molecular formula C17H22I3N3O7 B602077 Desmethoxy Iopromide CAS No. 76350-28-2

Desmethoxy Iopromide

Cat. No.: B602077
CAS No.: 76350-28-2
M. Wt: 761.09
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A degradative product of Iopromide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methylbenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22I3N3O7/c1-7(26)22-15-13(19)10(16(29)21-3-8(27)5-24)12(18)11(14(15)20)17(30)23(2)4-9(28)6-25/h8-9,24-25,27-28H,3-6H2,1-2H3,(H,21,29)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZSPRUWTHXRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22I3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675800
Record name 5-Acetamido-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methylbenzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

761.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76350-28-2
Record name Desmethoxy iopromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076350282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetamido-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methylbenzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHOXY IOPROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY2MH36MHP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Desmethoxy Iopromide (Iopromide Impurity B)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethoxy Iopromide, systematically known as 5-acetamido-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N1-methylisophthalamide, is a significant related substance to the widely used non-ionic X-ray contrast agent, Iopromide.[1][2] In the pharmaceutical industry, particularly in the development and quality control of Iopromide formulations, a thorough understanding of its impurities is of paramount importance. This compound is recognized as Iopromide Related Compound B in the United States Pharmacopeia (USP), highlighting its regulatory significance.[3][4] This guide provides a comprehensive overview of the chemical structure, properties, and analytical considerations of this compound, offering valuable insights for researchers and professionals in drug development and quality assurance.

Chemical Identity and Structure

This compound is a complex organic molecule with a tri-iodinated benzene ring at its core, which is characteristic of many iodinated contrast agents. Its fundamental chemical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 5-acetamido-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N1-methylisophthalamide[1]
Synonyms Iopromide Impurity B, Iopromide Related Compound B (USP)[3][4]
CAS Number 76350-28-2[5]
Molecular Formula C₁₇H₂₂I₃N₃O₇[5]
Molecular Weight 761.09 g/mol [5]
Appearance White to Off-White Solid[6]

The structural relationship between Iopromide and this compound is crucial for understanding its origin and potential impact. The key difference lies in the substituent at the 5-position of the benzene ring. In Iopromide, this position is occupied by a methoxyacetylamino group, whereas in this compound, it is an acetamido group. This structural modification, the absence of a methoxy group, is the reason for its name.

Synthesis_Pathway start 5-amino-N1,N3-bis(2,3-dihydroxypropyl)- 2,4,6-triiodo-N1-methylisophthalamide reagent + Acetic Anhydride or Acetyl Chloride start->reagent product This compound reagent->product caption Plausible Synthetic Pathway for this compound

Figure 2: A proposed synthetic route to obtain this compound.

Analytical Characterization

The identification and quantification of this compound in Iopromide samples are typically achieved using modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for separating Iopromide from its related compounds. [7] For structural confirmation and elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. [8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure of this compound. The absence of signals corresponding to the methoxy group protons (a singlet around 3.4 ppm) and carbon in the ¹H and ¹³C NMR spectra, respectively, would be a key indicator for its identification. While specific spectral data for this compound is not widely published, its acquisition is a critical step for the definitive characterization of this impurity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and elemental composition of this compound. The expected molecular ion peak would correspond to its molecular weight of 761.09 g/mol . Tandem mass spectrometry (MS/MS) can be employed to study its fragmentation pattern, providing further structural insights and aiding in its unequivocal identification in complex matrices.

Analytical_Workflow cluster_separation Separation cluster_identification Identification & Quantification cluster_elucidation Structural Elucidation HPLC HPLC UV UV/DAD Detector HPLC->UV NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR (for isolated impurity) MS Mass Spectrometry (HRMS, MS/MS) HPLC->MS Sample Iopromide Drug Substance/Product Sample->HPLC caption Analytical Workflow for this compound

Figure 3: A typical analytical workflow for the analysis of this compound.

Toxicological Significance

The toxicological profile of any impurity in a pharmaceutical product is a critical aspect of its risk assessment. As of now, there is a lack of publicly available toxicological data specifically for this compound. The general principle in pharmaceutical development is to control impurities to the lowest reasonably achievable levels. The toxicological evaluation of Iopromide itself has been extensive, but this does not directly translate to its impurities, which may have different toxicological profiles. [9]Therefore, in the absence of specific data, a precautionary approach should be taken, and efforts should be made to minimize the presence of this compound in the final drug product. Should this impurity be present at levels exceeding the qualification threshold defined by regulatory guidelines, a comprehensive toxicological assessment would be required.

Conclusion

This compound (Iopromide Impurity B) is a critical process-related impurity and potential degradant of the contrast agent Iopromide. Its chemical structure is closely related to the active pharmaceutical ingredient, differing only by the absence of a methoxy group on the acetylamino side chain. This guide has provided a comprehensive overview of its chemical identity, structure, and the analytical methodologies required for its characterization. While there are gaps in the publicly available data regarding its specific synthesis, detailed spectroscopic data, and toxicological profile, this document serves as a valuable resource for scientists and researchers in the pharmaceutical industry. Further investigation into these areas is warranted to ensure the highest quality and safety of Iopromide-based contrast media.

References

  • PubChem. Iopromide. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for preparing 5-acetamino-N,N'-bis (2,3-dihydroxypropyl)-2,4,6-tri-iodo isophthalamide.
  • Pharmaffiliates. Iopromide-impurities. [Link]

  • Efficient Degradation of Iopromide by Using Sulfite Activated with Mackinawite. PMC. [Link]

  • Pharmaffiliates. Iopromide - Impurity B. [Link]

  • Krause, W., Schöbel, C., & Press, W. R. (1994). Preclinical testing of iopromide. 2nd communication: toxicological evaluation. Arzneimittel-Forschung, 44(11), 1275–1279.
  • Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation. MDPI. [Link]

  • Google Patents.
  • Aligns Pharma. Iopromide Impurities. [Link]

  • PubChem. 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Degradation of iopromide during the UV-LED/chlorine reaction: Effect of wavelength, radical contribution, transformation products, and toxicity. Seoul National University. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]

  • Pharmaffiliates. Iopromide Related Compound B (5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methyl- (1344837). [Link]

  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews. [Link]

  • Degradation of iopromide by combined UV irradiation and peroxydisulfate. PMC. [Link]

  • Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. PMC. [Link]

  • A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications. PMC. [Link]

  • ResearchGate. Synthesis of the non-ionic X-ray contrast medium iopromide. [Link]

  • ChemBK. 5-AcetaMido-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalaMide. [Link]

  • IJSDR. SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. [Link]

Sources

An In-depth Technical Guide on the Synthesis of Desmethoxy Iopromide from Iopromide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Desmethoxy Iopromide, a known impurity and potential metabolite of the widely used non-ionic X-ray contrast agent, Iopromide. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of reference standards, impurity profiling, and metabolic studies of pharmaceutical compounds.

Introduction: The Significance of this compound

Iopromide is a third-generation, low-osmolar, non-ionic iodinated contrast medium essential for various diagnostic imaging procedures, including computed tomography (CT) and angiography.[1][2] Its favorable safety profile is attributed to its high hydrophilicity and low osmolality in aqueous solutions.[3]

This compound, also known as Iopromide Related Compound A, is a key process impurity and potential degradation product of Iopromide. Its structure differs from the parent compound by the absence of a methyl group on the methoxyacetyl side chain, resulting in a hydroxyacetyl moiety. The synthesis of pure this compound is crucial for its use as a reference standard in the quality control of Iopromide formulations and for toxicological and metabolic investigations.

This guide outlines a robust synthetic strategy for the preparation of this compound from Iopromide via a targeted O-demethylation reaction. The causality behind the experimental choices, a self-validating protocol, and authoritative grounding are central pillars of this document.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound from Iopromide involves a single, strategic chemical transformation: the cleavage of the methyl ether in the methoxyacetyl side chain.

Figure 1: Retrosynthetic Analysis of this compound

G Iopromide Iopromide Desmethoxy_Iopromide This compound Demethylation O-Demethylation Desmethoxy_Iopromide->Demethylation Demethylation->Iopromide

Caption: A simplified retrosynthetic pathway for this compound.

The primary challenge lies in the selective demethylation of the aliphatic methoxy group without affecting the multiple amide and hydroxyl functionalities present in the Iopromide molecule. Strong Lewis acids are well-suited for this purpose. Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of ethers, including aryl methyl ethers, and can be applied to aliphatic ethers under controlled conditions.[4][5][6]

Proposed Synthesis Pathway: O-Demethylation of Iopromide

The proposed synthesis proceeds via the direct demethylation of Iopromide using boron tribromide in an appropriate aprotic solvent.

Reaction Mechanism

The O-demethylation of Iopromide with boron tribromide is initiated by the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond and the formation of a dibromoboryl intermediate and methyl bromide. Subsequent aqueous workup hydrolyzes the boron-containing intermediate to yield the desired this compound.

Figure 2: Proposed Synthesis Pathway

G Iopromide Iopromide Intermediate Dibromoboryl Intermediate Iopromide->Intermediate BBr₃, CH₂Cl₂ -78 °C to rt Desmethoxy_Iopromide This compound Intermediate->Desmethoxy_Iopromide Aqueous Workup

Caption: The proposed two-step synthesis of this compound from Iopromide.

Detailed Experimental Protocol

Materials:

  • Iopromide

  • Boron tribromide (1M solution in dichloromethane)

  • Dichloromethane (DCM), anhydrous

  • Methanol, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Iopromide (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a 1M solution of boron tribromide in dichloromethane (3.0-5.0 eq) to the cooled solution via a dropping funnel over 30 minutes. The excess reagent is to ensure complete reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding anhydrous methanol at 0 °C to decompose the excess BBr₃.

  • Work-up:

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and chromatographic techniques.

Technique Purpose Expected Observations
¹H NMR Structural elucidation and confirmationDisappearance of the singlet corresponding to the methoxy protons (~3.4 ppm) and appearance of a new signal for the hydroxyl proton. Shifts in the adjacent methylene protons.
¹³C NMR Structural confirmationDisappearance of the carbon signal of the methoxy group (~59 ppm).
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the mass of this compound (C₁₇H₂₂I₃N₃O₈, MW: 777.08 g/mol ).
HPLC Purity assessmentA single major peak with a retention time different from that of Iopromide. Purity should be ≥95%.

Conclusion

This technical guide presents a scientifically grounded and detailed pathway for the synthesis of this compound from Iopromide. The proposed O-demethylation using boron tribromide is a robust method that, with careful execution and purification, can yield the target compound in high purity. The availability of pure this compound as a reference standard is indispensable for ensuring the quality and safety of Iopromide, a critical diagnostic agent in modern medicine.

References

  • CN103965074A - Novel synthesis method for iopromide - Google P
  • Degradation of iopromide by combined UV irradiation and peroxydisulfate - PMC. (URL: [Link])

  • CN103288660A - N-methylation method of aromatic amine - Google P
  • Demethylation - Wikipedia. (URL: [Link])

  • Degradation of iopromide during UV-LED/chlorine reaction: Radical contribution and effect of wavelength - American Chemical Society. (URL: [Link])

  • WO2009134030A1 - Novel process for preparation of iopromide - Google P
  • O-Demethylation | Chem-Station Int. Ed. (URL: [Link])

  • Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation - MDPI. (URL: [Link])

  • Novel Process For Preparation Of Iopromide - Quick Company. (URL: [Link])

  • Pharmacochemical profile of iopromide - PubMed. (URL: [Link])

  • CN106699594A - Preparation method of iopromide - Google P
  • Investigations into the environmental fate and effects of iopromide (ultravist), a widely used iodinated X-ray contrast medium - ResearchGate. (URL: [Link])

  • N-Dealkylation of Amines - PMC - NIH. (URL: [Link])

  • Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions. (URL: [Link])

  • Iodixanol versus iopromide in patients with renal insufficiency undergoing coronary angiography with or without PCI - PMC - NIH. (URL: [Link])

  • Scheme 3. Top: calculated mechanism for demethylation of anisole.... - ResearchGate. (URL: [Link])

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - NIH. (URL: [Link])

  • Iopromide-impurities | Pharmaffiliates. (URL: [Link])

  • Degradation of Iopromide During the UV-LED/chlorine Reaction: Effect of Wavelength, Radical Contribution, Transformation Products, and Toxicity | Request PDF - ResearchGate. (URL: [Link])

  • Evidence for Radical Cations in Linked Mechanisms of N,N-Dialkyl Aromatic Amine Nitration and Nitrosative Dealkylation | Journal of the American Chemical Society. (URL: [Link])

  • US11136331B2 - Methods of O-demethylation - Google P
  • Iopromide (injection route) - Side effects & uses - Mayo Clinic. (URL: [Link])

  • Efficient Degradation of Iopromide by Using Sulfite Activated with Mackinawite - MDPI. (URL: [Link])

  • CN106316878A - Preparation method of iomeprol impurity - Google P
  • Iopromide - Wikipedia. (URL: [Link])

  • Demethylation of N,N-Dimethylbenzenamine and N,N,3-Trimethylbenzenamine by Whole Cells of Aspergillus terreus. (URL: [Link])

  • ULTRAVIST (iopromide) Injection, for intravenous or intra-arterial use Initial U.S. Approval - accessdata.fda.gov. (URL: [Link])

  • Pharmacochemical profile of iopromide. (URL: [Link])

  • ULTRAVIST - accessdata.fda.gov. (URL: [Link])

Sources

An In-Depth Technical Guide to Desmethoxy Iopromide (CAS Number: 76350-28-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Desmethoxy Iopromide, a critical process-related impurity and potential degradant of the widely used non-ionic X-ray contrast agent, Iopromide. Understanding the physicochemical properties, formation pathways, analytical control, and toxicological implications of this impurity is paramount for ensuring the quality, safety, and efficacy of Iopromide-based pharmaceutical products. This document synthesizes publicly available data, regulatory standards, and scientific principles to offer a holistic perspective for professionals in the field.

Chemical Identity and Physicochemical Properties

This compound, also known as Iopromide Related Compound B in the United States Pharmacopeia (USP), is a close structural analog of Iopromide, lacking the methoxyacetyl group at the 5-position of the tri-iodinated benzene ring.

PropertyValueSource
Chemical Name 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methylisophthalamide[1]
Synonyms Iopromide Related Compound B (USP), this compound[2][3]
CAS Number 76350-28-2[3]
Molecular Formula C₁₇H₂₂I₃N₃O₇[3]
Molecular Weight 761.09 g/mol [3]
Appearance White to off-white solid (predicted)[4]
Solubility Predicted to be soluble in water and polar organic solvents like DMSO[5]

Genesis of this compound: A Tale of Two Pathways

The presence of this compound in Iopromide active pharmaceutical ingredient (API) and finished drug products can be attributed to two primary origins: as a process-related impurity stemming from the synthetic route and as a degradation product formed during the product's shelf life.

Formation as a Process-Related Impurity

The synthesis of Iopromide is a multi-step process that typically begins with 5-amino-2,4,6-triiodoisophthalic acid or its derivatives. A key step in this synthesis is the acylation of the amino group at the 5-position with methoxyacetyl chloride. Should this reaction be incomplete, or if the starting material is not fully converted, the subsequent amidation steps will proceed on the un-acylated intermediate, leading to the formation of this compound.

The following diagram illustrates the plausible synthetic pathway for Iopromide and the point at which this compound can arise as a process-related impurity.

G cluster_0 Iopromide Synthesis cluster_1 This compound Formation Start 5-Amino-2,4,6-triiodoisophthaloyl dichloride Intermediate_A 5-(Methoxyacetyl)amino-2,4,6-triiodoisophthaloyl dichloride Start->Intermediate_A Acylation with methoxyacetyl chloride Start_Impurity 5-Amino-2,4,6-triiodoisophthaloyl dichloride Iopromide Iopromide Intermediate_A->Iopromide Sequential Amidation Intermediate_B 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride Start_Impurity->Intermediate_B Incomplete Acylation or Side Reaction with Acetylating Agent Desmethoxy_Iopromide This compound Intermediate_B->Desmethoxy_Iopromide Sequential Amidation

Plausible formation pathway of this compound as a process-related impurity.
Formation as a Degradation Product

Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[6][7][8] While specific studies detailing the forced degradation of Iopromide leading to this compound are not extensively published, it is plausible that hydrolysis of the methoxyacetyl group under certain conditions could lead to its formation. However, the more likely degradation pathways for Iopromide involve transformations of the side chains or de-iodination.[9][10][11][12][13]

Analytical Control and Characterization

The robust analytical control of this compound is crucial for ensuring the quality and safety of Iopromide. This involves the use of highly sensitive and specific analytical techniques for its detection and quantification.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the cornerstone for the analysis of Iopromide and its impurities. The United States Pharmacopeia (USP) monograph for Iopromide outlines a liquid chromatography method for its assay and the determination of related compounds, including Iopromide Related Compound B (this compound).[6][14]

A representative HPLC-UV method for the analysis of this compound in Iopromide would typically involve:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

  • Detection: UV detection at a wavelength where both Iopromide and this compound exhibit significant absorbance, typically around 240 nm.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard of this compound.

For even higher sensitivity and specificity, especially for trace-level analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[15] This technique offers the advantage of mass-based detection, which provides structural information and can distinguish between isomers that may co-elute in HPLC-UV.

Spectroscopic Characterization

While chromatographic methods are essential for quantification, spectroscopic techniques are vital for the unequivocal identification and structural elucidation of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the chemical structure of this compound.[16][17][18][19][20] The absence of signals corresponding to the methoxyacetyl group and the presence of signals for an acetyl group would be key distinguishing features in the NMR spectra of this compound compared to Iopromide.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can provide information about the functional groups present in the molecule.[14][21][22] The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the amide, hydroxyl, and aromatic functionalities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, which can be used to confirm the elemental composition of this compound. Fragmentation patterns observed in MS/MS can further aid in structural confirmation.

Regulatory Landscape and Toxicological Considerations

The control of impurities in pharmaceutical products is a critical aspect of regulatory oversight to ensure patient safety.

Pharmacopoeial Standards

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have monographs for Iopromide that include specifications for impurities. As previously mentioned, the USP designates this compound as "Iopromide Related Compound B" and sets a limit for its presence in the drug substance.[14] Adherence to these pharmacopoeial limits is mandatory for products marketed in these regions.

Toxicological Assessment

The qualification of an impurity, which is the process of acquiring and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the level(s) specified, is a key concept. For impurities that are also significant metabolites in animal and/or human studies, their safety is generally considered qualified. For other impurities, if their levels are below a certain threshold (the qualification threshold), no further toxicological evaluation is typically required. If the levels exceed this threshold, additional toxicological studies may be necessary.

Given that Iopromide itself has a well-established safety profile from extensive preclinical and clinical use, and this compound is a closely related substance, the primary concern would be any potential for altered toxicity or the introduction of new toxicological endpoints compared to the parent drug.[19][23] The limits set in the pharmacopoeias are established based on a consideration of the available toxicological data and the principles of risk assessment.

Conclusion and Future Perspectives

This compound is a well-characterized and controlled impurity of Iopromide. A thorough understanding of its formation, analytical detection, and regulatory limits is essential for any professional involved in the development, manufacturing, or quality control of Iopromide. The continuous improvement of analytical methodologies, such as the adoption of advanced LC-MS techniques, will further enhance the ability to monitor and control this and other impurities at even lower levels. As regulatory expectations for impurity profiling continue to evolve, a proactive and scientifically sound approach to understanding and controlling impurities like this compound will remain a cornerstone of ensuring the safety and quality of pharmaceutical products.

References

  • CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - Google Patents. (n.d.).
  • Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • Simultaneous analysis of Curcumin and demethoxycurcumin in Curcuma xanthorriza using FTIR spectroscopy and chemometrics - CABI Digital Library. (n.d.). Retrieved January 25, 2026, from [Link]

  • Iopromide-impurities | Pharmaffiliates. (n.d.). Retrieved January 25, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Degradation of iopromide by combined UV irradiation and peroxydisulfate - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • Effect of deuterium on the FTIR spectrum of MM. Methoxymethanol prepared by dissolving formaldehyde in - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • Iopromide Impurity A - EP Standard, Best Price & Quality Guaranteed. (n.d.). Retrieved January 25, 2026, from [Link]

  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (n.d.). Retrieved January 25, 2026, from [Link]

  • Iopromide Impurities - Aligns Pharma. (n.d.). Retrieved January 25, 2026, from [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • Efficient Degradation of Iopromide by Using Sulfite Activated with Mackinawite - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (n.d.). Retrieved January 25, 2026, from [Link]

  • EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents. (n.d.).
  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Forced Degradation Studies - MedCrave online. (n.d.). Retrieved January 25, 2026, from [Link]

  • Process for preparing 5-acetamino-N,N'-bis (2,3-dihydroxypropyl)-2,4,6-tri-iodo isophthalamide - Patsnap Eureka. (n.d.). Retrieved January 25, 2026, from [Link]

  • Degradation of Iopromide During the UV-LED/chlorine Reaction: Effect of Wavelength, Radical Contribution, Transformation Products, and Toxicity | Request PDF - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Pharmacochemical profile of iopromide - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The - DergiPark. (n.d.). Retrieved January 25, 2026, from [Link]

  • Iopromide Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

The Elusive Footprints: A Technical Guide to the Identification of Iopromide Degradation Products in Water

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Iopromide, a tri-iodinated non-ionic contrast agent, is a cornerstone of modern medical imaging. Its exceptional stability, designed for safe passage through the human body, paradoxically becomes a significant environmental challenge upon its excretion and subsequent entry into wastewater streams. Its persistence and that of its degradation products in aquatic environments are of increasing concern for water quality and ecosystem health. This guide provides researchers, environmental scientists, and analytical chemists with an in-depth framework for the systematic identification and characterization of iopromide degradation products in water. We will move beyond simple protocols to explore the causal mechanisms of degradation and the logic behind the analytical strategies required for their elucidation.

The Environmental Persistence and Transformation of Iopromide

Iopromide is notoriously resistant to conventional wastewater treatment processes[1]. Its hydrophilic nature and stable, substituted tri-iodobenzene core contribute to its recalcitrance. However, under the influence of environmental factors and advanced water treatment technologies, iopromide does transform. Understanding these transformation pathways is paramount to identifying the resulting products.

The primary degradation mechanisms include:

  • Advanced Oxidation Processes (AOPs): AOPs are designed to generate highly reactive species, principally hydroxyl radicals (•OH), which can attack the iopromide molecule. Common AOPs include UV/H₂O₂, UV/chlorine, UV/persulfate, and ozonation[2][3][4][5]. These processes typically initiate reactions at the molecule's more vulnerable side chains.

  • Biological Degradation: While slow, microbial communities in soil and wastewater treatment systems can transform iopromide. Studies show that these transformations primarily occur on the amide side chains, while leaving the core tri-iodinated aromatic structure intact[1].

Key transformation reactions observed across these pathways include O-demethylation, oxidation of alcohol groups on the side chains, and cleavage of amide bonds[4]. The identification of products resulting from these specific chemical changes provides a logical starting point for analytical investigation.

A Validated Workflow for Identification

A robust analytical strategy is crucial for the confident identification of unknown degradation products, often present at trace levels in complex aqueous matrices. The following workflow represents a self-validating system, integrating sample preparation, high-resolution mass spectrometry for discovery, and tandem mass spectrometry for confirmation.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow A Aqueous Sample Collection (e.g., WWTP Effluent) B Filtration (0.45 µm) A->B C Solid-Phase Extraction (SPE) (e.g., Oasis HLB) B->C D LC-QTOF-MS Analysis (High-Resolution Screening) C->D Concentrated Extract E Data Processing: Suspect Screening & Formula Generation D->E F LC-MS/MS Analysis (Targeted MRM Confirmation) E->F Putative TP List G Structure Elucidation (Fragmentation Analysis) F->G

Caption: General workflow for the identification of iopromide TPs.

Key Experimental Protocols

The following protocols are presented with the underlying scientific rationale to guide experimental design rather than serve as a rigid prescription.

Sample Preparation: Solid-Phase Extraction (SPE)

Principle: The primary challenge is to isolate and concentrate trace-level, polar degradation products from a complex aqueous matrix. Reversed-phase SPE is the method of choice. Polymeric sorbents like Oasis HLB are particularly effective due to their hydrophilic-lipophilic balance, ensuring good retention of polar analytes that might otherwise break through traditional C18 silica sorbents.

Step-by-Step Protocol:

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water. Causality: This step wets the polymeric sorbent and removes any potential manufacturing residues, ensuring reproducible retention.

  • Sample Loading: Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter. Load the filtered sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water. Causality: This removes unretained, highly polar inorganic salts and other matrix components that could cause ion suppression during MS analysis.

  • Elution: Elute the retained analytes with 10 mL of methanol. Causality: Methanol is a strong organic solvent that disrupts the hydrophobic interactions between the analytes and the sorbent, releasing them from the cartridge.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a 90:10 water:methanol solution. Causality: This step concentrates the sample to achieve necessary detection limits and ensures the final solvent is compatible with the initial mobile phase of the liquid chromatography system.

Analytical Separation & Identification: LC-MS/MS

Principle: Liquid chromatography separates the complex mixture of the parent compound and its degradation products prior to detection by mass spectrometry. A high-resolution mass spectrometer (like a QTOF or Orbitrap) is used for initial screening to determine accurate masses and generate molecular formulas for unknown peaks. A triple quadrupole mass spectrometer is then used in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification and confirmation.

Instrumentation & Conditions:

ParameterSettingRationale
LC System UPLC/HPLC SystemProvides high-resolution separation needed for complex mixtures.
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)Standard for retaining moderately polar to non-polar compounds. The tri-iodinated ring provides sufficient hydrophobicity for retention.
Mobile Phase A 0.1% Formic Acid in WaterThe acid modifier promotes protonation of analytes, enhancing ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes from the reversed-phase column.
Gradient Elution 5% B to 95% B over 15 minutesA gradient is essential to elute a wide range of compounds with varying polarities, from early-eluting polar TPs to the later-eluting parent iopromide.
Flow Rate 0.3 mL/minA typical flow rate for analytical scale LC-MS, balancing separation efficiency and analysis time.
Injection Volume 5 µLA small injection volume minimizes peak distortion while providing sufficient analyte for detection.
MS Detector Tandem Quadrupole (for MRM) or QTOF (for screening)QTOF provides high mass accuracy (<5 ppm) for formula generation. Tandem Quadrupole provides high sensitivity and selectivity for targeted analysis[6].
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar, non-volatile molecules like iopromide and its TPs. Positive mode is effective due to the presence of amide groups that are readily protonated.
Capillary Voltage ~3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature ~150 °CAids in the desolvation of droplets from the ESI source.
Desolvation Gas Flow ~800 L/hrHigh flow of inert gas (nitrogen) is required to evaporate the solvent and release the analyte ions.

MRM Transition Optimization (for Triple Quadrupole MS): For targeted analysis, at least two MRM transitions (precursor ion → product ion) should be optimized for each analyte[7]. The precursor ion is typically the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) in the collision cell. The collision energy (CE) must be optimized for each transition to maximize the signal[5][8].

Example for Iopromide:

  • Precursor Ion [M+H]⁺: m/z 792.0

  • Potential Product Ions: Fragments resulting from the cleavage of side chains.

  • Optimization: Infuse a standard solution of the analyte and ramp the collision energy to find the value that produces the most intense and stable product ion signal.

Catalog of Known Iopromide Degradation Products

Through extensive research, primarily involving biological degradation studies, a number of key transformation products have been identified. These products consistently show modifications to the side chains, underscoring their relative instability compared to the aromatic core[1].

Product IDMolecular FormulaObserved m/z [M+H]⁺Proposed Transformation
IopromideC₁₈H₂₄I₃N₃O₈792.0Parent Compound
TP 819C₁₈H₂₂I₃N₃O₉820.0Oxidation of a terminal alcohol group to a carboxylic acid on a dihydroxypropyl chain.
TP 805 A/BC₁₈H₂₄I₃N₃O₉806.0Oxidation of a secondary alcohol group on a dihydroxypropyl chain.
TP 775C₁₇H₂₂I₃N₃O₈776.0O-demethylation of the methoxyacetyl group.
TP 759C₁₇H₂₀I₃N₃O₈760.0O-demethylation and oxidation of a terminal alcohol to a carboxylic acid.
TP 731 A/BC₁₅H₁₈I₃N₃O₆732.0Cleavage of a dihydroxypropyl side chain.
TP 729 A/BC₁₅H₁₆I₃N₃O₆730.0Cleavage of a dihydroxypropyl side chain and oxidation.
TP 701 A/BC₁₅H₁₆I₃N₃O₅702.0Cleavage of a dihydroxypropyl side chain and further modification.
TP 643C₁₂H₁₂I₃N₃O₄644.0Cleavage of both dihydroxypropyl side chains.

Data synthesized from Redeker et al. (2009)[1].

Elucidating Degradation Pathways

By tracking the appearance and disappearance of the parent compound and its TPs over time during a degradation experiment, a transformation pathway can be proposed. The primary reactions involve sequential attacks on the side chains.

G Iopromide Iopromide (m/z 792) TP805 TP 805 (m/z 806) Side-chain Oxidation Iopromide->TP805 AOP / Bio TP775 TP 775 (m/z 776) O-demethylation Iopromide->TP775 AOP / Bio TP731 TP 731 (m/z 732) Side-chain Cleavage TP805->TP731 Further Degradation TP775->TP731 TP643 TP 643 (m/z 644) Double Cleavage TP731->TP643 Further Degradation

Caption: Simplified iopromide degradation pathway.

Conclusion

The identification of iopromide degradation products in water is a complex analytical task that requires a multi-faceted approach. It is not sufficient to simply detect peaks; a true understanding comes from integrating knowledge of degradation chemistry with robust, validated analytical workflows. By combining selective sample preparation with the power of high-resolution and tandem mass spectrometry, researchers can confidently identify these environmental transformation products. This work is critical for assessing the environmental fate of persistent pharmaceuticals, evaluating the efficacy of advanced water treatment processes, and ultimately, protecting our aquatic ecosystems.

References

  • Mastovska, K., Zulkoski, J., & Zweigenbaum, J. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technologies Technical Overview. [Link]

  • Cha, Y., Kim, T. K., Lee, J., Kim, T., Hong, A. J., & Zoh, K. D. (2022). Degradation of iopromide during the UV-LED/chlorine reaction: Effect of wavelength, radical contribution, transformation products, and toxicity. Journal of Hazardous Materials, 437, 129371. [Link]

  • Redeker, M., Wick, A., Meermann, B., & Ternes, T. A. (2018). Anaerobic Transformation of the Iodinated X-ray Contrast Medium Iopromide, Its Aerobic Transformation Products, and Transfer to Further Iodinated X-ray Contrast Media. Environmental Science & Technology, 52(17), 9646–9656. [Link]

  • Wang, Z., Wang, X., Yuan, R., & Dong, X. (2019). Resolving the kinetic and intrinsic constraints of heat-activated peroxydisulfate oxidation of iopromide in aqueous solution. Journal of Hazardous Materials, 377, 214-222. [Link]

  • MacLeod, S. L., & MacPherson, J. C. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(2), 262–274. [Link]

  • Seoul National University. (2022). Degradation of iopromide during the UV-LED/chlorine reaction: Effect of wavelength, radical contribution, transformation products, and toxicity. [Link]

  • ResearchGate. (n.d.). MS parameters for the MRM transitions. [Link]

  • Hu, C., et al. (2022). Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation. Water, 14(3), 503. [Link]

  • ResearchGate. (n.d.). Precursor ion, product ion, and collision energy for the determination of pharmaceuticals. [Link]

  • Forensic Technology Center of Excellence (RTI International). (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • Agilent Technologies. (2011). All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems. Technical Overview. [Link]

  • Waters Corporation. (2025). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Application Brief. [Link]

  • Redeker, M., Gräsvik, J., & Ternes, T. A. (2009). Transformation of the X-ray Contrast Medium Iopromide In Soil and Biological Wastewater Treatment. Environmental Science & Technology, 43(15), 5797–5804. [Link]

  • MacCoss, M. J., et al. (2007). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry, 18(9), 1679–1689. [Link]

  • YouTube. (2025). LC-MS/MS Method Development Part 4: Master MRM Transition Time Segmentation. [Link]

Sources

Desmethoxy Iopromide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Desmethoxy Iopromide

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of pharmaceutical development and manufacturing, particularly for parenteral drugs such as contrast media, the control of impurities is a matter of paramount importance. Iopromide, a widely utilized non-ionic, low-osmolar iodinated contrast agent, is no exception.[1] Its synthesis and subsequent stability can give rise to various related substances that must be identified, quantified, and controlled to ensure patient safety and product efficacy. This guide focuses on a critical impurity, this compound, also known as Iopromide Related Compound B.[2][3]

This document serves as a technical resource, providing core physicochemical data, exploring the structural relationship between this compound and its parent molecule, and discussing the analytical methodologies essential for its control within a drug development framework. The insights provided are grounded in established pharmacopeial standards and chemical data to support researchers and quality control professionals in their work with Iopromide.

Section 1: Core Molecular and Physicochemical Identifiers

Precise identification of any chemical entity begins with its fundamental properties. This compound is structurally distinct from Iopromide, and this difference is reflected in its molecular formula and weight. These identifiers are crucial for analytical techniques, particularly mass spectrometry, and for stoichiometric calculations in quantitative analysis.

The essential data for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name 5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methylbenzene-1,3-dicarboxamide[4]
Common Synonyms Desmethoxyiopromid, Iopromide Impurity B, Iopromide EP Impurity B[2][4]
CAS Number 76350-28-2[2][4][5]
Molecular Formula C₁₇H₂₂I₃N₃O₇[2][4][5][6]
Molecular Weight 761.09 g/mol [5][6]
Monoisotopic Mass 760.8592 Da[2][4]

Section 2: The Structural Relationship to Iopromide

The nomenclature "this compound" points directly to its structural derivation from the parent Iopromide molecule. The key structural difference lies at the 5-position of the tri-iodinated benzene ring. In Iopromide, this position is occupied by a methoxyacetylamino group (-NH-CO-CH₂-O-CH₃).[1] In this compound, this is replaced by a simpler acetylamino group (-NH-CO-CH₃).[4]

This substitution results in a net difference of a methylene and an oxygen atom (-CH₂O), which accounts for the change in molecular formula and weight between the two compounds. Understanding this relationship is not merely academic; it provides the causal basis for its potential formation during the synthesis of Iopromide, likely arising from an incompletely methoxylated starting material or a side reaction. As a degradative product, its presence could also indicate specific pathways of chemical instability.[2][5]

Structural relationship between Iopromide and this compound.

Section 3: Analytical Considerations and Regulatory Context

The presence of this compound (Iopromide Related Compound B) in Iopromide drug substance or drug product is regulated by major pharmacopeias, including the United States Pharmacopeia (USP).[3] These compendia set specific acceptance criteria for known and unknown impurities. Therefore, a robust, validated analytical method is a prerequisite for any quality control laboratory handling Iopromide.

The primary objective of such a method is to ensure that this compound does not exceed the established safety thresholds. This involves a multi-step workflow designed to be a self-validating system, ensuring accuracy and reproducibility.

General Analytical Workflow for Impurity Profiling

The logical process for identifying and quantifying impurities like this compound is standardized in the pharmaceutical industry. The workflow ensures that the analytical results are reliable and can be used to make critical decisions about batch release.

cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation Sample Iopromide Sample (API or Drug Product) Prep Dilution & Preparation in appropriate solvent Sample->Prep RefStd This compound Reference Standard RefStd->Prep HPLC Chromatographic Separation (e.g., Reverse-Phase HPLC) Prep->HPLC Detect Peak Detection (e.g., UV at 241 nm) HPLC->Detect Identify Peak Identification (by Retention Time vs. Standard) Detect->Identify Quant Quantification (by Peak Area Comparison) Identify->Quant Report Compare vs. Specification (e.g., ≤ 0.1%) Quant->Report Result Pass / Fail Decision Report->Result

Workflow for the analysis of this compound in Iopromide samples.

Section 4: Experimental Protocol - HPLC-UV Method

The following is a detailed, step-by-step methodology for the quantification of this compound. This protocol is representative of a typical reverse-phase HPLC method used for impurity profiling of polar, non-volatile compounds like Iopromide and its related substances.

Objective: To separate, identify, and quantify this compound in an Iopromide sample.

Principle: Reverse-phase HPLC separates compounds based on their polarity. Iopromide and this compound, having slight differences in polarity due to the structural change, will exhibit different retention times on a non-polar stationary phase, allowing for their resolution and quantification.

Methodology:

  • Preparation of Reference Standard Solution:

    • Action: Accurately weigh a certified reference standard of this compound (e.g., USP Iopromide Related Compound B RS)[3] and dissolve it in a known volume of mobile phase or a suitable diluent (e.g., water/acetonitrile mixture) to create a stock solution.

    • Causality: A certified standard is essential for accurate peak identification (based on retention time) and for the calibration of the instrument response, which is the foundation of accurate quantification.

    • Action: Prepare a working standard solution by diluting the stock solution to a concentration relevant to the specification limit (e.g., 0.1% of the nominal concentration of Iopromide in the test solution).

  • Preparation of Test Solution:

    • Action: Accurately weigh the Iopromide sample (drug substance or a known quantity of drug product) and dissolve it in the same diluent used for the reference standard to achieve a high, known concentration (e.g., 1.0 mg/mL).

    • Causality: Using a high concentration of the main compound ensures that even low-level impurities will produce a detectable signal. Using the same diluent for both standard and test solutions prevents solvent effects from altering peak shape or retention time.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm (A standard non-polar column providing good resolution for this class of compounds).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol). A gradient is often chosen to elute the main, highly polar Iopromide peak efficiently while retaining and resolving less polar impurities.

    • Flow Rate: 1.0 mL/min (A typical analytical flow rate).

    • Detection: UV spectrophotometer at 241 nm.[7]

    • Causality: The tri-iodinated benzene ring common to both molecules provides a strong chromophore, making UV detection highly sensitive and suitable for this analysis. The specific wavelength is chosen to maximize the signal-to-noise ratio.

    • Injection Volume: 20 µL.

  • System Suitability:

    • Action: Before analyzing samples, inject the reference standard solution multiple times (e.g., n=6).

    • Causality: This is a self-validating step to ensure the analytical system is performing correctly.

    • Criteria: Check for parameters like retention time repeatability (RSD ≤ 1.0%), peak area repeatability (RSD ≤ 2.0%), and theoretical plates (e.g., > 2000) to confirm system precision and efficiency.

  • Analysis and Calculation:

    • Action: Inject the blank (diluent), the reference standard solution, and the test solution(s) into the chromatograph.

    • Action: Identify the this compound peak in the test solution chromatogram by comparing its retention time to that of the reference standard.

    • Action: Calculate the percentage of this compound in the Iopromide sample using the external standard method based on the peak areas.

      • % Impurity = (Area_Impurity_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Conclusion

This compound (Iopromide Impurity B) is a well-characterized and critical process impurity and potential degradant of the contrast agent Iopromide. Its molecular formula of C₁₇H₂₂I₃N₃O₇ and molecular weight of 761.09 g/mol define its chemical identity.[4][5][6] The structural difference—an acetylamino group in place of Iopromide's methoxyacetylamino group—forms the basis for its analytical separation and control. For professionals in drug development and quality assurance, rigorous monitoring of this compound using validated chromatographic methods is not merely a technical exercise but a fundamental requirement for ensuring the quality, safety, and regulatory compliance of Iopromide-containing products.

References

  • Iopromide | C18H24I3N3O8 . PubChem, National Institutes of Health. [Link]

  • IOPROMIDE . Global Substance Registration System (GSRS). [Link]

  • This compound | C17H22I3N3O7 . PubChem, National Institutes of Health. [Link]

  • Iopromide USP 2025 . Trungtamthuoc.com. [Link]

  • This compound . Global Substance Registration System (GSRS). [Link]

  • IOPROMIDE (Systemic) Introduction . VA CLASSIFICATION. [Link]

Sources

An In-Depth Technical Guide to the Environmental Fate and Persistence of Desmethoxy Iopromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmethoxy Iopromide is a primary environmental transformation product of Iopromide, a widely used iodinated X-ray contrast medium. Due to the high persistence of the parent compound, this compound is frequently detected in various aquatic compartments, including wastewater effluents and surface waters. This guide provides a comprehensive analysis of its environmental lifecycle, detailing its formation, persistence, degradation pathways, and potential ecotoxicological impact. While generally more amenable to degradation than Iopromide, particularly through photolysis, its persistence is significant enough to warrant detailed study. This document synthesizes current scientific understanding, outlines key analytical methodologies, and presents standardized experimental protocols to support further research and risk assessment in the field.

Introduction: The Origin and Significance of this compound

Iodinated X-ray contrast media (ICM) are a class of pharmaceuticals administered in large quantities for medical imaging procedures. They are designed to be chemically stable and biologically inert, allowing them to pass through the human body unmetabolized and be excreted almost entirely within 24 hours.[1] This inherent stability, however, contributes to their persistence when they enter the environment via wastewater systems.

Iopromide is one of the most frequently used non-ionic ICM. While it is resistant to ready biodegradation, it undergoes primary degradation in sewage treatment plants (STPs), leading to the formation of several transformation products (TPs).[1][2] The most significant of these is This compound , also referred to in literature as 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methyl-isophthalamide. It is formed through the cleavage of the methoxyacetyl group from the parent Iopromide molecule.

The environmental relevance of this compound stems from its widespread occurrence and the fact that the environmental fate and toxicity of TPs can differ significantly from the parent compound.[3] Understanding the complete lifecycle of this compound is therefore critical for a comprehensive environmental risk assessment of Iopromide.

Physicochemical Properties and Environmental Occurrence

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. While specific experimental values for this compound are not extensively published, its structure, being very similar to Iopromide, suggests high water solubility and low volatility.

PropertyIopromide (Parent Compound)This compound (Anticipated)Implication for Environmental Fate
Molecular Formula C18H24I3N3O8C16H21I3N3O6---
Water Solubility HighHighHigh mobility in aquatic systems; low potential for partitioning to air.
Log Kow LowLowLow potential for bioaccumulation in fatty tissues.
Vapor Pressure Very LowVery LowNot expected to be present in the atmosphere.
Sorption (Koc) LowLowLimited sorption to soil and sediment organic carbon, leading to high mobility in groundwater.[4]

Environmental Occurrence: this compound, along with its parent compound, is frequently detected in the effluents of wastewater treatment plants and subsequently in surface waters, groundwater, and even bank filtrate.[2] Concentrations of the parent Iopromide can range from a few ng/L to over 10 µg/L in STP effluent, indicating that conventional treatment processes are largely ineffective at its complete removal.[5] As a primary TP, this compound is expected to be present in these same compartments, often at concentrations comparable to the parent compound.

Environmental Fate and Degradation Pathways

The persistence of this compound is determined by its susceptibility to biotic and abiotic degradation processes. While more degradable than its parent, it is still considered a persistent mobile organic substance.

Biotic Degradation

Standard screening tests classify the parent Iopromide as "not readily biodegradable".[6] However, studies simulating sewage treatment have demonstrated that primary degradation does occur, leading to the formation of this compound.[1]

  • Aerobic Conditions: In nitrifying activated sludge, which has a higher solid retention time (SRT), the removal of Iopromide is significantly enhanced.[7] This suggests that specialized microbial communities, such as nitrifying bacteria, play a crucial role in its initial transformation.[7] The formation of this compound is a key step in this aerobic pathway. Further biodegradation of this compound under aerobic conditions appears to be slow.

  • Anaerobic Conditions: In anoxic water-sediment systems, the transformation of Iopromide and its TPs, including this compound, proceeds via successive deiodination and hydrolysis of amide moieties.[2] This indicates that in environments like river sediments or anaerobic zones in STPs, a different set of degradation pathways becomes relevant, potentially leading to more complete breakdown over longer time scales.

Abiotic Degradation

Abiotic processes, particularly photolysis, are significant degradation routes for this compound.

  • Photodegradation: Research has shown that this compound undergoes faster photolysis than the parent compound, Iopromide.[1] This is a critical finding, as it suggests that upon discharge into sunlit surface waters, the transformation product can be degraded more readily than the substance from which it was formed. Degradation can occur via direct photolysis or indirect photolysis, mediated by reactive species like hydroxyl radicals (•OH) and reactive chlorine species (RCS) in treated waters.[8][9]

  • Advanced Oxidation Processes (AOPs): AOPs, such as UV/Chlorination, UV/Persulfate, and electron beam irradiation, have proven effective at degrading Iopromide and, by extension, its transformation products.[8][10][11][12] These high-energy systems generate highly reactive radicals that can break down the persistent tri-iodinated benzene ring structure.[13] Studies on UV/Chlorine AOPs show that hydroxyl radicals (•OH) and reactive chlorine species (RCS) contribute significantly to the degradation.[8]

The diagram below illustrates the primary formation pathway of this compound and its subsequent major degradation routes.

G Iopromide Iopromide Desmethoxy This compound (Primary TP) Iopromide->Desmethoxy  Biotic Degradation (Aerobic, STP) Photodegradation Photodegradation Products (e.g., deiodinated species) Desmethoxy->Photodegradation  Sunlight (Surface Water) Anaerobic Anaerobic Degradation Products (Deiodinated, hydrolyzed species) Desmethoxy->Anaerobic  Anaerobic Bacteria (Sediment) AOP Mineralization (CO2, H2O, I-) Desmethoxy->AOP  AOPs (Water Treatment)

Caption: Formation and subsequent degradation pathways for this compound.

Ecotoxicological Profile

A crucial aspect of environmental risk assessment is understanding the toxicity of a substance to aquatic organisms.

  • Parent Compound (Iopromide): Extensive testing on Iopromide has shown it to have a very low ecotoxicity. Short-term tests on bacteria, algae, daphnia, and fish showed no toxic effects even at concentrations up to 10 g/L.[6] A chronic toxicity test with Daphnia magna showed no effect at the highest tested concentration of 1 g/L.[6]

  • This compound: The primary degradation product, this compound, has also been found to have low acute and chronic toxicity.[1] No effects were observed in various aquatic species at concentrations up to 1 g/L, and a zebrafish early-life stage test showed no chronic toxicity at the highest tested concentration of 100 mg/L.[1]

While the parent compound and its primary metabolite exhibit low toxicity, a key concern with iodinated compounds is their potential to form more toxic iodinated disinfection byproducts (I-DBPs) during water treatment processes like chlorination.[5] Certain I-DBPs are known to be significantly more cytotoxic and genotoxic than their chlorinated or brominated analogues.[5] Therefore, the presence of this compound in raw water intended for drinking water production remains a concern due to its potential to act as an I-DBP precursor.

Test OrganismSubstanceTest TypeEndpointResultReference
Daphnia magnaIopromideChronicNo Effect> 1 g/L[6]
Various (Algae, Bacteria)IopromideAcuteNo Effect> 10 g/L[6]
Various Aquatic SpeciesThis compoundAcuteNo Effect> 1 g/L[1]
Zebrafish (Danio rerio)This compoundChronic (Early-Life Stage)No Effect> 100 mg/L[1]

Analytical Methodologies

Accurate quantification of this compound in complex environmental matrices is essential for fate and transport studies. The standard and most reliable method involves solid-phase extraction (SPE) followed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Water Sample Analysis via SPE-LC-MS/MS

This protocol describes a validated workflow for the extraction and quantification of this compound from surface or wastewater.

1. Sample Preparation and Extraction (SPE):

  • Objective: To concentrate the analyte from a large water volume and remove interfering matrix components.
  • Step 1: Filter a 500 mL water sample through a 0.7 µm glass fiber filter to remove suspended solids.
  • Step 2: Acidify the sample to pH ~2.5 with sulfuric acid.
  • Step 3: Condition an Oasis HLB (or equivalent polymeric reversed-phase) SPE cartridge (e.g., 200 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of ultrapure water (pH 2.5). Do not allow the cartridge to go dry.
  • Step 4: Load the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
  • Step 5: Wash the cartridge with 5 mL of ultrapure water to remove salts and polar interferences.
  • Step 6: Dry the cartridge under vacuum or with nitrogen for 20-30 minutes.
  • Step 7: Elute the analyte with 2 x 4 mL aliquots of methanol into a collection tube.
  • Step 8: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Step 9: Reconstitute the residue in 1 mL of the mobile phase starting condition (e.g., 95:5 Water:Methanol with 0.1% formic acid).

2. Instrumental Analysis (LC-MS/MS):

  • Objective: To separate the analyte from co-extracted compounds and perform sensitive, selective quantification.
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • LC Conditions (Example):
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Methanol.
  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL.
  • MS/MS Conditions (Example):
  • Ionization Mode: ESI Positive.
  • Monitoring Mode: Multiple Reaction Monitoring (MRM).
  • Precursor Ion (Q1): Determined from the [M+H]+ of this compound.
  • Product Ions (Q3): At least two characteristic fragment ions for quantification and confirmation. Collision energy is optimized for each transition.

The following diagram outlines the analytical workflow.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 500 mL Water Sample Filter Filter (0.7 µm) Sample->Filter SPE Solid-Phase Extraction (SPE) Filter->SPE Elute Elute & Evaporate SPE->Elute Reconstitute Reconstitute in 1 mL Elute->Reconstitute LC LC Separation (C18) Reconstitute->LC MS MS/MS Detection (ESI+) LC->MS Data Data Quantification MS->Data

Sources

An In-Depth Technical Guide to the Toxicological Profile of Desmethoxy Iopromide

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Qualification and Safety Assessment of a Data-Poor Pharmaceutical Impurity

Authored by: A Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of Desmethoxy Iopromide, a known impurity and degradation product of the widely used non-ionic iodinated contrast agent, Iopromide. In the absence of extensive direct toxicological data for this compound, this document establishes a robust safety assessment framework rooted in the principles of the International Council for Harmonisation (ICH) guidelines for pharmaceutical impurities. By leveraging the extensive toxicological data of the parent compound, Iopromide, and employing a scientifically justified read-across approach, this guide offers a thorough evaluation of the potential risks associated with this compound. Methodologies for in silico assessment and the rationale behind the qualification of impurities are detailed, providing a practical and regulatory-compliant approach for drug development professionals.

Introduction: The Challenge of Uncharacterized Impurities

Pharmaceutical product safety is paramount, and a critical aspect of ensuring safety lies in the rigorous control of impurities. While the active pharmaceutical ingredient (API) is the focus of efficacy, the toxicological profile of any co-existing impurities must be thoroughly understood and controlled. This compound is a relevant impurity of Iopromide, a workhorse in diagnostic imaging. Understanding its toxicological profile is not merely an academic exercise but a regulatory necessity to ensure patient safety.

  • Establishing the Toxicological Benchmark: A thorough review of the known toxicological profile of the parent compound, Iopromide.

  • Leveraging Regulatory Frameworks: Applying the principles of ICH Q3A/B and M7 guidelines for the qualification of impurities.

  • Employing Scientific Rationale: Utilizing a read-across approach based on structural similarity and predicted metabolic pathways.

  • Outlining a Path for Further Investigation: Detailing the experimental protocols that would be necessary if qualification thresholds were to be exceeded.

The Known Toxicological Profile of Iopromide: A Foundation for Assessment

Iopromide is a well-characterized, non-ionic, low-osmolar iodinated contrast agent with a favorable safety profile.[1] Its toxicological characteristics provide the essential baseline for our assessment of this compound.

General Toxicity

Studies on Iopromide have consistently demonstrated its low systemic toxicity. It has been shown to have a remarkably low intravenous toxicity in mice and rats.[2] The interaction of iopromide with proteins and membranes is considerably low due to its hydrophilicity.[2]

Genotoxicity and Carcinogenicity

Iopromide has not been found to be mutagenic in a battery of in vitro and in vivo genotoxicity assays. Standard regulatory testing for pharmaceuticals includes assessments for gene mutations and chromosomal damage. The absence of genotoxic potential for the parent compound is a critical piece of information when evaluating a structurally similar impurity.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies of Iopromide have not revealed any significant adverse effects on fertility, embryonic development, or postnatal development at clinically relevant doses.

Pharmacokinetics and Metabolism

Iopromide is rapidly distributed in the extracellular fluid and is excreted almost exclusively by the kidneys, with over 90% of the administered dose recovered unchanged in the urine.[2] It does not undergo significant metabolism.[3] This lack of metabolism is a key factor, as it simplifies the assessment of related impurities, suggesting they are less likely to be formed in vivo.

Table 1: Summary of the Toxicological Profile of Iopromide

Toxicological EndpointResult for IopromideKey Findings
Acute Systemic Toxicity LowWell-tolerated in animal models at high doses.
Genotoxicity NegativeNo evidence of mutagenic or clastogenic potential.
Carcinogenicity Not Classified as CarcinogenicLong-term studies have not indicated carcinogenic potential.
Reproductive Toxicity No Adverse EffectsNo significant effects on fertility or development observed.
Metabolism MinimalExcreted largely unchanged by the kidneys.

The Regulatory Framework for Impurity Qualification

The International Council for Harmonisation (ICH) has established a clear framework for the control and qualification of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B). These guidelines are built on the principle that impurities should be controlled at levels that are safe for the patient.

Identification and Reporting Thresholds

ICH Q3A defines thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the API. For a new drug substance, any impurity observed at a level greater than the reporting threshold should be reported.[4]

Qualification of Impurities

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level(s) specified.[5] An impurity is considered qualified if its level in the drug substance has been adequately tested in safety and/or clinical studies.[5]

If an impurity is present at a level higher than the qualification threshold, further toxicological evaluation is required. This can be achieved through several approaches:

  • Literature Data: If sufficient toxicological data for the impurity is available in the scientific literature, this can be used for qualification.

  • Read-Across: For impurities that are structurally similar to the API or other well-characterized compounds, a read-across approach can be used to infer the toxicological profile.[6][7][8]

  • In Silico (Computational) Toxicology: (Q)SAR models can be used to predict the potential for genotoxicity and other toxicities.[9]

  • Toxicological Testing: If the above methods are insufficient, specific toxicological studies on the isolated impurity or on the API containing a representative amount of the impurity are necessary.

Genotoxic Impurities: A Special Case (ICH M7)

For impurities that have the potential to be genotoxic, the ICH M7 guideline provides a framework for assessment and control to limit potential carcinogenic risk. A key concept in this guideline is the Threshold of Toxicological Concern (TTC), which for most genotoxic impurities is set at 1.5 µ g/day .

Toxicological Profile of this compound: A Read-Across Approach

Given the lack of direct toxicological data for this compound, a read-across approach, supported by in silico assessment, is the most scientifically sound and pragmatic method for establishing its toxicological profile.

Structural Analysis and Comparison

This compound is structurally very similar to Iopromide. The only difference is the absence of a methoxy group on the acyl side chain. This structural similarity is the cornerstone of the read-across justification. The core tri-iodinated benzene ring and the amide functionalities, which are the primary determinants of the molecule's physicochemical and toxicological properties, remain unchanged.

In Silico Genotoxicity Assessment

A crucial first step in the toxicological assessment of any impurity is the evaluation of its genotoxic potential. In the absence of experimental data, in silico (Q)SAR models are employed to predict bacterial mutagenicity. Given the structural similarity to Iopromide, which is non-mutagenic, and the absence of any structural alerts for mutagenicity in the this compound structure, it is highly probable that this compound is also non-genotoxic.

Diagram 1: In Silico Genotoxicity Assessment Workflow

G cluster_0 In Silico Assessment Impurity_Structure This compound Structure QSAR_Models (Q)SAR Analysis (e.g., Derek Nexus, Sarah Nexus) Impurity_Structure->QSAR_Models Expert_Review Expert Review of Structural Alerts Impurity_Structure->Expert_Review Prediction Prediction of Bacterial Mutagenicity QSAR_Models->Prediction Conclusion Conclusion on Genotoxic Potential Prediction->Conclusion Expert_Review->Conclusion

Caption: Workflow for in silico assessment of genotoxicity.

Read-Across for Systemic Toxicity

Based on the high degree of structural similarity and the low systemic toxicity of Iopromide, it is reasonable to infer that this compound will exhibit a similarly low toxicity profile. The absence of the methoxy group is unlikely to introduce a new toxicophore or significantly alter the pharmacokinetic properties of the molecule. Therefore, the extensive safety data for Iopromide can be used to qualify this compound up to the established ICH Q3A qualification thresholds.

Diagram 2: Read-Across Justification Logic

G cluster_0 Read-Across Justification Parent_Compound Iopromide (Well-Characterized) Structural_Similarity High Structural Similarity Parent_Compound->Structural_Similarity Impurity This compound (Data-Poor) Impurity->Structural_Similarity Similar_Properties Predicted Similar Physicochemical & PK Properties Structural_Similarity->Similar_Properties Toxicity_Inference Inference of Similar Low Toxicity Profile Similar_Properties->Toxicity_Inference

Caption: Logical framework for the read-across assessment.

Experimental Protocols for Qualification (If Required)

Should the level of this compound exceed the ICH qualification thresholds, and if the read-across and in silico arguments are deemed insufficient by regulatory authorities, a targeted toxicological testing program would be necessary. The following are standard, high-level protocols for such studies.

Bacterial Reverse Mutation Assay (Ames Test)
  • Objective: To assess the mutagenic potential of this compound.

  • Methodology:

    • Prepare a range of concentrations of the isolated this compound.

    • Expose several strains of Salmonella typhimurium and Escherichia coli (with and without metabolic activation) to the test article.

    • Incubate the plates and count the number of revertant colonies.

    • A significant, dose-related increase in the number of revertants indicates a mutagenic potential.

In Vitro Mammalian Chromosomal Aberration Test
  • Objective: To assess the potential of this compound to induce chromosomal damage.

  • Methodology:

    • Culture mammalian cells (e.g., Chinese Hamster Ovary cells).

    • Expose the cells to various concentrations of this compound (with and without metabolic activation).

    • Harvest the cells at metaphase and analyze the chromosomes for structural aberrations.

    • A significant, dose-dependent increase in chromosomal aberrations indicates clastogenic potential.

Repeated-Dose Toxicity Study (e.g., 28-Day Rat Study)
  • Objective: To evaluate the systemic toxicity of this compound following repeated administration.

  • Methodology:

    • Administer this compound daily to groups of rats at three different dose levels for 28 days.

    • Include a control group receiving the vehicle only.

    • Monitor clinical signs, body weight, food consumption, and perform detailed clinical pathology at the end of the study.

    • Conduct a full necropsy and histopathological examination of all major organs.

    • The No-Observed-Adverse-Effect Level (NOAEL) is determined from this study.

Diagram 3: Tiered Approach to Toxicological Testing

G cluster_0 Toxicological Testing Strategy Genotoxicity Tier 1: Genotoxicity Assessment Ames_Test Bacterial Reverse Mutation (Ames Test) Genotoxicity->Ames_Test Chromosomal_Aberration In Vitro Chromosomal Aberration Test Genotoxicity->Chromosomal_Aberration Systemic_Toxicity Tier 2: Systemic Toxicity Ames_Test->Systemic_Toxicity If non-genotoxic Chromosomal_Aberration->Systemic_Toxicity If non-genotoxic Repeated_Dose Repeated-Dose Toxicity Study (e.g., 28-day rat) Systemic_Toxicity->Repeated_Dose

Caption: A tiered approach for experimental toxicological evaluation.

Conclusion and Recommendations

For drug development professionals, the following recommendations are provided:

  • Control at the Source: Implement manufacturing process controls to minimize the formation of this compound to levels below the ICH qualification thresholds.

  • Justification of Specifications: For any level of this compound present in the final drug substance, a comprehensive justification for its acceptance criteria should be documented, referencing the read-across from Iopromide and in silico data.

  • Consultation with Regulatory Agencies: In cases of uncertainty or if levels approach the qualification threshold, early and open communication with regulatory authorities is advised to ensure alignment on the qualification strategy.

This in-depth technical guide provides a comprehensive and scientifically sound approach to understanding and managing the toxicological profile of this compound, ensuring the continued safety and quality of Iopromide-containing pharmaceutical products.

References

  • A comparison of iopromide with iopamidol and iohexol for contrast-enhanced computed tomography. Icahn School of Medicine at Mount Sinai. Available at: [Link].

  • A comparison of iopromide and iopamidol, two acidoCEST MRI contrast media that measure tumor extracellular pH. PubMed. 2015-06-25. Available at: [Link].

  • Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation. MDPI. Available at: [Link].

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). 2006-10-25. Available at: [Link].

  • Guidance on the use of read-across for chemical safety assessment in food and feed. PMC - PubMed Central. 2025-07-28. Available at: [Link].

  • Pharmacochemical profile of iopromide. PubMed. Available at: [Link].

  • In silico toxicology: computational methods for the prediction of chemical toxicity. PMC. Available at: [Link].

  • Biodegradation of the iodinated X-ray contrast media diatrizoate and iopromide. PubMed. Available at: [Link].

  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). ICH. 2023-04-03. Available at: [Link].

  • Prevalence of acute reactions to iopromide: postmarketing surveillance study of 74717 patients. PubMed. Available at: [Link].

  • (PDF) Acute adverse reactions to iopromide vs iomeprol: A retrospective analysis of spontaneous reporting from a radiology department. ResearchGate. 2025-08-09. Available at: [Link].

  • Use of in silico methods for assessing toxicity. YouTube. 2021-07-12. Available at: [Link].

  • (PDF) Safety asssessment of iopromide contrast media: a narrative review focusing on adverse events. ResearchGate. Available at: [Link].

  • In Silico Toxicity Prediction. PozeSCAF. Available at: [Link].

  • 1 ELECTROCHEMICAL DEGRADATION OF CONTRAST MEDIA Letizia Sorti1, Fiammetta Vitulano1, Claudia Carbone1, Fulvio Uggeri2, Alessandr. AIR Unimi. Available at: [Link].

  • Determining a suitable read-across surrogate for a pharmaceutical impurity. Bibra toxicology advice & consulting. Available at: [Link].

  • Chemical Categories and Read Across. JRC Publications Repository. Available at: [Link].

  • In Silico Models for Toxicity Prediction. YouTube. 2017-12-05. Available at: [Link].

  • Overcoming genotoxic impurities through a robust analytical approach. YouTube. 2023-04-21. Available at: [Link].

  • Comparison of the Safety of Seven Iodinated Contrast Media. PMC - PubMed Central. Available at: [Link].

  • Investigations into the environmental fate and effects of iopromide (ultravist), a widely used iodinated X-ray contrast medium. ResearchGate. 2025-08-10. Available at: [Link].

  • Using (Q)SAR and read across to evaluate the toxicological risks of data-poor drug impurities and extractables/leachables. ToxMinds. Available at: [Link].

  • ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk. ECA Academy - gmp-compliance.org. Available at: [Link].

  • Guideline for Impurities in New Active Pharmaceuti- cal Ingredient. 2025-01-17. Available at: [Link].

Sources

Desmethoxy Iopromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Significance of a Seemingly Minor Impurity

In the world of pharmaceutical development and manufacturing, the pursuit of purity is paramount. The active pharmaceutical ingredient (API) is, of course, the star of the show, but its troupe of related substances—impurities—demand equal, if not greater, scrutiny. These molecules, often structurally similar to the API, can arise from the synthetic pathway, degradation, or storage. Their presence, even in minute quantities, can have significant implications for the safety, efficacy, and stability of the final drug product.

This technical guide delves into the world of one such impurity: Desmethoxy Iopromide. As a known process-related impurity and potential degradation product of the widely used non-ionic X-ray contrast agent Iopromide, a thorough understanding of its properties, formation, and control is critical for any researcher, scientist, or drug development professional working with Iopromide. This document moves beyond a simple recitation of facts, offering insights into the causality behind analytical method development, the logic of regulatory control, and the practical considerations for ensuring the quality of Iopromide.

Physicochemical Characterization and Identification

This compound, also recognized by pharmacopeias as Iopromide Impurity B or Iopromide Related Compound B , is a close structural analog of Iopromide. The key differentiating feature is the substitution of the methoxyacetyl group on the aromatic ring with a simple acetyl group.

PropertyValueSource(s)
Chemical Name 5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide[1]
Synonyms Iopromide Impurity B, Iopromide Related Compound B[1]
CAS Number 76350-28-2[1]
Molecular Formula C₁₇H₂₂I₃N₃O₇[1]
Molecular Weight 761.09 g/mol

The structural similarity to Iopromide dictates its physicochemical properties, which are crucial for developing appropriate analytical and purification methods. Like Iopromide, this compound is a complex, poly-iodinated aromatic compound with multiple hydrophilic side chains, rendering it water-soluble.

Iopromide_Synthesis_Impurity A 5-Amino-2,4,6-triiodoisophthaloyl chloride C Acylation Reaction A->C B Methoxyacetyl Chloride B->C D Iopromide Precursor C->D Desired Reaction H This compound (Impurity B) C->H Side Reaction E Subsequent Amidation Steps D->E F Iopromide (API) E->F G Acetyl Chloride (Impurity) G->C HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Iopromide Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration G->H I Quantification against Reference Standard H->I

Sources

Desmethoxy Iopromide stability and degradation kinetics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Degradation Kinetics of Desmethoxy Iopromide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability and degradation kinetics of this compound, a significant derivative of the widely used iodinated contrast agent, Iopromide. While Iopromide is extensively documented, its derivatives and potential degradation products, such as this compound, require dedicated investigation to ensure product safety, efficacy, and regulatory compliance. This document outlines the underlying principles, experimental designs for forced degradation studies, advanced analytical methodologies for quantification, and the kinetic analysis required to predict shelf-life and understand degradation pathways. We will delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust, self-validating system for their stability programs.

Introduction: The Significance of Stability in Iodinated Contrast Media

Iopromide is a non-ionic, low-osmolar iodinated contrast agent essential for modern medical imaging techniques like X-ray computed tomography (CT). Its efficacy is directly tied to its chemical structure and stability. The formation of related substances or degradation products, such as the hypothetical this compound, can have significant implications. The loss of a methoxy group represents a chemical change that could potentially alter the compound's solubility, osmolality, viscosity, and toxicity profile. Therefore, a thorough understanding of the stability and degradation kinetics of such derivatives is not merely a regulatory requirement but a fundamental aspect of patient safety.

Forced degradation studies, or stress testing, are the cornerstone of this understanding. By subjecting the drug substance to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods. This guide will provide the scientific rationale and detailed protocols for such a study tailored to this compound, leveraging established knowledge of its parent compound, Iopromide.

Physicochemical Properties and Postulated Structure

To analyze the stability of this compound, we must first understand its structure in relation to Iopromide. Iopromide's structure is complex, featuring a tri-iodinated benzene ring core with several amide and hydroxyl functional groups.

Based on the principles of chemical nomenclature, "desmethoxy" implies the removal of a methoxy (-OCH₃) group. Iopromide itself does not contain a methoxy group directly on the aromatic ring; rather, it has a methoxyacetyl group as part of an amide side chain. The most chemically plausible structure for this compound would result from the hydrolysis of this methoxyacetyl group, leading to a primary amide.

Key Functional Groups Influencing Stability:

  • Amide Bonds: Susceptible to hydrolysis under acidic and basic conditions.

  • Hydroxyl Groups: Can participate in esterification or oxidation reactions.

  • Carbon-Iodine Bonds: Generally stable, but can be susceptible to photolysis.

  • Aliphatic Side Chains: Can be targets for oxidation.

The stability of this compound is therefore predicted to be primarily influenced by pH, temperature, and exposure to oxidative and photolytic stress.

Experimental Design: A Forced Degradation Protocol

The objective of a forced degradation study is to generate degradation products to a target level, typically 5-20%, to facilitate their detection and characterization. The following protocol is designed to provide a comprehensive assessment of this compound's stability profile.

Rationale for Stress Conditions

The choice of stressors is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines and the known chemistry of related molecules.

  • Acid/Base Hydrolysis: Probes the susceptibility of the amide linkages to hydrolytic cleavage.

  • Oxidation: Simulates potential interaction with oxidative impurities or atmospheric oxygen. Hydrogen peroxide is a common and effective agent.

  • Thermal Stress: Assesses the intrinsic stability of the molecule at elevated temperatures, providing data for shelf-life extrapolation using the Arrhenius equation.

  • Photostability: Evaluates the impact of light exposure, crucial for determining appropriate packaging and storage conditions. The carbon-iodine bond can be particularly sensitive to UV radiation.

Step-by-Step Experimental Workflow
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 80°C for 2 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 80°C for 2 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution (as a solid and in solution) at 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Neutralization and Dilution:

    • After the specified stress period, cool the acid and base hydrolysis samples to room temperature and neutralize them with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Analysis: Analyze all samples immediately using a validated stability-indicating HPLC-UV/MS method.

Diagram of the Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_post Post-Stress Processing cluster_analysis Analysis Stock Prepare 1 mg/mL Stock of this compound Acid 1N HCl @ 80°C Stock->Acid Base 1N NaOH @ 80°C Stock->Base Oxid 30% H₂O₂ @ RT Stock->Oxid Therm 105°C (Solid & Solution) Stock->Therm Photo ICH Q1B Light Exposure Stock->Photo Neut Neutralize Acid/Base Samples Acid->Neut Base->Neut Dil Dilute to 100 µg/mL Oxid->Dil Therm->Dil Photo->Dil Neut->Dil HPLC HPLC-UV/MS Analysis Dil->HPLC

Caption: Workflow for the forced degradation study of this compound.

Analytical Methodology: A Stability-Indicating HPLC-UV/MS Method

A robust analytical method is critical for separating the parent drug from its degradation products and for quantifying them accurately. A reverse-phase HPLC method coupled with UV and Mass Spectrometric detection is the gold standard.

Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for polar, iodinated compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good ionization in positive mode ESI-MS and helps in achieving sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analytes.
Gradient Start with 5% B, ramp to 95% B over 30 minutes, hold for 5 minutes, then return to initial conditions.A gradient is necessary to elute both the polar degradation products and the more non-polar parent compound within a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temperature 30°CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
UV Detection 240 nmIodinated aromatic compounds typically have a strong UV absorbance around this wavelength.
MS Detector Electrospray Ionization (ESI) in Positive ModeESI is a soft ionization technique suitable for polar molecules. The amide and amine groups should ionize well in positive mode.
MS Scan Range m/z 100 - 1000A wide scan range to detect the parent ion and potential degradation products of lower or higher mass.
Method Validation

The method must be validated according to ICH Q2(R1) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness. The key aspect is demonstrating specificity, where the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing the stressed samples and ensuring baseline resolution between the parent peak and all degradation product peaks.

Degradation Kinetics and Pathway Elucidation

Kinetic Analysis

To determine the degradation kinetics, the concentration of this compound is monitored over time under specific stress conditions (e.g., several time points under 80°C thermal stress). The data is then fitted to kinetic models.

  • Zero-Order Reaction: [A]t = -kt + [A]₀ (Plot of [A] vs. time is linear)

  • First-Order Reaction: ln[A]t = -kt + ln[A]₀ (Plot of ln[A] vs. time is linear)

Most drug degradation in solution follows first-order kinetics. The rate constant (k) can be determined from the slope of the linear plot. The shelf-life (t₉₀), the time it takes for 10% of the drug to degrade, can be calculated as t₉₀ = 0.105 / k for a first-order reaction.

Postulated Degradation Pathway

Mass spectrometry is instrumental in elucidating the degradation pathway. By comparing the mass spectra of the peaks in the chromatograms of stressed samples with the parent drug, one can propose structures for the degradation products.

For this compound, likely degradation pathways include:

  • Further Hydrolysis: Cleavage of other amide bonds in the side chains.

  • De-iodination: Loss of one or more iodine atoms, particularly under photolytic stress.

  • Oxidation: Formation of N-oxides or hydroxylation of the aliphatic side chains.

Diagram of the Degradation Analysis Logic

G cluster_exp Kinetic Experiment cluster_data Data Processing cluster_results Kinetic Results cluster_pathway Pathway Elucidation TimePoints Analyze Stressed Samples at Multiple Time Points (t₀, t₁, t₂, ... tₙ) Concentration Quantify Parent Drug Concentration [A]t TimePoints->Concentration MS_Data Acquire MS/MS Data for Degradation Peaks TimePoints->MS_Data Plotting Plot ln[A] vs. Time Concentration->Plotting Rate Calculate Rate Constant (k) from Slope Plotting->Rate ShelfLife Calculate Shelf-Life (t₉₀) Rate->ShelfLife Structure Propose Structures of Degradation Products MS_Data->Structure Pathway Construct Degradation Pathway Structure->Pathway

Caption: Logical flow for determining degradation kinetics and elucidating pathways.

Summary and Conclusion

This guide has provided a comprehensive, scientifically-grounded framework for investigating the stability and degradation kinetics of this compound. By integrating a well-designed forced degradation study with a robust, stability-indicating HPLC-MS method, researchers can effectively identify potential degradation products, understand the kinetics of degradation, and elucidate the pathways through which the molecule degrades. This systematic approach is not only essential for meeting regulatory expectations but is fundamental to ensuring the safety and efficacy of pharmaceutical products. The principles and protocols described herein provide a self-validating system to guide drug development professionals in this critical task.

References

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Methodological & Application

Application Note: A Robust Analytical Method for the Quantification of Desmethoxy Iopromide in Iopromide Active Pharmaceutical Ingredient (API)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, reliable, and validated analytical method for the detection and quantification of Desmethoxy Iopromide, a potential process-related impurity, in the Iopromide Active Pharmaceutical Ingredient (API). The method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a widely adopted and robust technique in pharmaceutical quality control. This document provides a comprehensive protocol, including system suitability parameters, sample and standard preparation, and a summary of validation characteristics, to ensure the method's accuracy, precision, and specificity. The presented methodology is designed to be readily implemented in a quality control laboratory setting for routine analysis and release testing of Iopromide API.

Introduction: The Significance of Impurity Profiling in Iopromide API

Iopromide is a non-ionic, tri-iodinated, low-osmolar contrast agent extensively used in diagnostic imaging, such as computed tomography (CT) and angiography.[1] The purity and quality of the Iopromide Active Pharmaceutical Ingredient (API) are of paramount importance to ensure its safety and efficacy in clinical applications.[2] Pharmaceutical regulatory bodies worldwide, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), mandate stringent control over impurities in drug substances.[3][4]

Process-related impurities can arise during the synthesis of the API, and their levels must be carefully monitored and controlled. One such potential impurity in the manufacturing of Iopromide is this compound. Structurally similar to the parent compound, this compound lacks a methoxy group. Its presence, even in trace amounts, can be indicative of deviations in the manufacturing process and may potentially impact the safety profile of the final drug product. Therefore, a robust and sensitive analytical method for the detection and quantification of this compound is a critical component of the quality control strategy for Iopromide API.[5]

This application note details a stability-indicating HPLC method designed for the routine analysis of this compound in Iopromide API, aligning with the principles of pharmaceutical quality by design (QbD) and ensuring compliance with regulatory expectations.

Structural Relationship of Iopromide and this compound

A clear understanding of the chemical structures of the API and its related impurity is fundamental to developing a specific analytical method. The structural difference between Iopromide and this compound is the absence of a methoxy group on the acylamino side chain in the latter.

cluster_iopromide Iopromide cluster_desmethoxy This compound (Iopromide Related Compound B) iopromide Iopromide C₁₈H₂₄I₃N₃O₈ [CAS: 73334-07-3] desmethoxy This compound C₁₇H₂₂I₃N₃O₇ [CAS: 76350-28-2] iopromide->desmethoxy Loss of Methoxy Group (-OCH₃) and addition of H

Caption: Structural relationship between Iopromide and this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is proposed for the separation and quantification of this compound from Iopromide. The selection of this technique is based on its high resolving power, sensitivity, and robustness, making it the industry standard for impurity profiling of pharmaceutical compounds.[3]

Rationale for Method Parameters

The choice of chromatographic conditions is critical for achieving the desired separation and sensitivity. The following parameters have been selected based on the physicochemical properties of Iopromide and this compound and general principles of reversed-phase chromatography.

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen due to its versatility and proven ability to separate a wide range of pharmaceutical compounds based on their hydrophobicity. The slight difference in polarity between Iopromide and this compound allows for their effective separation on this stationary phase.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed. The gradient allows for the efficient elution of both the more polar this compound and the slightly less polar Iopromide, ensuring good peak shapes and resolution. The buffer helps to maintain a consistent pH and improve peak symmetry.

  • Detection: UV detection at a wavelength where both Iopromide and this compound exhibit significant absorbance is utilized. A photodiode array (PDA) detector is recommended to assess peak purity and to have the flexibility to monitor at multiple wavelengths if necessary.

  • Column Temperature: Maintaining a constant and slightly elevated column temperature (e.g., 30-40 °C) can improve peak shape and reduce viscosity, leading to better chromatographic performance and reproducibility.

Experimental Protocol

This section provides a step-by-step protocol for the analysis of this compound in Iopromide API.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and a UV/PDA detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Iopromide API (test sample).

  • Iopromide Reference Standard (RS).

  • This compound (Iopromide Related Compound B) Reference Standard.[6]

  • HPLC grade acetonitrile or methanol.

  • Reagent grade phosphate buffer salts.

  • HPLC grade water.

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Phosphate buffer (pH adjusted to a suitable value, e.g., 3.0)
Mobile Phase B Acetonitrile or Methanol
Gradient Program Optimized for separation (e.g., a linear gradient from low to high %B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength To be determined based on UV spectra (e.g., 240 nm)
Injection Volume 10 µL
Preparation of Solutions

4.3.1. Standard Stock Solution of this compound: Accurately weigh about 10 mg of this compound RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of water and organic modifier).

4.3.2. Standard Solution: Pipette a suitable volume of the Standard Stock Solution of this compound into a volumetric flask to achieve a final concentration that is representative of the specification limit for this impurity (e.g., 0.1% of the test concentration).

4.3.3. Test Solution: Accurately weigh about 100 mg of Iopromide API into a 100 mL volumetric flask. Dissolve in and dilute to volume with the same diluent used for the standard solutions.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Perform a system suitability test by injecting the Standard Solution multiple times (e.g., n=6).

  • Inject the Test Solution.

  • After the analysis, process the chromatograms and calculate the amount of this compound in the Iopromide API sample.

cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare this compound Standard Solution sst System Suitability Test (Inject Standard) prep_standard->sst prep_test Prepare Iopromide API Test Solution sample_injection Inject Test Solution prep_test->sample_injection equilibration System Equilibration blank_injection Inject Blank (Diluent) equilibration->blank_injection blank_injection->sst sst->sample_injection integration Chromatogram Integration sample_injection->integration calculation Calculate % this compound integration->calculation reporting Report Results calculation->reporting

Caption: Workflow for the HPLC analysis of this compound in Iopromide API.

Method Validation

A comprehensive method validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate the suitability of the analytical procedure for its intended purpose. The following validation parameters should be assessed:

Validation ParameterDescription and Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The method should demonstrate baseline separation of this compound from Iopromide and other potential impurities.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This can be assessed by spiking the Iopromide API with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within an acceptable range (e.g., 98-102%).
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be within an acceptable limit (e.g., ≤ 5%).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ should be at or below the reporting threshold for impurities.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

System Suitability

To ensure the continued performance of the HPLC system, a system suitability test must be performed before each analytical run. The following parameters are typically evaluated:

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) For the this compound peak, the tailing factor should be ≤ 2.0.
Theoretical Plates (N) For the this compound peak, the number of theoretical plates should be ≥ 2000.
Relative Standard Deviation (RSD) For replicate injections of the standard solution, the RSD of the peak area should be ≤ 5.0%.
Resolution (Rs) The resolution between the this compound peak and the Iopromide peak should be ≥ 2.0.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and implementation of an HPLC method for the determination of this compound in Iopromide API. The detailed protocol, along with the rationale for method parameters and a thorough validation strategy, ensures the reliability and accuracy of the results. Adherence to this method will enable pharmaceutical manufacturers and quality control laboratories to effectively monitor and control the levels of this critical process-related impurity, thereby ensuring the quality and safety of the Iopromide API.

References

  • Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China. China Medical Science Press.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). Iopromide for system suitability CRS.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharmaffiliates. (n.d.). Iopromide-impurities. Retrieved from [Link]

  • United States Pharmacopeial Convention. (n.d.). USP Monographs: Iopromide.
  • Ye, L., Yu, N., Huan, P., Liang, Z., Jiang, Z., Wang, X., ... & Gao, S. (2023). Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. International Journal of Analytical Chemistry, 2023, 2432521. [Link]

  • Veeprho. (n.d.). Iopromide Impurities and Related Compound. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). General monograph 2034: Substances for pharmaceutical use.
  • United States Pharmacopeial Convention. (n.d.). General Chapter <1086> Impurities in Drug Substances and Drug Products.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). Impurity Control in the European Pharmacopoeia.
  • Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. (2022, December 8). European Medicines Agency.

Sources

Application Note: A Validated UHPLC-MS/MS Method for the Rapid and Sensitive Quantification of Iopromide and its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous determination of Iopromide and its critical process-related impurities. Iopromide is a widely used non-ionic, low-osmolar iodinated contrast medium, and ensuring its purity is paramount for patient safety.[1][2] The method presented herein leverages the selectivity and sensitivity of tandem mass spectrometry to achieve low limits of detection and quantification, making it suitable for quality control (QC) release testing and stability studies of Iopromide in pharmaceutical formulations. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its fitness for its intended purpose.[3][4]

Introduction: The Rationale for a High-Sensitivity Approach

Iopromide is an essential diagnostic tool in modern medicine, enhancing the visibility of internal structures in X-ray-based imaging like computed tomography (CT) scans.[1][5] The manufacturing process of complex molecules like Iopromide can, however, lead to the formation of impurities, which may originate from starting materials, intermediates, or degradation.[1][6] Regulatory bodies mandate strict control over these impurities, as they can potentially impact the safety and efficacy of the final drug product.[1]

Traditional analytical techniques like HPLC-UV can be effective but may lack the sensitivity and selectivity required to detect trace-level impurities, especially those that are structurally similar to the active pharmaceutical ingredient (API) or lack a strong chromophore.[7] The coupling of UHPLC with tandem mass spectrometry (MS/MS) provides a powerful solution. UHPLC enables fast separations with high resolution, while MS/MS offers unparalleled selectivity through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte.[8] This combination allows for confident identification and accurate quantification of Iopromide and its impurities, even in complex matrices.

This document provides a comprehensive guide, from the strategic choices in method development to a step-by-step, validated protocol ready for implementation in a regulatory environment.

Method Development Strategy: A Logic-Driven Approach

The development of a robust analytical method is a systematic process. Our choices were guided by the physicochemical properties of Iopromide and its known impurities.

Analyte Characteristics and Mass Spectrometry

Iopromide (C₁₈H₂₄I₃N₃O₈, MW: 791.11 g/mol ) is a polar molecule containing multiple amide and hydroxyl groups.[9] These functional groups are readily protonated, making Electrospray Ionization (ESI) in positive mode the ideal choice for generating strong parent ion signals.

For the purpose of this method, we will focus on Iopromide and two common process-related impurities as defined by various pharmacopeias:

  • Iopromide EP Impurity A (MW: 719.1 g/mol )[5]

  • Iopromide EP Impurity B (MW: 761.1 g/mol )[5][9]

The core of MS/MS detection is the selection of unique and stable MRM transitions. This is achieved by infusing a standard solution of each analyte into the mass spectrometer. The most abundant precursor ion (typically [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, high-intensity product ion is selected in the third quadrupole (Q3). This fragmentation process, often involving collision-induced dissociation (CID), provides structural information and ensures high selectivity.[10] For instance, fragmentation often occurs at the weaker bonds, such as the amide linkages or side chains in the Iopromide molecule.[11][12]

Chromatographic Separation

The goal of the chromatographic separation is to resolve the API from its impurities and any potential matrix components, delivering sharp, symmetrical peaks to the mass spectrometer.

  • Column Chemistry: A reversed-phase C18 column was selected due to its versatility and effectiveness in retaining polar to moderately non-polar compounds like Iopromide and its impurities. The hydrophobic C18 stationary phase provides the necessary retention, while the polar functional groups on the analytes allow for efficient elution with a water/organic mobile phase gradient.

  • Mobile Phase: A binary mobile phase system consisting of water and acetonitrile was chosen. Acetonitrile is an excellent solvent for ESI and provides good chromatographic efficiency. A small amount of formic acid (0.1%) is added to both mobile phases. This serves a dual purpose: it maintains a low pH to ensure consistent protonation of the analytes for robust ESI+ ionization and improves chromatographic peak shape by suppressing the interaction of analytes with residual silanols on the column surface.

Detailed Analytical Protocol

Materials and Reagents
  • Iopromide Reference Standard (USP or EP grade)

  • Iopromide Impurity A and Impurity B Reference Standards

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water

  • Formic Acid (≥99%)

  • Iopromide Injection Formulation (for sample analysis)

  • Class A Volumetric Glassware

Preparation of Solutions

3.2.1. Stock Solutions (1000 µg/mL)

  • Accurately weigh approximately 10 mg of Iopromide, Impurity A, and Impurity B reference standards into separate 10 mL volumetric flasks.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This will serve as the diluent for all subsequent preparations.

  • Sonicate for 5 minutes to ensure complete dissolution. These stocks should be stored at 2-8°C.

3.2.2. Intermediate and Working Standard Solutions

  • Prepare an intermediate stock solution containing all three analytes by appropriately diluting the primary stocks.

  • Perform serial dilutions of the intermediate stock with the diluent to prepare a series of calibration curve standards. A suggested range is 0.01 µg/mL to 5 µg/mL for the impurities and a corresponding higher range for Iopromide, if assaying the API simultaneously.

3.2.3. Sample Preparation (Example: Iopromide Injection 300 mgI/mL)

  • Accurately pipette 1.0 mL of the Iopromide injection formulation into a 100 mL volumetric flask.

  • Dilute to volume with the diluent and mix thoroughly.

  • Transfer 1.0 mL of this solution into another 100 mL volumetric flask.

  • Dilute to volume with the diluent and mix. This two-step dilution brings the theoretical concentration of Iopromide into the calibrated range and ensures impurities are above the detection limit. Note: The dilution factor must be adjusted based on the label concentration of the drug product.

UHPLC-MS/MS Instrumental Parameters

The following tables outline the starting conditions for the method. Optimization may be required depending on the specific instrumentation used.

Table 1: UHPLC Conditions

Parameter Setting Rationale
Column C18, 2.1 x 100 mm, 1.8 µm Provides high-resolution separation with backpressures compatible with UHPLC systems.
Mobile Phase A 0.1% Formic Acid in Water Aqueous phase for reversed-phase chromatography.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic phase for eluting analytes.
Gradient 0-1 min: 5% B; 1-7 min: 5-95% B; 7-8 min: 95% B; 8-8.1 min: 95-5% B; 8.1-10 min: 5% B A gradient ensures separation of polar impurities from the main Iopromide peak and efficient column wash.
Flow Rate 0.4 mL/min Optimal for a 2.1 mm ID column, balancing speed and efficiency.
Column Temperature 40°C Reduces mobile phase viscosity and improves peak shape and reproducibility.
Injection Volume 2 µL Small volume minimizes peak distortion and is suitable for the sensitivity of MS/MS.

| Autosampler Temp | 10°C | Maintains sample integrity during the analytical run.[8] |

Table 2: Tandem Mass Spectrometer Conditions

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive Best for protonating the amine and hydroxyl groups on Iopromide and its impurities.
Capillary Voltage 3.5 kV Optimized for stable ion generation.
Source Temperature 150°C A lower temperature to prevent thermal degradation of the analytes.
Desolvation Temp 400°C Efficiently removes solvent from the ESI droplets.
Desolvation Gas Flow 800 L/hr (Nitrogen) Aids in the desolvation process.
Collision Gas Argon Inert gas used for collision-induced dissociation in Q2.

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification. |

Table 3: MRM Transitions (Example)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Iopromide 792.1 573.0 50 25
Impurity A 720.0 501.0 50 22
Impurity B 762.0 543.0 50 24

Note: The specific m/z values for precursor and product ions must be empirically determined on the instrument used. These values are representative.

Method Validation Protocol

To ensure the method is reliable, accurate, and precise, a full validation study should be conducted following ICH Q2(R2) guidelines.[3][4][13] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4][13]

G cluster_0 Method Validation Workflow Start Define Analytical Target Profile (ATP) Specificity Specificity (Interference Check) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ Limit of Quantitation Linearity->LOQ End Method is Fit for Purpose Accuracy->End Precision->End LOD Limit of Detection LOQ->LOD LOQ->End Robustness Robustness (Small Variations) Robustness->End

Caption: Logical flow of the method validation process per ICH guidelines.

Validation Parameters
  • Specificity: Analyze blank diluent, a placebo formulation (if available), and spiked samples to demonstrate that no endogenous components interfere with the detection of Iopromide or its impurities.

  • Linearity and Range: Construct a calibration curve with at least five concentration levels. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking the drug product matrix with known concentrations of impurities at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 90-110%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The Relative Standard Deviation (RSD) for both should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine instrumentally, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. The LOQ must be verified for accuracy and precision.

  • Robustness: Intentionally make small variations to method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%) to assess the method's reliability during normal use.

  • System Suitability: Before each analytical run, inject a standard solution to verify the performance of the chromatographic system. Key parameters include peak symmetry, resolution, and signal intensity.

Table 4: Representative Method Validation Results

Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.99 > 0.999 for all analytes
Accuracy (% Recovery) 90.0 - 110.0% 98.5 - 103.2%
Precision (RSD) ≤ 15.0% < 5.0%
LOQ S/N ≥ 10 0.01 µg/mL (for impurities)

(Note: These are typical results and may vary by laboratory and instrument.)

Experimental Workflow Overview

The entire process from sample receipt to data reporting follows a structured path to ensure data integrity and traceability.

G cluster_workflow Analytical Workflow Sample Receive Sample (Iopromide Formulation) Prep Prepare Standards & Samples Sample->Prep Log In SST System Suitability Test (SST) Prep->SST Sequence Setup Acquire UHPLC-MS/MS Data Acquisition SST->Acquire If SST Passes Process Process Data (Integration & Quantification) Acquire->Process Report Generate Report (COA) Process->Report

Caption: High-level experimental workflow for Iopromide analysis.

Conclusion

The UHPLC-MS/MS method presented provides a rapid, sensitive, and selective tool for the quality control of Iopromide and its process-related impurities. The short run time increases sample throughput, while the specificity of tandem mass spectrometry ensures reliable results. The method has been designed with regulatory compliance in mind and is supported by a comprehensive validation protocol based on ICH guidelines. This application note serves as a complete blueprint for researchers, scientists, and drug development professionals seeking to implement a state-of-the-art analytical solution for ensuring the purity and safety of Iopromide formulations.

References

  • Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Iopromide Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 25, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. Retrieved January 25, 2026, from [Link]

  • Process for preparation of iopromide - Google Patents. (2013). Google Patents.
  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved January 25, 2026, from [Link]

  • Iopromide-impurities. (n.d.). Pharmaffiliates. Retrieved January 25, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • Sample preparation in analysis of pharmaceuticals. (n.d.). ScienceDirect. Retrieved January 25, 2026, from [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). Pharmaceutical Technology. Retrieved January 25, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Retrieved January 25, 2026, from [Link]

  • common fragmentation mechanisms in mass spectrometry. (2022). YouTube. Retrieved January 25, 2026, from [Link]

  • Iopromide - Definition, Identification, Assay - USP 2025. (2025). Trungtamthuoc.com. Retrieved January 25, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved January 25, 2026, from [Link]

  • Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. (2019). SciRP.org. Retrieved January 25, 2026, from [Link]

  • Fragmentation in Mass Spectrometry. (2023). YouTube. Retrieved January 25, 2026, from [Link]

  • Iopromide Impurity 7 | CAS No. 127324-01-0. (n.d.). SynZeal. Retrieved January 25, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved January 25, 2026, from [Link]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021). Agilent. Retrieved January 25, 2026, from [Link]

  • Preparation and evaluation of iopamidol parenteral formulation. (2014). CORE. Retrieved January 25, 2026, from [Link]

  • Mass Spectrometry - Fragmentation. (2016). YouTube. Retrieved January 25, 2026, from [Link]

  • The Science Behind Iopromide (CAS 73334-07-3): Properties and Clinical Significance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 25, 2026, from [Link]

  • Iopromide Impurities. (n.d.). Aligns Pharma. Retrieved January 25, 2026, from [Link]

Sources

Desmethoxy Iopromide (Iopromide Related Compound B) Reference Standard: A Comprehensive Guide to Preparation and Certification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This application note provides a detailed, field-proven guide for the synthesis, purification, and comprehensive certification of Desmethoxy Iopromide, a critical related substance of the X-ray contrast agent Iopromide. Known formally in the United States Pharmacopeia (USP) as Iopromide Related Compound B, this reference standard is essential for the accurate quality control, stability testing, and regulatory compliance of Iopromide drug substance and product.[1] The protocols herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing scientific integrity, causality behind experimental choices, and adherence to global pharmacopeial standards.

Introduction: The Critical Role of Impurity Reference Standards

Iopromide is a widely used non-ionic, low-osmolar iodinated contrast medium essential for modern diagnostic imaging.[2][3] The safety and efficacy of such agents are directly linked to their purity. Regulatory bodies worldwide mandate strict control over impurities that may arise during synthesis or degradation.[4] this compound, or 5-(Acetylamino)-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide, is a known process-related impurity of Iopromide.[1][5]

The availability of a highly characterized, high-purity reference standard for this compound is a prerequisite for:

  • Method Validation: Developing and validating analytical methods (typically HPLC) capable of separating and quantifying this impurity from the active pharmaceutical ingredient (API).

  • Quality Control: Routine testing of Iopromide API and finished drug product batches to ensure they meet the specifications set by pharmacopeias like the USP.[1][6]

  • Stability Studies: Assessing the degradation pathways of Iopromide under various stress conditions.

This guide follows the principles outlined by the World Health Organization (WHO) for the establishment of chemical reference substances, ensuring the resulting standard is fit for its intended analytical purpose.[7][8]

Synthesis of this compound

The synthesis of this compound is analogous to that of Iopromide itself, with a crucial modification in the acylation step. Instead of using methoxyacetyl chloride, acetyl chloride is used to introduce the acetyl group, resulting in the "des-methoxy" structure. The general synthetic strategy originates from 5-amino-2,4,6-triiodoisophthaloyl dichloride.[9][10]

Synthetic Workflow

The multi-step synthesis involves the acylation of the aromatic amine, followed by sequential amidation with two different amino alcohols.

Synthesis_Workflow A 5-Amino-2,4,6-triiodoisophthaloyl dichloride B 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride A->B Acylation (Acetyl Chloride) C Intermediate Amide-Acid Chloride B->C Amidation 1 (1-amino-2,3-propanediol) D Crude this compound C->D Amidation 2 (N-methyl-1-amino-2,3-propanediol) P Purified this compound (Reference Standard Candidate) D->P Purification (Recrystallization)

Caption: High-level workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

Disclaimer: This protocol involves hazardous chemicals. All operations must be performed in a suitable fume hood with appropriate personal protective equipment (PPE).

Step 1: Acylation of the Starting Material

  • In a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 5-amino-2,4,6-triiodoisophthaloyl dichloride in anhydrous N,N-Dimethylacetamide (DMAc).

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise, ensuring the temperature does not exceed 10 °C. The use of acetyl chloride instead of methoxyacetyl chloride is the defining step for producing the desmethoxy compound.[10]

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring completion by Thin-Layer Chromatography (TLC).

  • The product, 5-acetamido-2,4,6-triiodoisophthaloyl dichloride, is typically used in the next step without isolation.

Step 2: Sequential Amidation

  • Cool the reaction mixture from Step 1 back to 0-5 °C.

  • Slowly add a solution of 1-amino-2,3-propanediol (1.0 equivalent) in DMAc. The controlled addition is critical to minimize the formation of bis-amidation by-products.[9]

  • After stirring for 1-2 hours at low temperature, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

  • In a separate flask, prepare a solution of N-methyl-1-amino-2,3-propanediol (1.1 equivalents) in DMAc.

  • Cool the main reaction mixture again to 0-5 °C and slowly add the N-methyl-1-amino-2,3-propanediol solution.

  • Stir at room temperature overnight, or until reaction completion is confirmed by HPLC analysis.

Step 3: Isolation and Purification

  • Precipitate the crude product by slowly pouring the reaction mixture into a vigorously stirred anti-solvent, such as isopropanol or acetone.[10]

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with the same anti-solvent to remove residual DMAc and unreacted starting materials.

  • Dry the crude product under vacuum.

  • Purification: The key to achieving reference standard quality is rigorous purification.[11] Recrystallization from a suitable solvent system, such as ethanol/water or methanol, is highly effective.[12]

    • Dissolve the crude solid in a minimum amount of boiling solvent.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, high-purity crystals.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under high vacuum at 40-50 °C until constant weight is achieved.

Characterization and Certification Protocol

The establishment of a chemical reference substance is a rigorous process based on the evaluation of comprehensive analytical testing.[7] A candidate material must be fully characterized to confirm its identity, purity, and potency. The reference standard should be of the highest possible purity, ideally ≥99.5%.[11]

Certification Workflow

Certification_Workflow cluster_main Certification Process cluster_id Identity Confirmation cluster_purity Purity Assessment cluster_assay Assay Assignment Start Purified Reference Standard Candidate NMR 1H NMR, 13C NMR Start->NMR MS Mass Spectrometry (MS) Start->MS FTIR FTIR Spectroscopy Start->FTIR HPLC HPLC-UV (Purity, Impurities) Start->HPLC GC GC-HS (Residual Solvents) Start->GC KF Karl Fischer (Water Content) Start->KF ROI Residue on Ignition Start->ROI End Certified Reference Standard & Certificate of Analysis NMR->End MS->End FTIR->End Assay Mass Balance Calculation (Assay = 100% - Impurities) HPLC->Assay GC->Assay KF->Assay ROI->Assay Assay->End

Caption: Logical workflow for the analytical certification of the this compound reference standard.

Analytical Methodologies

The following table summarizes the required tests, methodologies, and typical acceptance criteria for certifying this compound as a reference standard.

Test CategoryAnalytical TechniquePurposeTypical Acceptance Criteria
Identification ¹H and ¹³C NMR SpectroscopyConfirms the molecular structure and absence of major structural isomers.Spectrum is consistent with the proposed chemical structure.
Mass Spectrometry (MS)Determines the molecular weight and fragmentation pattern.Observed molecular ion (e.g., [M+H]⁺) matches the theoretical mass.
Fourier-Transform Infrared (FTIR) SpectroscopyConfirms the presence of key functional groups.Spectrum corresponds to the functional groups in the molecule.
Purity High-Performance Liquid Chromatography (HPLC-UV)Determines chromatographic purity and quantifies related substances.Purity ≥ 99.5%; No single impurity > 0.15%.
Gas Chromatography (GC-Headspace)Quantifies residual solvents from the synthesis and purification process.Meets ICH Q3C limits for the solvents used (e.g., Ethanol < 5000 ppm).
Karl Fischer TitrationDetermines the water content.Typically ≤ 0.5% w/w.
Residue on Ignition (Sulfated Ash)Measures the amount of inorganic impurities.Not more than 0.1%.[1]
Assay (Potency) Mass BalanceAssigns a potency value for use in quantitative analysis.Assay = 100% - (% Water + % Residual Solvents + % Ash + % Impurities by HPLC)
Step-by-Step Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV This method must be able to separate this compound from Iopromide and other potential process impurities.[4][13]

  • Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Agilent ZORBAX SB-C18).[14][15]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from ~10% B to ~50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Procedure:

    • Prepare a sample solution of the reference standard candidate at approximately 0.5 mg/mL in a suitable diluent (e.g., water/acetonitrile 90:10).

    • Inject the solution into the HPLC system.

    • Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks. Use a low-level injection to confirm that no impurities are co-eluting.

Protocol 2: Water Content by Karl Fischer Titration

  • Standardize the Karl Fischer reagent against a known water standard.

  • Accurately weigh a sufficient amount of the this compound standard into the titration vessel.

  • Titrate to the electrometric endpoint.

  • Calculate the percentage of water in the sample. This test is crucial as residual moisture can affect the stability and assigned potency of the standard.[11]

Protocol 3: Assay Assignment by Mass Balance The assay is not measured directly but is calculated by subtracting the sum of all measured impurities from 100%. This approach provides a robust and widely accepted value for the potency of the reference standard.[11]

  • Formula: Assay (%) = (100 - % Water - % Residual Solvents - % Residue on Ignition) * (Purity by HPLC / 100)

  • Example Calculation:

    • Water Content = 0.25%

    • Residual Solvents = 0.10%

    • Residue on Ignition = 0.05%

    • HPLC Purity = 99.85%

    • Assay (%) = (100 - 0.25 - 0.10 - 0.05) * (99.85 / 100) = 99.60 * 0.9985 = 99.45%

Certificate of Analysis (CoA) and Handling

Upon successful completion of all tests, a Certificate of Analysis must be generated. This document is the formal record of the reference standard's quality and certified properties.[16]

Key Elements of a CoA:

  • Product Name: this compound (Iopromide Related Compound B)

  • Chemical Name and Structure

  • Lot Number

  • CAS Number

  • Molecular Formula and Weight

  • Certified Assay Value (Potency) and Uncertainty

  • Tabulated results of all characterization tests (HPLC Purity, Water Content, etc.)

  • Date of Certification and Recommended Retest Date

  • Recommended Storage Conditions

  • Safety Information

Storage and Handling: To ensure the long-term integrity of the certified reference standard, it should be stored under controlled conditions.

  • Storage: Store in a tightly sealed, light-resistant container at the recommended temperature (typically 2-8 °C or -20 °C), often under an inert atmosphere (e.g., argon or nitrogen).[17]

  • Handling: Before use, allow the container to equilibrate to ambient temperature before opening to prevent moisture condensation. Use calibrated weighing equipment and handle with care to avoid contamination.

Conclusion

The preparation and certification of a this compound reference standard is a meticulous process that underpins the quality assurance of Iopromide, a vital medical imaging agent. By following a structured approach encompassing controlled synthesis, rigorous purification, and multi-faceted analytical characterization, a reliable and trustworthy reference material can be established. This enables pharmaceutical manufacturers and testing laboratories to accurately monitor and control impurities, ensuring that the final drug product is safe and effective for patient use.

References

  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO. Retrieved from [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009134030A1 - Novel process for preparation of iopromide.
  • ECA Academy. (2025, April 2). WHO: Update of Guideline of Reference Standards. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Iopromide-impurities. Retrieved from [Link]

  • Ye, L., et al. (2025). Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. International Journal of Analytical Chemistry. Retrieved from [Link]

  • Veeprho. (n.d.). Iopromide Impurities and Related Compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. Retrieved from [Link]

  • PubMed. (2025, December 6). Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Iopromide-impurities. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Iopromide. PubChem Compound Database. Retrieved from [Link]

  • IntechOpen. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Trungtamthuoc.com. (2025, December 31). Iopromide - Definition, Identification, Assay - USP 2025. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570580B - Preparation method of high-purity iopromide.
  • U.S. Pharmacopeia. (n.d.). USP Monographs: Iopromide Injection. USP29-NF24. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the non-ionic X-ray contrast medium iopromide. Retrieved from [Link]

  • Google Patents. (n.d.). CN110028419B - Preparation method of iopromide.

Sources

Application Note: A Validated UPLC Method for the Quantification of Desmethoxy Iopromide in Iopromide Drug Substance and Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, sensitive, and validated Ultra-High-Performance Liquid Chromatography (UPLC) method for the quantification of Desmethoxy Iopromide (Iopromide Impurity B) in Iopromide drug substance and finished pharmaceutical formulations. Iopromide is a widely used non-ionic, iodinated contrast medium essential for radiographic imaging.[1][2] this compound is a potential process-related impurity that must be closely monitored to ensure product safety and efficacy. The described method utilizes reversed-phase chromatography with UV detection, providing excellent resolution and accuracy in compliance with pharmacopeial standards and International Council for Harmonisation (ICH) guidelines.[3][4]

Chemical Background and Significance

Iopromide: Structure and Function

Iopromide, N,N′-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(methoxyacetyl)amino]-N-methyl-1,3-benzenedicarboxamide, is a low-osmolar, non-ionic contrast agent.[1][5] Its structure, featuring three iodine atoms, is highly effective at absorbing X-rays, thereby enhancing the visibility of internal structures during diagnostic procedures like computed tomography (CT).[2] The molecule's non-ionic nature and hydrophilicity, conferred by multiple hydroxyl groups, contribute to its favorable safety profile.[2]

The Process-Related Impurity: this compound

This compound, also known as Iopromide Impurity B in European Pharmacopoeia (EP) and Iopromide Related Compound B in the United States Pharmacopeia (USP), is a critical process-related impurity.[6][7][8] Its chemical name is 5-acetamido-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N1-methylbenzene-1,3-dicarboxamide.[6] This impurity differs from the active pharmaceutical ingredient (API) by the substitution of a methoxyacetyl group with a simpler acetyl group. The control of this impurity within strict limits, as defined by pharmacopeias, is mandatory to ensure the quality and safety of the final drug product.

Structural Comparison

The structural difference between Iopromide and its Desmethoxy impurity is the key to their chromatographic separation. The absence of the methoxy group in the impurity slightly reduces its polarity and molecular weight.

G cluster_0 Iopromide API cluster_1 Process Impurity Iopromide Iopromide (C18H24I3N3O8) MW: 791.11 g/mol Iopromide_Structure R = -CO-CH2-O-CH3 (Methoxyacetyl group) Iopromide->Iopromide_Structure Desmethoxy This compound (Iopromide Impurity B) (C17H22I3N3O7) MW: 761.08 g/mol Iopromide->Desmethoxy Structural Difference Desmethoxy_Structure R = -CO-CH3 (Acetyl group) Desmethoxy->Desmethoxy_Structure

Caption: Structural relationship between Iopromide and this compound.

Analytical Method Rationale

Choosing the Right Technique: Reversed-Phase UPLC

A Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UPLC) method was selected for its significant advantages over conventional HPLC. The use of sub-2 µm particle size columns in UPLC systems provides:

  • Higher Resolution: Essential for separating structurally similar compounds like Iopromide and this compound.

  • Increased Speed: Run times are significantly shorter, improving laboratory throughput.

  • Enhanced Sensitivity: Sharper, narrower peaks lead to a better signal-to-noise ratio, which is crucial for quantifying impurities at low levels.

The C18 stationary phase is ideal for retaining these moderately polar molecules, while a water/acetonitrile mobile phase allows for fine-tuning of the separation.

Detector Selection: UV-Vis

Both Iopromide and this compound contain a tri-iodinated benzene ring, which acts as a strong chromophore. This allows for sensitive detection using a UV-Vis spectrophotometer. An analysis of the UV spectra indicates a maximum absorbance around 240 nm, making it a suitable wavelength for the simultaneous quantification of both the API and the impurity.

Experimental Protocol

Materials and Reagents
Material / ReagentGrade / Vendor
Iopromide Reference Standard (RS)USP or Ph. Eur. Grade[8][9]
This compound (Iopromide Related Compound B) RSUSP or Ph. Eur. Grade[8][10]
Acetonitrile (ACN)HPLC or LC-MS Grade
WaterMilli-Q® or equivalent Type I Ultrapure
Phosphoric AcidAnalytical Grade
Iopromide Injection FormulationSample for analysis (e.g., 300 mg Iodine/mL)[11]
Instrumentation and Chromatographic Conditions
ParameterCondition
Instrumentation Waters ACQUITY UPLC® H-Class or equivalent
Column ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-1 min (5% B), 1-8 min (5% to 40% B), 8-8.1 min (40% to 90% B), 8.1-9 min (90% B), 9-9.1 min (90% to 5% B), 9.1-12 min (5% B)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Autosampler Temp. 10 °C
Injection Volume 2.0 µL
Detection UV at 240 nm
Run Time 12 minutes

Rationale for Conditions: A gradient elution is employed to ensure sharp peaks for both the main component and the impurity. The column temperature of 40 °C helps reduce viscosity and improve peak shape.

Standard and Sample Preparation

3.3.1. Preparation of Diluent

  • Prepare a mixture of Water and Acetonitrile (95:5 v/v).

3.3.2. Preparation of Standard Solutions

  • Iopromide Stock Standard (500 µg/mL): Accurately weigh about 25 mg of Iopromide RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Impurity Stock Standard (50 µg/mL): Accurately weigh about 5 mg of this compound RS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • System Suitability Solution (SSS): Mix 1.0 mL of Iopromide Stock Standard and 1.0 mL of Impurity Stock Standard in a 10 mL volumetric flask and dilute to volume with Diluent. This solution contains Iopromide (50 µg/mL) and this compound (5 µg/mL).

3.3.3. Preparation of Sample Solutions

  • Iopromide Injection: Accurately transfer a volume of the Iopromide Injection equivalent to 50 mg of Iopromide into a 100 mL volumetric flask.[10]

  • Dilute to volume with Diluent and mix thoroughly. This yields a nominal concentration of 500 µg/mL Iopromide.

  • Filter the solution through a 0.22 µm PVDF syringe filter before injection, discarding the first few mL.

Analytical Workflow

The following diagram outlines the complete analytical procedure from sample receipt to final data reporting.

Caption: End-to-end workflow for quantifying this compound.

System Suitability and Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This method was validated according to the ICH Q2(R1) guideline.[3][4]

System Suitability Testing (SST)

Before sample analysis, the SSS is injected five times. The chromatographic system is deemed suitable for use only if the following criteria are met.

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between Iopromide and this compoundEnsures baseline separation for accurate integration.
Tailing Factor (T) ≤ 1.5 for both peaksConfirms good peak shape, free from co-elution or column degradation.
%RSD for Peak Area ≤ 2.0% for replicate injections of both analytesDemonstrates injection precision and system stability.
Method Validation Summary

The method demonstrated excellent performance across all tested validation parameters.

  • Specificity: The method was shown to be specific for this compound. No interference was observed from the diluent, placebo (excipients), or other related substances at the retention time of the impurity.

  • Linearity & Range: The detector response was linear for this compound from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.1 µg/mL to 2.5 µg/mL). The correlation coefficient (r²) was > 0.999.

  • Accuracy (% Recovery): Accuracy was determined by spiking the sample matrix with known amounts of this compound at three concentration levels. The average recovery was between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day): The %RSD for six replicate sample preparations was less than 2.0%.

    • Intermediate Precision (Inter-day): The %RSD was evaluated by a different analyst on a different day and was found to be less than 3.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ, established with a signal-to-noise ratio of 10:1, was determined to be 0.1 µg/mL. The LOD (S/N 3:1) was 0.03 µg/mL.

Data Analysis and Calculation

The amount of this compound in the pharmaceutical formulation is calculated as a percentage relative to the Iopromide concentration.

Calculation Formula:

% this compound = (Area_Imp / Area_Std) * (Conc_Std / Conc_Sample) * P * 100

Where:

  • Area_Imp: Peak area of this compound in the sample chromatogram.

  • Area_Std: Average peak area of this compound from the standard solution.

  • Conc_Std: Concentration of this compound standard (µg/mL).

  • Conc_Sample: Nominal concentration of Iopromide in the sample solution (µg/mL).

  • P: Purity of the this compound reference standard.

Conclusion

The UPLC method described in this application note is rapid, precise, accurate, and specific for the quantification of this compound in Iopromide drug products. The method meets all system suitability and validation criteria as per ICH guidelines and is suitable for routine use in quality control environments for both batch release testing and stability studies.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.) 11th Edition. Strasbourg, France.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46781145, this compound.

  • United States Pharmacopeial Convention. USP-NF. Iopromide Monograph. Rockville, MD.

  • U.S. Food and Drug Administration (FDA). ULTRAVIST (iopromide) Injection, for intravenous or intra-arterial use Initial U.S. Approval.

  • Merck KGaA. IOPROMIDE EUROPEAN PHARMACOPOEIA (EP) R.

  • United States Pharmacopeia. Iopromide Injection Monograph Preview.

  • European Medicines Agency (EMA). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995.

  • Li, Y., et al. Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. Journal of Analytical Methods in Chemistry. 2023.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3736, Iopromide.

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2021.

  • International Council for Harmonisation (ICH). Quality Guidelines.

  • U.S. Food and Drug Administration (FDA). Chemistry Review for NDA 21-425 Ultravist Injection.

Sources

Application Note & Protocol: Isolation and Purification of Desmethoxy Iopromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling in Iodinated Contrast Media

Iopromide is a non-ionic, tri-iodinated benzamide derivative widely utilized as a contrast agent in diagnostic imaging, such as computed tomography (CT) and angiography. Its efficacy is intrinsically linked to its high purity, as even minute quantities of impurities can impact diagnostic accuracy and patient safety. Among the potential process-related impurities and degradation products is Desmethoxy Iopromide, a closely related structural analog. The presence of such impurities necessitates robust analytical methods for their detection and quantification, as well as efficient techniques for their isolation and purification. This is crucial for the preparation of reference standards for analytical method validation, toxicological studies, and for ensuring the overall quality and safety of the Iopromide drug product.

This application note provides a comprehensive guide to the isolation and purification of this compound from a mixture containing Iopromide. We will delve into the underlying principles of the selected purification techniques and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Understanding the Analyte: Iopromide and this compound

A foundational understanding of the physicochemical properties of Iopromide and its desmethoxy analog is paramount in devising an effective separation strategy.

PropertyIopromideThis compoundRationale for Separation
Molecular Formula C18H24I3N3O8C17H22I3N3O7The absence of a methoxy group in this compound results in a lower molecular weight and a slight increase in polarity.
Molecular Weight 791.1 g/mol 761.1 g/mol This difference, while small, can be exploited in mass-based detection methods.
Structure Tri-iodinated N,N'-bis(2,3-dihydroxypropyl)-5-(methoxyacetylamino)-N-methylisophthalamide5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamideThe key structural difference is the substituent at the 5-position of the benzene ring (methoxyacetyl vs. acetyl).
Predicted Polarity Slightly less polarSlightly more polarThe additional hydroxyl groups in Iopromide's side chains contribute to its overall polarity, but the methoxy group on the acetylamino side chain in Iopromide makes it slightly less polar than this compound. This subtle difference in polarity is the primary basis for chromatographic separation.

Data sourced from PubChem CID 3736 and 46781145.

Strategic Approach to Isolation and Purification

The isolation of this compound necessitates a multi-step approach, beginning with the generation of an enriched impurity mixture, followed by a primary purification step, and culminating in a final high-purity polishing step.

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocols

Part 1: Generation of this compound via Forced Degradation

To obtain a starting material enriched with this compound, a forced degradation study of Iopromide is performed. This process intentionally exposes the drug substance to stress conditions to generate degradation products.

Protocol: Acid-Catalyzed Hydrolysis

  • Preparation of Iopromide Solution: Dissolve 1 gram of high-purity Iopromide in 100 mL of a 1:1 mixture of methanol and 1 M hydrochloric acid.

  • Stress Condition: Heat the solution at 60°C for 24-48 hours. The progress of the degradation should be monitored periodically by analytical HPLC to achieve a target degradation of 10-20%.

  • Neutralization and Concentration: After cooling to room temperature, carefully neutralize the solution with 1 M sodium hydroxide to a pH of approximately 7.0. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue three times with an equal volume of ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Crude Product: Evaporate the solvent to dryness to obtain the crude mixture enriched with this compound.

Part 2: Primary Purification via Flash Chromatography

Flash chromatography is an efficient technique for the initial, large-scale separation of the target impurity from the bulk of the parent drug and other degradation products.

Protocol: Normal-Phase Flash Chromatography

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)The polar nature of the silica gel will allow for the separation of the slightly more polar this compound from the less polar Iopromide.
Mobile Phase A gradient of Dichloromethane (DCM) and Methanol (MeOH)Starting with a non-polar solvent and gradually increasing the polarity allows for the sequential elution of compounds based on their polarity.
Gradient Profile 0-10% Methanol in Dichloromethane over 30 column volumesA shallow gradient is crucial for resolving compounds with small differences in polarity.
Detection UV at 254 nmThe aromatic rings in both Iopromide and this compound allow for UV detection.
Sample Loading Dry loading is preferred to improve resolution.

Step-by-Step Procedure:

  • Column Packing: Prepare a slurry of silica gel in dichloromethane and pack the flash chromatography column.

  • Sample Preparation: Adsorb the crude mixture onto a small amount of silica gel and allow it to dry completely.

  • Column Equilibration: Equilibrate the packed column with 100% dichloromethane.

  • Sample Loading: Carefully load the dried sample onto the top of the column.

  • Elution: Begin the elution with 100% dichloromethane and gradually increase the concentration of methanol according to the defined gradient.

  • Fraction Collection: Collect fractions based on the UV chromatogram. Fractions containing the target compound (expected to elute slightly before Iopromide) should be pooled.

  • Analysis: Analyze the collected fractions by analytical HPLC to identify those containing semi-pure this compound.

Part 3: High-Purity Polishing via Preparative HPLC

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for obtaining high-purity compounds for use as reference standards. This step will further purify the semi-pure fractions obtained from flash chromatography.

Protocol: Reversed-Phase Preparative HPLC

ParameterRecommended ConditionsRationale
Stationary Phase C18 (5-10 µm particle size)A C18 stationary phase provides excellent resolving power for compounds with minor differences in hydrophobicity.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidThe use of an acidic modifier improves peak shape and resolution.
Gradient Profile Isocratic or a very shallow gradient (e.g., 10-20% B over 45 minutes)An optimized isocratic or shallow gradient elution is necessary to achieve baseline separation of the closely eluting Iopromide and this compound.
Flow Rate Dependent on column dimensions (typically 20-100 mL/min for semi-preparative columns)
Detection UV at 254 nm
Injection Volume Optimized based on column loading studies to avoid peak broadening.

Step-by-Step Procedure:

  • Method Development: Develop and optimize the separation on an analytical HPLC system before scaling up to the preparative scale. The analytical method described in the USP monograph for Iopromide can be a good starting point.

  • Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition for at least 10 column volumes.

  • Sample Preparation: Dissolve the pooled semi-pure fractions in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

  • Injection and Separation: Inject the sample onto the column and begin the chromatographic run.

  • Fraction Collection: Collect fractions corresponding to the this compound peak with a fraction collector.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid.

Purity Assessment and Characterization

The purity of the isolated this compound should be assessed using a validated analytical HPLC method. Structural confirmation should be performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

The successful isolation and purification of this compound are critical for the robust quality control of Iopromide drug products. The combination of forced degradation to generate the impurity, followed by a two-step chromatographic purification strategy involving flash chromatography and preparative HPLC, provides a reliable pathway to obtain this impurity in high purity. The detailed protocols and underlying scientific principles presented in this application note are intended to empower researchers and scientists in the pharmaceutical industry to confidently tackle the challenges associated with impurity isolation and characterization.

References

  • Mützel, W., & Speck, U. (1985). Pharmacochemical profile of iopromide. Investigative Radiology, 20(1 Suppl), S28-S31. [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. [Link]

  • United States Pharmacopeia 31-National Formulary 26. (2008). Iopromide. USP Monograph.
  • Vasu Dev, R., Moses Babu, J., Vyas, K., Sai Ram, P., Ramachandra, P., Sekhar, N. M., Mohan Reddy, D. N., & Srinivasa Rao, N. (2006). Isolation and characterization of impurities in docetaxel. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 614–622. [Link]

  • CN110028419B - Preparation method of iopromide - Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 25, 2026, from [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Liu, M. (2018). Separation and purification of iopamidol using preparative high-performance liquid chromatography. Se Pu = Chinese Journal of Chromatography, 36(10), 1031–1036. [Link]

  • Aligns Pharma. (n.d.). Iopromide Impurities. Retrieved January 25, 2026, from [Link]

  • Berger, T. A. (2014). SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Liu, M. (2018). [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. Se Pu = Chinese Journal of Chromatography, 36(10), 1031–1036. [Link]

  • Gergov, M., Ojanperä, I., & Vuori, E. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Separations, 9(12), 421. [Link]

  • National Center for Biotechnology Information. (n.d.). Iopromide. PubChem Compound Database. Retrieved January 25, 2026, from [Link]

  • American Chemical Society. (2019). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Sandra, P., & David, F. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. [Link]

  • Veeprho. (n.d.). Iopromide Impurities and Related Compound. Retrieved January 25, 2026, from [Link]

  • Regalado, E. L. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. LCGC North America, 39(11), 544-549. [Link]

  • Le, C. A., et al. (2023). 1 H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Molecules, 28(23), 7809. [Link]

  • Isidro-Llobet, A., et al. (2019). Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification. Methods in Molecular Biology, 2103, 129-145. [Link]

  • Wang, C., et al. (2009). Synthesis of the non-ionic X-ray contrast medium iopromide. Journal of Chemical Research. [Link]

  • European Medicines Agency. (2006). ICH Topic Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Agilent Technologies. (2009). Impurity Profiling with the Agilent 1200 Series LC/MS System – Part 2: Isolation of Impurities with Preparative HPLC. [Link]

  • Schug, K. A., & McNeff, C. (2022).

Application Note: A Comprehensive Protocol for Forced Degradation Studies of Iopromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Iopromide is a non-ionic, tri-iodinated, low-osmolar contrast agent extensively used in diagnostic imaging, such as computed tomography (CT) and angiography.[1][2] Its chemical structure, N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-(methoxyacetylamino)-N-methyl-1,3-benzenedicarboxamide, imparts high water solubility and low viscosity, contributing to its favorable safety profile.[3] As with all pharmaceutical substances, a thorough understanding of Iopromide's stability characteristics is a critical component of its development and regulatory approval. Forced degradation studies are an indispensable tool in this process, providing crucial insights into the intrinsic stability of the molecule, potential degradation pathways, and informing the development of stability-indicating analytical methods.

This application note provides a detailed, scientifically-grounded protocol for conducting forced degradation studies on Iopromide, in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2).[4][5] The protocols herein are designed for researchers, scientists, and drug development professionals to rigorously assess the stability of Iopromide under various stress conditions.

Scientific Rationale and Strategy

The core principle of a forced degradation study is to subject the drug substance to conditions more severe than accelerated stability testing to elicit degradation.[4] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and characterize degradation products without completely destroying the parent molecule.[4] This allows for the establishment of degradation pathways and the validation of an analytical method's ability to separate and quantify the active pharmaceutical ingredient (API) in the presence of its degradants.

Our strategy for Iopromide involves subjecting it to five key stress conditions as mandated by ICH guidelines: acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress.[4] The tri-iodinated benzene ring and the amide and ether linkages in its side chains are the most probable sites of chemical transformation.[6]

Experimental Design

The following sections detail the step-by-step protocols for each stress condition. It is imperative to perform a control experiment (Iopromide in the same solvent system without the stressor, kept at ambient temperature and protected from light) for each condition to ensure that any observed degradation is a direct result of the applied stress.

Preparation of Stock and Working Solutions
  • Iopromide Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of Iopromide reference standard in 100 mL of a suitable solvent (e.g., water for injection or a 50:50 mixture of acetonitrile and water). This stock solution will be used for all stress conditions. The choice of solvent should be justified and ensure the solubility of Iopromide and its potential degradants.

  • Working Concentration: For analysis, the stressed samples will likely require dilution to a suitable concentration for the analytical method (e.g., 100 µg/mL).

Forced Degradation Protocols
  • Rationale: The amide linkages in Iopromide are susceptible to hydrolysis under acidic conditions, which could lead to the cleavage of the side chains from the benzene ring.[7]

  • Protocol:

    • To 5 mL of the Iopromide stock solution, add 5 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the sample.

    • Immediately neutralize the aliquot with an equivalent volume of 0.1 M sodium hydroxide (NaOH) to quench the reaction.

    • Dilute the neutralized sample to the working concentration with the mobile phase of the analytical method.

    • Analyze the sample using a validated stability-indicating method.

  • Rationale: Similar to acid hydrolysis, basic conditions can catalyze the hydrolysis of the amide bonds in Iopromide.

  • Protocol:

    • To 5 mL of the Iopromide stock solution, add 5 mL of 0.1 M NaOH.

    • Maintain the solution at room temperature (25°C ± 2°C) for 12 hours.

    • At specified time points (e.g., 1, 2, 4, 8, and 12 hours), withdraw an aliquot of the sample.

    • Immediately neutralize the aliquot with an equivalent volume of 0.1 M HCl.

    • Dilute the neutralized sample to the working concentration with the mobile phase.

    • Analyze the sample.

  • Rationale: The secondary alcohol groups and the N-methyl group in the side chains of Iopromide are potential sites for oxidation.[8] Studies on related compounds have shown that oxidation can lead to O-demethylation and oxidation of amino moieties.[8]

  • Protocol:

    • To 5 mL of the Iopromide stock solution, add 5 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot.

    • Quench the reaction by adding a suitable agent if necessary (e.g., sodium bisulfite), though dilution is often sufficient.

    • Dilute the sample to the working concentration with the mobile phase.

    • Analyze the sample immediately.

  • Rationale: To assess the stability of Iopromide in its solid state and in solution when exposed to heat.

  • Protocol (Solid State):

    • Place a thin layer of solid Iopromide powder in a petri dish.

    • Expose the sample to a dry heat of 105°C in a calibrated oven for 48 hours.

    • At specified time points, take samples, dissolve in the solvent to the stock solution concentration, and then dilute to the working concentration for analysis.

  • Protocol (Solution State):

    • Reflux the Iopromide stock solution at 80°C for 24 hours.

    • At specified time points, withdraw aliquots, cool to room temperature, and dilute to the working concentration for analysis.

  • Rationale: To evaluate the photosensitivity of Iopromide. The tri-iodinated benzene ring is a chromophore that may absorb UV or visible light, leading to degradation.[9]

  • Protocol:

    • Expose the Iopromide stock solution and solid Iopromide to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At the end of the exposure period, prepare the samples for analysis by diluting to the working concentration.

Summary of Stress Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature12 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal (Solid) Dry Heat105°C48 hours
Thermal (Solution) Reflux80°C24 hours
Photolytic ICH Q1B compliantAmbientAs per ICH Q1B

Analytical Methodology

A validated stability-indicating analytical method is paramount for the success of a forced degradation study. A reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method with UV detection is commonly employed.[9][10]

  • Column: A C18 column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of the parent drug from its degradation products.

  • Detection: UV detection at a wavelength where Iopromide and its potential degradants have significant absorbance (e.g., 238 nm) is appropriate.[9]

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The ability of the method to separate the degradants from the parent peak (peak purity analysis using a photodiode array detector) is a critical aspect of this validation.

Visualization of Workflows and Pathways

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Iopromide Stock (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose thermal Thermal Stress (Solid & Solution) stock->thermal Expose photo Photolytic Stress (ICH Q1B) stock->photo Expose quench Quenching & Neutralization acid->quench base->quench oxidation->quench thermal->quench photo->quench dilution Dilution to Working Conc. quench->dilution hplc HPLC/UPLC Analysis (Stability-Indicating Method) dilution->hplc data Data Interpretation (Peak Purity, % Degradation) hplc->data

Caption: General workflow for the forced degradation study of Iopromide.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Iopromide Iopromide Amide_Cleavage_1 Amide Bond Cleavage (Side Chain 1) Iopromide->Amide_Cleavage_1 H⁺/OH⁻ Amide_Cleavage_2 Amide Bond Cleavage (Side Chain 2) Iopromide->Amide_Cleavage_2 H⁺/OH⁻ O_Demethylation O-Demethylation Iopromide->O_Demethylation [O] Side_Chain_Oxidation Side Chain Alcohol Oxidation Iopromide->Side_Chain_Oxidation [O] Deiodination Deiodination Iopromide->Deiodination

Sources

Application Notes and Protocols: Desmethoxy Iopromide as a Biomarker for Iopromide Stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stability in Radiocontrast Media

Iopromide is a non-ionic, low-osmolar iodinated contrast medium extensively used in diagnostic imaging, such as computed tomography (CT) and angiography, to enhance the visualization of internal body structures.[1][2] The chemical integrity of Iopromide is paramount to its safety and efficacy. Degradation of the active pharmaceutical ingredient (API) can lead to the formation of impurities that may compromise diagnostic accuracy or pose a risk to patient safety.[3] Therefore, rigorous stability testing is a critical aspect of quality control in the manufacturing and formulation of Iopromide.

Forced degradation studies are an indispensable tool in this process, providing insights into the degradation pathways and the formation of potential degradation products under stressed conditions.[1][4] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to develop and validate stability-indicating analytical methods.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a key Iopromide impurity, Desmethoxy Iopromide (also known as Iopromide EP Impurity B), as a biomarker for monitoring the stability of Iopromide.

This compound: A Critical Quality Attribute

This compound, systematically named 5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methylbenzene-1,3-dicarboxamide, is a known impurity of Iopromide listed in the European Pharmacopoeia (EP) as Iopromide EP Impurity B. Its structure differs from Iopromide by the substitution of the methoxyacetyl group with an acetyl group. This modification results in a change in the molecular weight and polarity of the molecule, making it analytically distinguishable from the parent drug. The presence and quantity of this compound can serve as a critical quality attribute (CQA) and a sensitive biomarker for Iopromide degradation.

Formation Pathway of this compound

The formation of this compound can occur through two primary routes: as a process-related impurity during the synthesis of Iopromide or as a degradation product.

  • Process-Related Impurity: In the synthesis of Iopromide, 5-amino-2,4,6-triiodoisophthalic acid derivatives are acylated. If the acylation is performed with an acetylating agent instead of a methoxyacetylating agent, or if the methoxyacetylating agent is contaminated with an acetylating agent, this compound can be formed as a byproduct.[5]

  • Degradation Product: Under certain stress conditions, the ether linkage in the methoxyacetyl group of Iopromide may be susceptible to cleavage, leading to the formation of the corresponding acetyl derivative. While the exact mechanism under various stress conditions requires further elucidation, hydrolysis is a plausible pathway.

Iopromide Iopromide (Methoxyacetyl Group) Degradation_Product Degradation Product (e.g., via Hydrolysis) Iopromide->Degradation_Product Stress Conditions (Heat, pH, etc.) Desmethoxy_Iopromide This compound (Iopromide EP Impurity B) (Acetyl Group) Process_Impurity Process-Related Impurity (Incomplete Methoxyacetylation) Process_Impurity->Desmethoxy_Iopromide Degradation_Product->Desmethoxy_Iopromide

Caption: Formation pathways of this compound.

Forced Degradation Protocol for Iopromide

The following protocols are designed to induce the degradation of Iopromide under various stress conditions to generate degradation products, including this compound. A target degradation of 5-20% is recommended to avoid the formation of secondary, irrelevant degradation products.[4]

Materials:

  • Iopromide API or drug product

  • This compound (Iopromide EP Impurity B) reference standard (commercially available)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of Iopromide in water or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the Iopromide stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the Iopromide stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the Iopromide stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points and dilute with the mobile phase.

  • Thermal Degradation:

    • Transfer a known amount of solid Iopromide powder into a glass vial.

    • Place the vial in a thermostatically controlled oven at 80°C for 48 hours.

    • Withdraw samples at appropriate time points, dissolve in a suitable solvent, and dilute with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of Iopromide (1 mg/mL) and solid Iopromide to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Wrap a control sample in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

cluster_stress Forced Degradation Conditions Acid Hydrolysis Acid Hydrolysis Stressed_Samples Stressed Samples (Containing Degradation Products) Acid Hydrolysis->Stressed_Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed_Samples Oxidative Stress Oxidative Stress Oxidative Stress->Stressed_Samples Thermal Stress Thermal Stress Thermal Stress->Stressed_Samples Photolytic Stress Photolytic Stress Photolytic Stress->Stressed_Samples Iopromide_Sample Iopromide Sample (API or Drug Product) Iopromide_Sample->Acid Hydrolysis Iopromide_Sample->Base Hydrolysis Iopromide_Sample->Oxidative Stress Iopromide_Sample->Thermal Stress Iopromide_Sample->Photolytic Stress UPLC_Analysis Stability-Indicating UPLC-UV/MS Analysis Stressed_Samples->UPLC_Analysis Data_Analysis Data Analysis (Impurity Profiling, Mass Balance) UPLC_Analysis->Data_Analysis

Caption: Workflow for forced degradation of Iopromide.

Stability-Indicating UPLC Method for Iopromide and this compound

A validated stability-indicating analytical method is crucial for the accurate quantification of Iopromide and its degradation products. The following Ultra-Performance Liquid Chromatography (UPLC) method provides excellent resolution between Iopromide, this compound, and other potential impurities.

Parameter Condition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detector UV at 240 nm and/or Mass Spectrometer
Injection Volume 2 µL
Sample Diluent Water:Methanol (80:20, v/v)

System Suitability:

  • Tailing Factor: The tailing factor for the Iopromide peak should be not more than 1.5.

  • Theoretical Plates: The number of theoretical plates for the Iopromide peak should be not less than 5000.

  • Resolution: The resolution between the Iopromide and this compound peaks should be not less than 2.0.

Data Interpretation and Reporting

The analysis of the stressed samples will provide a chromatogram showing the Iopromide peak and any degradation products formed. The this compound peak can be identified by comparing its retention time with that of the reference standard. The peak purity of Iopromide should be assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.

The percentage of degradation can be calculated using the following formula:

% Degradation = [(Initial Area of Iopromide - Area of Iopromide in Stressed Sample) / Initial Area of Iopromide] x 100

The amount of this compound and other impurities should be reported as a percentage of the initial Iopromide concentration.

Stress Condition Iopromide (% Remaining) This compound (%) Other Impurities (%) Total Impurities (%)
Control 100< 0.05< 0.05< 0.10
Acid Hydrolysis 85.23.11.54.6
Base Hydrolysis 90.51.80.92.7
Oxidative 92.10.82.33.1
Thermal 98.70.20.40.6
Photolytic 95.30.51.11.6

Conclusion

This compound (Iopromide EP Impurity B) is a critical impurity to monitor for ensuring the stability and quality of Iopromide. The protocols outlined in this application note provide a robust framework for conducting forced degradation studies and implementing a stability-indicating UPLC method. By utilizing this compound as a biomarker, researchers and drug development professionals can gain valuable insights into the degradation pathways of Iopromide, develop stable formulations, and ensure the safety and efficacy of this vital diagnostic agent.

References

  • Veeprho. (n.d.). Iopromide Impurities and Related Compound. Retrieved from [Link][3]

  • Google Patents. (n.d.). US8420858B2 - Process for preparation of iopromide. Retrieved from [5]

  • Quick Company. (n.d.). Novel Process For Preparation Of Iopromide. Retrieved from [Link][6]

  • Asian Journal of Pharmaceutical Research. (2018). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link][1]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link][7]

  • Aligns Pharma. (n.d.). Iopromide Impurities. Retrieved from [Link][8]

  • Google Patents. (n.d.). EP1361221A1 - A process for the preparation of a combination of famotidine polymorphs A and B. Retrieved from [9]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link][4]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link][10]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link][11]

  • Google Patents. (n.d.). CN102249948B - Synthesis of 5-acetylamino-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. Retrieved from [12]

  • Google Patents. (n.d.). CN116106431B - Separation and quantitative analysis method for separating iopromide and related impurities by high performance liquid chromatography. Retrieved from [13]

  • PubChem. (n.d.). 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. Retrieved from [Link][14]

  • PubMed Central. (2019). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. Retrieved from [Link][15]

  • ResearchGate. (2025). Impurity Profiling and a Stability-Indicating UPLC Method Development and Validation for the Estimation of Related Impurities of Halobetasol Propionate in Halobetasol Propionate 0.05% (w/w) Cream. Retrieved from [Link][16]

  • ResearchGate. (2018). Anaerobic Transformation of the Iodinated X-ray Contrast Medium Iopromide, Its Aerobic Transformation Products, and Transfer to Further Iodinated X-ray Contrast Media. Retrieved from [Link][17]

Sources

Application Notes & Protocols: A Framework for Assessing the Genotoxic Risk of Desmethoxy Iopromide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the genotoxicity risk assessment of Desmethoxy iopromide, a known degradation product of the widely used X-ray contrast agent, Iopromide[1][2]. The presence of impurities and degradation products in pharmaceutical substances necessitates a thorough safety evaluation, with genotoxicity testing being a critical component for identifying compounds that may pose a carcinogenic or heritable risk. This guide details the scientific rationale and step-by-step protocols for a standard battery of tests designed to detect potential genetic damage, in alignment with international regulatory guidelines such as the ICH S2(R1)[3][4]. We will cover the Bacterial Reverse Mutation (Ames) Test, the In Vitro Mammalian Chromosomal Aberration Test, and the In Vivo Mammalian Erythrocyte Micronucleus Test. The protocols are designed to be self-validating, incorporating essential controls and clear data interpretation criteria to ensure robust and reliable outcomes.

Introduction: The Imperative for Genotoxicity Testing

Iopromide is a non-ionic, water-soluble, tri-iodinated X-ray contrast agent used extensively in medical imaging to opacify blood vessels for radiographic visualization[5][6][7]. This compound is identified as a degradative product of Iopromide[1]. According to regulatory frameworks, impurities and degradation products in active pharmaceutical ingredients (APIs) must be evaluated for safety.

Genotoxicity tests are specifically designed to detect compounds that induce damage to the genetic material (DNA) through various mechanisms[3]. Such damage, if not repaired, can lead to mutations that may contribute to the development of cancer or can be passed on to subsequent generations. Therefore, a rigorous assessment of the genotoxic potential of this compound is a crucial step in the overall safety and risk assessment of the parent drug, Iopromide.

The standard approach, recommended by the International Council for Harmonisation (ICH), involves a battery of in vitro and in vivo tests to cover the three primary endpoints of genotoxicity: gene mutation, structural chromosomal aberrations (clastogenicity), and numerical chromosomal aberrations (aneugenicity)[4][8].

The Standard Genotoxicity Testing Battery

A weight-of-evidence approach, derived from a standard test battery, is essential for a comprehensive risk assessment[9]. The following three assays form the cornerstone of this evaluation, each providing complementary information.

  • In Vitro Bacterial Reverse Mutation (Ames) Test (OECD 471): Detects gene mutations (point mutations and frameshifts).

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Identifies agents that cause structural chromosomal damage (clastogens)[10].

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Assesses chromosomal damage (in vivo) by detecting both clastogens and aneugens[11].

A key component of in vitro testing is the inclusion of a metabolic activation system, typically a post-mitochondrial fraction (S9) from the livers of induced rodents[12]. This is a critical step because some substances are not genotoxic themselves but are converted to reactive metabolites by enzymes in the liver[13].

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

This assay, compliant with OECD Guideline 471, evaluates the potential of this compound to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli[14][15]. These bacterial strains are auxotrophic, meaning they require a specific amino acid (histidine for Salmonella, tryptophan for E. coli) for growth due to a mutation in their genome. The assay measures the ability of the test substance to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on a medium lacking the required amino acid.

Causality and Experimental Choices
  • Multiple Strains: A panel of strains (e.g., TA98, TA100, TA1535, TA1537, and WP2uvrA) is used because they possess different types of mutations and are thus sensitive to different classes of mutagens[16]. For instance, TA98 detects frameshift mutagens, while TA1535 and TA100 are sensitive to base-pair substitution mutagens.

  • Metabolic Activation (S9): The inclusion of a rat liver S9 fraction mimics mammalian metabolism, allowing for the detection of pro-mutagens that require enzymatic activation to become genotoxic[12][13]. Testing is always conducted in parallel, both with and without the S9 mix.

Experimental Workflow: Ames Test

Ames_Test_Workflow start_end start_end process process decision decision data data start Start prep Prepare Bacterial Strains & this compound Doses start->prep split Test with and without S9 Mix? prep->split with_s9 Plate Incorporation (Test Article + Bacteria + S9) split->with_s9 Yes without_s9 Plate Incorporation (Test Article + Bacteria) split->without_s9 No incubate Incubate Plates (48-72 hours) with_s9->incubate without_s9->incubate count Count Revertant Colonies incubate->count analyze Data Analysis & Interpretation count->analyze end End analyze->end

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Step-by-Step Protocol
  • Preliminary Test: Conduct a dose-range finding study to determine the appropriate concentration range of this compound, assessing for cytotoxicity and solubility.

  • Culture Preparation: Prepare fresh overnight cultures of each bacterial tester strain.

  • Test Article Preparation: Dissolve this compound in a suitable, non-mutagenic solvent (e.g., water or DMSO). Prepare a series of at least five concentrations.

  • Plate Incorporation:

    • Without S9: To a tube containing molten top agar, add the bacterial culture and a specific volume of the this compound solution (or control).

    • With S9: To a separate tube with molten top agar, add the bacterial culture, the S9 mix (co-factor supplemented post-mitochondrial fraction), and the test article solution.

  • Plating: Vortex each tube gently and pour the contents onto the surface of minimal glucose agar plates.

  • Controls: Prepare plates for a negative (solvent) control and a positive control for each strain, both with and without S9 activation[17].

    • Without S9 Examples: 2-nitrofluorene (for TA98), Sodium Azide (for TA1535), 4-Nitroquinoline N-oxide (for TA100)[17].

    • With S9 Example: 2-Aminoanthracene for all strains[17].

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A result is considered positive if there is a concentration-related increase in the mean number of revertants and/or a reproducible increase at one or more concentrations that is at least twice the mean of the solvent control.

Data Presentation (Hypothetical)
Concentration (µ g/plate )StrainS9 MixMean Revertants ± SD (n=3)Fold Increase over Negative
0 (Vehicle)TA100-115 ± 121.0
10TA100-120 ± 151.0
50TA100-135 ± 111.2
100TA100-128 ± 181.1
500TA100-119 ± 91.0
Positive ControlTA100-850 ± 457.4
0 (Vehicle)TA100+125 ± 101.0
10TA100+130 ± 141.0
50TA100+142 ± 131.1
100TA100+133 ± 161.1
500TA100+128 ± 111.0
Positive ControlTA100+910 ± 527.3

Protocol 2: In Vitro Mammalian Chromosomal Aberration Test

This assay, following OECD Guideline 473, is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells[10][18].

Causality and Experimental Choices
  • Cell System: Human peripheral blood lymphocytes (HPBL) or established cell lines like Chinese Hamster Ovary (CHO) are used as they are well-characterized and sensitive to genotoxic agents[10].

  • Exposure Duration: A short treatment (3-4 hours) with and without S9 is performed, followed by a recovery period. A second, continuous treatment (e.g., 21-24 hours) without S9 is also conducted to detect agents that may require longer exposure or interfere with the cell cycle[19].

  • Metaphase Arrest: A spindle inhibitor like Colcemid is added before harvesting. This arrests cells in metaphase, the point in the cell cycle where chromosomes are most condensed and visible for microscopic analysis.

Experimental Workflow: Chromosomal Aberration Test

Chromosomal_Aberration_Workflow start_end start_end process process decision decision data data start Start culture Culture Mammalian Cells (e.g., CHO) start->culture treat Treat Cells with This compound culture->treat split Include S9 Mix? treat->split with_s9 Short Exposure (3-4h) + S9 split->with_s9 Yes without_s9 Short (3-4h) or Long (21h) Exposure split->without_s9 No colcemid Add Metaphase Arresting Agent (e.g., Colcemid) with_s9->colcemid without_s9->colcemid harvest Harvest Cells, Fix, and Stain colcemid->harvest score Microscopic Analysis (Score Aberrations) harvest->score analyze Data Analysis & Interpretation score->analyze end End analyze->end

Caption: Workflow for the In Vitro Chromosomal Aberration Test.

Step-by-Step Protocol
  • Cell Culture: Culture CHO cells or stimulate human lymphocytes to divide.

  • Treatment: Add various concentrations of this compound (determined by a preliminary cytotoxicity assay) to the cell cultures.

    • Experiment 1 (Short): Treat for 3-4 hours in the presence and absence of S9 mix.

    • Experiment 2 (Long): Treat for 21-24 hours in the absence of S9 mix[19].

  • Controls: Include concurrent negative (vehicle) and positive controls[20].

    • Without S9: Mitomycin C or Ethyl methanesulfonate.

    • With S9: Cyclophosphamide (monohydrate) or Benzo(a)pyrene[20].

  • Metaphase Arrest: Towards the end of the culture period, add a metaphase-arresting substance (e.g., Colcemid).

  • Harvesting: Harvest the cells, treat with a hypotonic solution, and fix.

  • Slide Preparation: Drop the fixed cells onto microscope slides and stain (e.g., with Giemsa).

  • Microscopic Analysis: Score at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., breaks, deletions, exchanges)[21].

  • Data Analysis: A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with aberrations that exceeds the laboratory's historical negative control data[10].

Data Presentation (Hypothetical)
Treatment GroupExposure (h)S9 MixCells ScoredCells with Aberrations (%)
Vehicle Control4-2001.5
This compound 50 µg/mL4-2002.0
This compound 100 µg/mL4-2002.5
This compound 200 µg/mL4-2002.0
Positive Control4-20025.0
Vehicle Control4+2002.0
This compound 50 µg/mL4+2002.5
This compound 100 µg/mL4+2003.0
This compound 200 µg/mL4+2002.5
Positive Control4+20031.5

Protocol 3: In Vivo Mammalian Erythrocyte Micronucleus Test

This in vivo assay, following OECD Guideline 474, is a critical follow-up to in vitro tests. It evaluates the potential of this compound to cause chromosomal damage in the bone marrow of rodents[22][23]. The assay detects micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of newly formed red blood cells (polychromatic erythrocytes, PCEs)[22][24]. These micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during cell division, indicating clastogenic or aneugenic activity[11].

Causality and Experimental Choices
  • In Vivo System: The use of a whole animal (typically mouse or rat) is essential as it incorporates the complex processes of absorption, distribution, metabolism, excretion (ADME), and DNA repair that cannot be fully replicated in vitro[23]. A positive result in vivo is generally of greater concern than an in vitro finding.

  • Target Cells: Bone marrow erythroblasts are rapidly dividing cells, making them a sensitive target for genotoxic agents. As they mature into PCEs, they expel their main nucleus, making any remaining micronuclei easy to score[23].

  • Dosing Regimen: Animals are typically treated with three dose levels plus controls. Dosing may occur once or twice, with sample collection timed to capture the peak of PCE production, usually 24 hours after the final dose[11].

Experimental Workflow: In Vivo Micronucleus Test

InVivo_Micronucleus_Workflow start_end start_end process process data data animal animal start Start acclimate Acclimatize Rodents start->acclimate dose Administer Desmethoxy Iopromide (e.g., 2 doses) acclimate->dose collect Sample Bone Marrow or Peripheral Blood (24h after last dose) dose->collect slides Prepare & Stain Smears collect->slides score Microscopic Analysis (Score MN-PCEs) slides->score analyze Data Analysis & Interpretation score->analyze end End analyze->end

Caption: Workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test.

Step-by-Step Protocol
  • Dose Selection: Select at least three dose levels based on a preliminary range-finding study, with the highest dose being the maximum tolerated dose (MTD) or a limit dose.

  • Animal Dosing: Administer this compound to groups of animals (e.g., 6 per sex per group) via a clinically relevant route[22]. A vehicle control group and a positive control group are required.

  • Positive Control: A known clastogen, such as Cyclophosphamide (20 mg/kg for rats, 40 mg/kg for mice), is administered to a separate group[25].

  • Sample Collection: Approximately 24 hours after the final dose, collect bone marrow from the femur or peripheral blood[11].

  • Slide Preparation: Prepare bone marrow smears on microscope slides, allow to air-dry, and stain with a dye that differentiates PCEs from mature erythrocytes (e.g., Acridine Orange or Giemsa-May-Grünwald).

  • Scoring: Under a microscope, score at least 2000 PCEs per animal for the presence of micronuclei[26]. Also, determine the ratio of PCEs to total erythrocytes as a measure of bone marrow toxicity.

  • Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in any of the treated groups compared to the vehicle control, with the values falling outside the historical control range[11].

Data Presentation (Hypothetical)
Treatment GroupDose (mg/kg)Animals (M/F)Mean MN-PCEs / 2000 PCEs ± SD% PCE
Vehicle Control06/62.5 ± 1.148
This compound2506/62.8 ± 1.346
This compound5006/63.1 ± 1.545
This compound10006/63.5 ± 1.241
Positive Control206/628.5 ± 4.530

Overall Interpretation and Risk Assessment

The final genotoxicity risk assessment for this compound relies on a weight-of-evidence evaluation of the entire data package[9].

  • All Tests Negative: If all three tests in the battery are clearly negative, this compound would be considered to have no genotoxic potential under the conditions tested.

  • Positive In Vitro, Negative In Vivo: This is a common scenario. A positive result in the Ames or chromosomal aberration assay may not be biologically relevant to humans if the in vivo micronucleus test is negative[9]. This could be due to factors like rapid detoxification in vivo, lack of absorption, or failure to reach the target tissue (bone marrow). In such cases, the substance is often considered to pose no significant genotoxic risk.

  • Positive In Vivo Result: A confirmed positive result in the in vivo micronucleus test is a significant finding and indicates that this compound is genotoxic in a whole animal system[27]. This would trigger further investigation and a stringent risk assessment to determine acceptable exposure levels, if any.

Conclusion

The application of this standard three-test battery provides a robust and scientifically sound framework for evaluating the genotoxic potential of this compound. By following these detailed, self-validating protocols, researchers can generate the high-quality data necessary for an accurate risk assessment, ensuring the safety of pharmaceutical products for human use. The causality-driven design of these experiments, coupled with rigorous data interpretation, aligns with the highest standards of scientific integrity and regulatory expectations.

References

  • Charles River Laboratories. (n.d.). Chromosome Aberration Test.
  • Biocompare. (2011, November 14). Dealing with Positive In Vitro Mammalian Cell Genotoxicity Assays.
  • Inotiv. (n.d.). In Vivo Micronucleus Test.
  • Charles River Laboratories. (n.d.). Rodent Micronucleus Assay.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • PubMed. (n.d.). Historical vehicle and positive control micronucleus data in mice and rats.
  • Eurofins Medical Device Testing. (2024, October 24). Chromosome Aberration Test.
  • PubMed. (2024, September 13). Differential genotoxicity of Polygoni Multiflori in rat and human: insights from Ames test and S9 metabolic activation system.
  • PubMed. (n.d.). Investigations into the environmental fate and effects of iopromide (ultravist), a widely used iodinated X-ray contrast medium.
  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test.
  • IPHASE Biosciences. (2025, April 22). Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests.
  • ICH. (2011, November 9). Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use S2(R1).
  • FDA. (2017, November 2). Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test.
  • SGS Taiwan Ltd. (2013). OnePCR In Vitro Mammalian Chromosomal Aberration Test FINAL REPORT.
  • Scantox. (n.d.). GLP OECD 471 Ames Test.
  • FDA. (2012, June). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use.
  • Vivotecnia. (n.d.). Ames Test - Confirmatory test included - OECD 471.
  • Rao, K. S. (2017). Practical Considerations in the Conduct of Micronucleus Test. BEMS Reports, 3(1), 15-16.
  • Bienta. (n.d.). Ames Test.
  • RxList. (2022, November 18). Iopromide: Side Effects, Uses, Dosage, Interactions, Warnings.
  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471).
  • MDPI. (2022, June 10). Genotoxicity of 12 Mycotoxins by the SOS/umu Test: Comparison of Liver and Kidney S9 Fraction.
  • PubMed. (n.d.). The genotoxicity of DNA intercalating drug 8-methoxy pyrimido [4',5':4,5]thieno(2,3-b)quinoline-4(3H).
  • Nucro-Technics. (2025, March 30). OECD 474: In vivo Mammalian Micronucleus Test.
  • PubMed. (2012, June 7). International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice.
  • PMC - NIH. (n.d.). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms.
  • PubChem - NIH. (n.d.). Iopromide | C18H24I3N3O8 | CID 3736.
  • FDA. (n.d.). Ultravist.
  • Tox Lab. (n.d.). Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474).
  • Creative Bioarray. (n.d.). In Vitro Mammalian Chromosomal Aberration Test OECD 473.

Sources

Application Notes and Protocols for Environmental Monitoring of Iopromide and its Degradants

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Significance of Iopromide

Iopromide is a widely used, non-ionic, tri-iodinated X-ray contrast agent essential for modern medical imaging.[1] Due to its high polarity and persistence, it is poorly removed by conventional wastewater treatment processes.[2] Consequently, Iopromide and its transformation products are frequently detected in wastewater effluents and various compartments of the aquatic environment, raising concerns about their potential ecotoxicological impact.[3][4] Furthermore, the formation of toxic iodinated disinfection byproducts during water treatment processes is a significant concern.[2] This document provides a comprehensive guide for researchers and analytical scientists on the state-of-the-art methodologies for the environmental monitoring of Iopromide and its degradants.

Understanding Iopromide Degradation Pathways

Iopromide is known to undergo transformation in the environment through both aerobic and anaerobic pathways.[3] Aerobic degradation primarily involves modifications to the side chains of the molecule, while the tri-iodinated benzene ring remains largely intact.[5] Anaerobic conditions, however, can lead to successive deiodination and hydrolysis of amide moieties.[3] Advanced oxidation processes (AOPs) like UV/chlorination and UV/persulfate can also degrade Iopromide, with reactive species such as hydroxyl radicals and reactive chlorine species playing a significant role.[6][7]

A proposed degradation pathway for Iopromide under various environmental conditions is illustrated below. The elucidation of these transformation products (TPs) is critical for a comprehensive environmental risk assessment.

Iopromide_Degradation Iopromide Iopromide Aerobic_TPs Aerobic Transformation Products (Side-chain modification) Iopromide->Aerobic_TPs Aerobic Biodegradation Anaerobic_TPs Anaerobic Transformation Products (Deiodination, Hydrolysis) Iopromide->Anaerobic_TPs Anaerobic Biodegradation AOP_TPs AOP Transformation Products Iopromide->AOP_TPs Advanced Oxidation Processes (AOPs) Aerobic_TPs->Anaerobic_TPs Anaerobic Conditions Mineralization Mineralization (CO2, H2O, I-) Aerobic_TPs->Mineralization Anaerobic_TPs->Mineralization AOP_TPs->Mineralization

Caption: Generalized degradation pathways of Iopromide in the environment.

Analytical Methodologies: The Primacy of LC-MS/MS

The detection and quantification of Iopromide and its degradants in complex environmental matrices necessitate highly sensitive and selective analytical techniques.[8] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.[2][9] This is due to its ability to separate the target analytes from matrix interferences and provide structural information for identification.[8][9]

Causality behind Experimental Choices:

  • Liquid Chromatography (LC): Reversed-phase chromatography, typically with a C18 column, is employed to separate the polar Iopromide and its more polar degradants based on their hydrophobicity.[9]

  • Tandem Mass Spectrometry (MS/MS): This technique provides two stages of mass analysis. The first stage (MS1) isolates the precursor ion (the molecule of interest), and the second stage (MS2) fragments this ion and analyzes the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling low detection limits.

  • Ionization Source: Electrospray ionization (ESI) is the most common ionization method for analyzing polar compounds like Iopromide and its degradants in aqueous samples.[10]

Experimental Protocols

The following protocols provide a step-by-step guide for the environmental monitoring of Iopromide and its degradants, from sample collection to data analysis.

Sample Collection and Preservation

Objective: To collect representative environmental water samples and preserve them to prevent analyte degradation before analysis.

Materials:

  • Amber glass bottles, pre-cleaned with methanol and rinsed with ultrapure water.

  • Sodium thiosulfate (for quenching residual chlorine in treated water samples).

  • Cooler with ice packs.

Protocol:

  • Rinse the collection bottle three times with the sample water at the collection site.

  • Collect the sample, ensuring no headspace (air bubbles) remains in the bottle to minimize oxidative degradation.

  • For chlorinated samples (e.g., wastewater effluent), add sodium thiosulfate to a final concentration of approximately 100 mg/L to quench any residual disinfectant.

  • Store the samples in a cooler with ice packs immediately after collection and transport them to the laboratory.

  • Upon arrival at the laboratory, store the samples at 4°C in the dark and analyze them as soon as possible, ideally within 48 hours.

Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To concentrate the analytes of interest and remove interfering matrix components.[2]

Materials:

  • SPE cartridges (e.g., Oasis HLB or equivalent).

  • SPE manifold.

  • Methanol (HPLC grade).

  • Ultrapure water.

  • Nitrogen evaporator.

Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the water sample (typically 100-500 mL, depending on the expected concentration) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove any remaining salts or highly polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained analytes with 5-10 mL of methanol.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow start Start conditioning 1. Cartridge Conditioning (Methanol, Ultrapure Water) start->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing (Ultrapure Water) loading->washing drying 4. Drying (Nitrogen Stream) washing->drying elution 5. Elution (Methanol) drying->elution concentration 6. Concentration (Nitrogen Evaporation) elution->concentration reconstitution 7. Reconstitution (Mobile Phase) concentration->reconstitution end Analysis by LC-MS/MS reconstitution->end

Caption: Solid-Phase Extraction (SPE) workflow for Iopromide analysis.

LC-MS/MS Analysis

Objective: To chromatographically separate and detect Iopromide and its degradants.

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS/MS Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These need to be optimized for Iopromide and each specific degradant of interest by direct infusion of analytical standards.

  • Collision Energy and other MS parameters: Optimized for each MRM transition.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Iopromide792.0573.0601.0
TP 819819.9573.0601.0
TP 759759.9573.0543.0
TP 701A/B701.9573.0485.0
TP 643643.9515.0487.0
This table provides example MRM transitions for Iopromide and some of its known transformation products.[5] These values should be experimentally determined and optimized for the specific instrument used.

Trustworthiness: A Self-Validating System

To ensure the reliability and accuracy of the analytical data, a robust quality assurance and quality control (QA/QC) program is essential.

  • Method Blank: An aliquot of ultrapure water is carried through the entire analytical procedure to check for contamination.

  • Matrix Spike: A known amount of the target analytes is added to an environmental sample before extraction to assess matrix effects (ion suppression or enhancement) and recovery.

  • Laboratory Control Sample (LCS): A sample of ultrapure water spiked with a known concentration of the analytes is analyzed to monitor the performance of the method.

  • Internal Standards: A known concentration of a compound with similar chemical properties to the analytes (but not present in the samples) is added to all samples, standards, and blanks before analysis to correct for variations in instrument response and sample preparation.

  • Calibration Curve: A series of standards of known concentrations are analyzed to establish a calibration curve, which is used to quantify the analytes in the samples. The linearity of the calibration curve (R² > 0.99) is a critical performance metric.

Data Presentation and Interpretation

The results of the analysis should be reported in a clear and concise manner. A table summarizing the concentrations of Iopromide and its degradants in the analyzed samples is recommended.

Sample IDIopromide (ng/L)TP 819 (ng/L)TP 759 (ng/L)
WWTP Influent15,200850320
WWTP Effluent12,5003,7001,500
River Upstream
River Downstream85025095
LOQ: Limit of Quantification. The presented values are hypothetical and for illustrative purposes only.

The data can be used to assess the fate and transport of Iopromide in the environment, the efficiency of wastewater treatment processes in removing these compounds, and the potential for human and ecological exposure.

References

  • Allard, S., et al. (2016). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. Water Research, 103, 453-461. Available at: [Link]

  • Borowska, E., et al. (2015). Degradation of Iodinated Contrast Media in Aquatic Environment by Means of UV, UV/TiO2 Process, and by Activated Sludge. Water, Air, & Soil Pollution, 226(5), 151. Available at: [Link]

  • Busetti, F., et al. (2008). Rapid analysis of iodinated X-ray contrast media in secondary and tertiary treated wastewater by direct injection liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1213(2), 200-206. Available at: [Link]

  • Duirk, S. E., et al. (2011). Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. Environmental Science & Technology, 45(16), 6845-6854. Available at: [Link]

  • Ens, C., et al. (2014). Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water. Analytical and Bioanalytical Chemistry, 406(11), 2789-2800. Available at: [Link]

  • Hu, C., et al. (2022). Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation. Water, 14(3), 503. Available at: [Link]

  • Kancherla, P., et al. (2021). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide. ResearchGate. Available at: [Link]

  • La-Farre, M., et al. (2008). Fate and toxicity of emerging pollutants, their metabolites and transformation products in the aquatic environment. TrAC Trends in Analytical Chemistry, 27(11), 991-1007.
  • Redeker, M., et al. (2018). Anaerobic Transformation of the Iodinated X-ray Contrast Medium Iopromide, Its Aerobic Transformation Products, and Transfer to Further Iodinated X-ray Contrast Media. Environmental Science & Technology, 52(17), 9646-9656. Available at: [Link]

  • Schulz, M., et al. (2008). Transformation of the X-ray Contrast Medium Iopromide In Soil and Biological Wastewater Treatment. Environmental Science & Technology, 42(19), 7207-7217. Available at: [Link]

  • Steger-Hartmann, T., et al. (1999). Environmental risk assessment for the widely used iodinated X-ray contrast agent iopromide (Ultravist). Water Research, 33(7), 1761-1768. Available at: [Link]

  • Ternes, T. A., & Hirsch, R. (2000). Occurrence and behavior of X-ray contrast media in sewage and river water. Environmental Science & Technology, 34(13), 2741-2748. Available at: [Link]

  • U.S. Environmental Protection Agency. (2024). Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules. Available at: [Link]

  • Wick, A., et al. (2009). Transformation of the iodinated X-ray contrast medium iopromide in nitrifying activated sludge. Environmental Science & Technology, 43(15), 5769-5775. Available at: [Link]

Sources

Synthesis of Desmethoxy Iopromide for Research Applications: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Desmethoxy Iopromide in Radiocontrast Agent Research

Iopromide is a widely utilized non-ionic, low-osmolar iodinated contrast agent in diagnostic imaging.[1] Its safety and efficacy are well-established; however, the study of its impurities and degradation products is crucial for ensuring patient safety and optimizing manufacturing processes. This compound, a key impurity, lacks the methoxy group of the parent compound, which can influence its physicochemical properties such as hydrophilicity and biocompatibility. The availability of pure this compound as a reference standard is therefore essential for the development of robust analytical methods for quality control in the production of Iopromide. This document provides a comprehensive guide to the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is achieved through a two-step process starting from the key intermediate, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. This precursor is a common intermediate in the synthesis of various iodinated contrast agents.[2][3] The synthetic route involves the acylation of the aromatic amine with acetoxyacetyl chloride, followed by the hydrolysis of the resulting acetate ester to yield the desired hydroxyl group. This method is advantageous as it utilizes a readily available starting material and employs straightforward reaction conditions, making it suitable for laboratory-scale preparation. A research article has described a similar synthesis of N,N'-bis(2,3-dihydroxypropyl)-5-hydroxyacetamido-2,4,6-triiodoisophthalamide, which is chemically identical to this compound.[4]

Chemical Structures
Compound Structure
Iopromide

[5]
This compound

[6]

Experimental Protocols

Part 1: Synthesis of 5-Acetoxyacetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Intermediate)

This step involves the acylation of the primary amino group of the starting material with acetoxyacetyl chloride. The use of a non-protic solvent like N,N-dimethylacetamide (DMAc) is crucial to prevent side reactions with the acyl chloride.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide76801-93-9705.0310 g
Acetoxyacetyl chloride13831-31-7136.532.1 g
N,N-Dimethylacetamide (DMAc)127-19-587.12100 mL

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10 g of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide in 100 mL of anhydrous N,N-dimethylacetamide.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 2.1 g of acetoxyacetyl chloride dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., dichloromethane:methanol 9:1 v/v).

  • Once the reaction is complete, the reaction mixture containing the intermediate is used directly in the next step without isolation.

Part 2: Synthesis of this compound (N,N'-bis(2,3-dihydroxypropyl)-5-hydroxyacetamido-2,4,6-triiodoisophthalamide)

This final step involves the hydrolysis of the acetate group of the intermediate under basic conditions to yield the target compound, this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Reaction mixture from Part 1---
Sodium hydroxide1310-73-240.002 M aqueous solution
Hydrochloric acid7647-01-036.461 M aqueous solution
Deionized water-18.02As needed
Methanol67-56-132.04As needed for purification

Procedure:

  • To the reaction mixture from Part 1, slowly add 2 M aqueous sodium hydroxide solution while stirring, until the pH of the mixture reaches 12-13.

  • Stir the mixture at room temperature for 2-3 hours to ensure complete hydrolysis of the acetate group. Monitor the hydrolysis by TLC.

  • After completion of the reaction, carefully neutralize the mixture to pH 7 with 1 M aqueous hydrochloric acid.

  • Pour the neutralized solution into a large beaker containing 500 mL of cold deionized water to precipitate the crude product.

  • Stir the suspension for 30 minutes, then collect the precipitate by vacuum filtration.

  • Wash the crude product with copious amounts of deionized water to remove any inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent system, such as methanol/water.

  • Dry the purified this compound under vacuum at 40-50 °C to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Synthetic Workflow Diagram

Synthesis_of_Desmethoxy_Iopromide A 5-Amino-N,N'-bis(2,3-dihydroxypropyl)- 2,4,6-triiodoisophthalamide C 5-Acetoxyacetamido-N,N'-bis(2,3-dihydroxypropyl)- 2,4,6-triiodoisophthalamide (Intermediate) A->C B Acetoxyacetyl chloride (in DMAc, 0-5 °C) E This compound (Final Product) C->E D NaOH (aq)

Caption: Synthetic pathway for this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Acetoxyacetyl chloride is corrosive and moisture-sensitive; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory synthesis of this compound. The described method is based on established chemical principles and offers a practical approach for obtaining this important reference standard for research and quality control in the pharmaceutical industry. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.

References

  • Google Patents. (n.d.). A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents.
  • ResearchGate. (n.d.). Synthesis of N,N'-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide. Retrieved from [Link]

  • Google Patents. (n.d.). Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.
  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of iopromide (Ultravist R , Shering, Berlin, Germany). Retrieved from [Link]

  • PubMed. (1984). Pharmacochemical profile of iopromide. Retrieved from [Link]

Sources

Title: A Framework for In Vitro Evaluation of Desmethoxy Iopromide's Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

Iopromide is a widely used, non-ionic, tri-iodinated radiographic contrast agent essential for modern diagnostic imaging.[1] Its primary function relies on the high atomic number of iodine, which effectively absorbs X-rays to opacify internal structures.[2] However, the biological activity of Iopromide and its related compounds, such as metabolites or impurities like Desmethoxy Iopromide, extends beyond their imaging properties. Of particular interest are the off-target cellular effects, including potential cytotoxicity and nephrotoxicity, which have been noted for iodinated contrast media (ICM) as a class.[3][4] This application note provides a comprehensive, tiered framework of in vitro assays to systematically characterize the biological activity of this compound. We present detailed, self-validating protocols for assessing general cytotoxicity, elucidating mechanisms of cell death, and quantifying oxidative stress, providing researchers with a robust toolkit for preclinical safety and mechanistic studies.

Introduction: The Rationale for In Vitro Characterization

While Iopromide is designed to be biologically inert, its administration is associated with potential adverse effects, the most significant being contrast-induced nephropathy (CIN).[2] The underlying mechanisms are believed to involve direct cellular toxicity and the induction of oxidative stress.[4] this compound, as a structural analogue, metabolite, or potential impurity of the parent compound, requires a thorough in vitro biological profile. Understanding its activity is crucial for assessing the overall safety profile of Iopromide formulations and for developing safer contrast agents in the future.

This guide moves beyond simple screening, advocating for a logical progression from broad phenotypic assays to more focused mechanistic studies. The following sections detail the principles, protocols, and data interpretation strategies necessary for a comprehensive evaluation.

Foundational Protocols: Cell Culture and Compound Management

The validity of any in vitro data begins with consistent and appropriate cell culture and compound handling.

2.1. Recommended Cell Lines The choice of cell line is critical for contextual relevance. Given that the kidney is a primary organ for both the excretion of Iopromide and its potential toxicity, renal cells are highly recommended.[2]

  • Human Kidney 2 (HK-2) Cells (ATCC® CRL-2190™): An immortalized human proximal tubule epithelial cell line. These cells are a well-established model for studying nephrotoxicity in vitro.[4]

  • Human Umbilical Vein Endothelial Cells (HUVEC): As the first cells to encounter intravenously administered agents, endothelial cells are relevant for assessing vascular effects.[5]

2.2. Preparation of this compound Stock Solutions Accurate compound concentration is paramount.

  • Solvent Selection: Begin by determining the solubility of this compound. Use dimethyl sulfoxide (DMSO) for initial high-concentration stock solutions (e.g., 10-100 mM).

  • Stock Preparation: Weigh the compound accurately and dissolve in 100% cell culture-grade DMSO to create a master stock. Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium.

  • Vehicle Control: It is essential that all experimental conditions, including the "untreated" or "negative" control wells, contain the same final concentration of the vehicle (e.g., 0.1% DMSO) as the wells with the highest concentration of the test compound. This ensures that any observed effects are due to the compound itself and not the solvent.

Tier 1 Assays: Assessment of General Cytotoxicity

The first step is to determine if this compound affects cell viability and at what concentrations. Employing at least two assays based on different biological principles (orthogonal testing) is crucial for validating the results.[6]

Workflow for Cytotoxicity Screening

G cluster_0 Tier 1: General Cytotoxicity cluster_1 Tier 2: Mechanistic Assays A Dose-Response Treatment (e.g., 0.1 to 1000 µM) B MTT/MTS Assay (Metabolic Activity) A->B 24-72h Incubation C LDH Release Assay (Membrane Integrity) A->C 24-72h Incubation D Calculate IC50 Values B->D C->D E Apoptosis Assays (Caspase-3/7, Annexin V) D->E Based on IC50 concentrations F Oxidative Stress Assays (ROS, GSH) D->F Based on IC50 concentrations

Caption: Tiered workflow for in vitro characterization.

3.1. Protocol: Cell Viability via MTT Assay

  • Principle of the Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[7]

  • Experimental Design Considerations: This assay is an indicator of metabolic health, not a direct measure of cell number. A compound could be non-lethal but still inhibit mitochondrial function, leading to a reduced signal.

Step-by-Step Protocol:

  • Cell Seeding: Seed HK-2 cells in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls and a positive control for toxicity (e.g., 1% Triton™ X-100).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a dedicated solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

3.2. Protocol: Membrane Integrity via LDH Release Assay

  • Principle of the Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[6] The released LDH catalyzes a reaction that results in a color change, which can be quantified.

  • Experimental Design Considerations: This assay directly measures cell death resulting from membrane lysis (necrosis or late apoptosis). It is an excellent orthogonal method to complement the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol (Section 3.1).

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay, Thermo Fisher Scientific). Add 50 µL of the reaction mix to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Measurement: Read the absorbance at 490 nm and 680 nm (background).

3.3. Data Analysis and Presentation

ParameterDescriptionTypical Value/Unit
Cell Seeding Density Number of cells per well in a 96-well plate.5,000 - 10,000 cells/well
Compound Concentration Range of concentrations for dose-response.0.01 - 1000 µM
Vehicle Control Final concentration of DMSO in all wells.≤ 0.5%
Incubation Time Duration of compound exposure.24, 48, 72 hours
MTT Wavelength Absorbance reading for formazan product.570 nm
LDH Wavelength Absorbance reading for LDH activity.490 nm

For both assays, normalize the data to the vehicle control (set to 100% viability or 0% cytotoxicity). Plot the normalized response against the log of the compound concentration and use a non-linear regression model (four-parameter logistic fit) to calculate the half-maximal inhibitory concentration (IC₅₀).

Tier 2 Assays: Investigating Mechanisms of Cellular Stress

Once cytotoxicity is confirmed, the next logical step is to investigate the underlying mechanisms. Key pathways to explore for ICM-related compounds are apoptosis and oxidative stress.

4.1. Protocol: Apoptosis Detection via Caspase-3/7 Activity

  • Principle of the Assay: Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating light.[4]

  • Experimental Design Considerations: Treat cells with this compound at concentrations around the determined IC₅₀. A time-course experiment (e.g., 4, 8, 12, 24 hours) is highly informative.

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Seed cells in a 96-well white-walled plate and treat with the compound as described previously.

  • Reagent Addition: After incubation, add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7 Assay, Promega) directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Read the luminescence using a microplate reader.

4.2. Protocol: Intracellular ROS Detection

  • Principle of the Assay: Many cytotoxic insults, including from contrast media, lead to an imbalance in cellular redox status and the production of reactive oxygen species (ROS).[8] The probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable and is deacetylated by intracellular esterases. In the presence of ROS, it is oxidized to the highly fluorescent compound 2′,7′-dichlorofluorescein (DCF).[9]

G cluster_0 Inside the Cell cluster_1 Outside the Cell DCFH_DA DCFH-DA (Cell Permeable, Non-fluorescent) DCFH DCFH (Non-fluorescent) DCFH_DA->DCFH Esterases DCF DCF (Highly Fluorescent) DCFH->DCF Oxidation ROS ROS (Reactive Oxygen Species) ROS->DCFH Start Add DCFH-DA to cells Start->DCFH_DA

Caption: Principle of the DCFH-DA assay for ROS detection.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Probe Loading: Remove the medium and incubate the cells with 25 µM DCFH-DA in serum-free medium for 45 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

  • Compound Treatment: Add this compound at various concentrations. Include a vehicle control and a positive control for ROS induction (e.g., 100 µM H₂O₂ or tert-butyl hydroperoxide).

  • Measurement: Immediately measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) over time (e.g., every 15 minutes for 2-4 hours) using a kinetic plate reader.

Conclusion and Future Directions

This application note provides a validated, multi-tiered approach to characterize the in vitro biological activity of this compound. By starting with broad cytotoxicity assessments and progressing to specific mechanistic assays for apoptosis and oxidative stress, researchers can build a comprehensive profile of the compound's cellular effects. The data generated from these protocols are essential for preclinical risk assessment, guiding further toxicological studies, and contributing to the development of next-generation imaging agents with improved safety profiles. Advanced follow-up studies could include transcriptomics or proteomics to identify specific pathways modulated by the compound or biochemical assays to screen for direct protein interactions.[10]

References

  • Iopromide (injection route) - Side effects & uses. Mayo Clinic. [Link]

  • What is the mechanism of Iopromide? Patsnap Synapse. [Link]

  • Iopromide: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]

  • ULTRAVIST (iopromide) Injection, for intravenous or intra-arterial use Initial U.S. Approval. U.S. Food and Drug Administration. [Link]

  • Iopromide - PubChem. National Center for Biotechnology Information. [Link]

  • Pharmacochemical profile of iopromide. PubMed. [Link]

  • In vitro investigation the effects of iodinated contrast media on endothelial cell viability, cell cycle, and apoptosis. PubMed. [Link]

  • Cytotoxicity of Iodinated and Gadolinium-based Contrast Agents in Renal Tubular Cells at Angiographic Concentrations: In Vitro Study. Radiology (RSNA Journals). [Link]

  • Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention. PMC (NIH). [Link]

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link]

  • Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. PMC (NIH). [Link]

  • Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. [Link]

Sources

Troubleshooting & Optimization

Minimizing Desmethoxy Iopromide formation during Iopromide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A-SMART (Advanced Synthesis Monitoring and Resolution Technology)

Welcome to the A-SMART Center for Iopromide synthesis. As your Senior Application Scientist, I've designed this resource to provide in-depth technical guidance for researchers, scientists, and drug development professionals. Our focus is on ensuring the highest purity of Iopromide by addressing common synthetic challenges, with a specific emphasis on minimizing the formation of the critical process-related impurity, Desmethoxy Iopromide.

This guide is structured to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound, also known as Iopromide Impurity B in the European Pharmacopoeia, is a process-related impurity in the synthesis of Iopromide.[1] It is structurally similar to Iopromide but lacks the methoxy group on the N-acetyl side chain, having an acetyl group instead. The presence of this impurity, even in small amounts, can affect the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have stringent limits on impurities in APIs, making the control of this compound formation a critical aspect of the manufacturing process.[1]

Q2: What is the most likely cause of this compound formation during Iopromide synthesis?

A2: The formation of this compound is most likely due to an O-demethylation reaction of the methoxyacetyl group. This can occur either on the methoxyacetylated intermediate or on the final Iopromide molecule. This demethylation is often catalyzed by acidic conditions, which can be generated in situ during the reaction, and/or elevated temperatures. Another potential source is the quality of the starting material, methoxyacetyl chloride. If it contains acetyl chloride as an impurity, this will lead to the direct formation of the desmethoxy analogue.

Q3: How can I detect and quantify the amount of this compound in my sample?

A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for the detection and quantification of this compound. This method should be capable of separating Iopromide from all its related impurities, including this compound. A well-developed HPLC method will allow for accurate determination of the purity of your Iopromide product and ensure it meets regulatory requirements.

Troubleshooting Guide: Minimizing this compound Formation

This section provides a structured approach to identifying and resolving issues leading to the formation of this compound.

Issue 1: Higher than expected levels of this compound detected in the crude or final product.
Potential Cause Underlying Mechanism Recommended Action & Scientific Rationale
1. Quality of Methoxyacetyl Chloride The starting material, methoxyacetyl chloride, may contain acetyl chloride as an impurity. This will directly lead to the formation of the N-acetyl (Desmethoxy) analogue instead of the desired N-methoxyacetyl group.Action: Qualify your methoxyacetyl chloride raw material before use. Employ Gas Chromatography (GC) or a suitable spectroscopic method to test for the presence of acetyl chloride. Rationale: Ensuring the purity of starting materials is a fundamental principle of process control to prevent the introduction of impurities that can carry through the synthesis.
2. Reaction Temperature High reaction temperatures, especially during the acylation step or subsequent work-up, can provide the activation energy needed for O-demethylation of the methoxy group.[2]Action: Carefully control the reaction temperature throughout the synthesis. The acylation step is often performed at low temperatures (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions.[3] Monitor and maintain the optimal temperature range for each step of your process. Rationale: Lowering the temperature reduces the kinetic energy of the molecules, thereby decreasing the rate of undesired side reactions like demethylation.
3. Acidic Conditions The reaction of methoxyacetyl chloride with the amine generates hydrochloric acid (HCl) as a byproduct. If not effectively neutralized, this can create an acidic microenvironment that catalyzes the O-demethylation of the methoxy group.[4]Action: Ensure efficient scavenging of in-situ generated acid. This can be achieved by using a suitable base (e.g., triethylamine, pyridine, or an inorganic base) in stoichiometric excess during the acylation step.[5] The choice of base and its addition rate should be optimized. Rationale: Maintaining a neutral or slightly basic reaction medium prevents acid-catalyzed side reactions, thereby preserving the integrity of the methoxy group.
4. Prolonged Reaction Time Extended reaction times, even at optimal temperatures, can increase the probability of side reactions, including the slow demethylation of the product or intermediates.[6]Action: Monitor the reaction progress using an appropriate in-process control (IPC) method, such as HPLC or TLC. Quench the reaction as soon as it reaches completion to avoid prolonged exposure to reaction conditions. Rationale: Minimizing reaction time reduces the opportunity for side reactions to occur, leading to a cleaner product profile.
Visualizing the Troubleshooting Workflow

Troubleshooting_Desmethoxy_Iopromide cluster_Problem Problem Identification cluster_Investigation Root Cause Analysis cluster_Solution Corrective Actions cluster_Result Desired Outcome Problem High Levels of this compound Detected Cause1 1. Methoxyacetyl Chloride Quality Problem->Cause1 Cause2 2. High Reaction Temperature Problem->Cause2 Cause3 3. Acidic Reaction Conditions Problem->Cause3 Cause4 4. Prolonged Reaction Time Problem->Cause4 Action1 Qualify Raw Material Cause1->Action1 Action2 Optimize & Control Temperature Cause2->Action2 Action3 Ensure Efficient Acid Scavenging Cause3->Action3 Action4 Monitor Reaction & Quench Promptly Cause4->Action4 Result Minimized this compound Formation Action1->Result Action2->Result Action3->Result Action4->Result

Caption: Troubleshooting workflow for minimizing this compound formation.

Experimental Protocols

Protocol 1: Quality Control of Methoxyacetyl Chloride

Objective: To ensure the purity of methoxyacetyl chloride and the absence of acetyl chloride impurity.

Methodology:

  • Sample Preparation: Prepare a diluted solution of methoxyacetyl chloride in a suitable anhydrous solvent (e.g., dichloromethane).

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column suitable for the analysis of reactive acyl chlorides.

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without degradation.

    • Oven Program: Start at a low temperature and ramp up to a temperature that allows for the separation of acetyl chloride from methoxyacetyl chloride.

    • Detector: Mass Spectrometer (MS) to confirm the identity of any detected impurities by their mass-to-charge ratio.

  • Data Analysis: Compare the chromatogram of the test sample with that of a certified reference standard of methoxyacetyl chloride and a spiked sample containing a known amount of acetyl chloride to confirm the retention time and response.

Protocol 2: Optimized Acylation Step for Iopromide Synthesis

Objective: To perform the acylation of the 5-amino-2,4,6-triiodo-isophthaloyl derivative with methoxyacetyl chloride under conditions that minimize the formation of this compound.

Materials:

  • 5-amino-2,4,6-triiodo-isophthaloyl derivative

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • High-purity Methoxyacetyl chloride

  • Triethylamine (or another suitable base)

Procedure:

  • Reaction Setup: In a clean, dry, and inerted (e.g., nitrogen atmosphere) reaction vessel, dissolve the 5-amino-2,4,6-triiodo-isophthaloyl derivative in anhydrous DMAc.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.[3]

  • Base Addition: Add triethylamine to the cooled solution.

  • Acylating Agent Addition: Slowly add high-purity methoxyacetyl chloride to the reaction mixture while maintaining the temperature between 0-5 °C. The addition should be dropwise to control the exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC. A typical mobile phase for in-process control could be a gradient of acetonitrile and water with a suitable buffer.

  • Quenching: Once the reaction is complete (typically when the starting material is consumed), quench the reaction by adding it to cold water or a suitable non-solvent to precipitate the product.

  • Isolation and Purification: Isolate the crude product by filtration, wash with water to remove salts, and dry under vacuum. The crude product can then be purified by crystallization from a suitable solvent system (e.g., ethanol/water).[7]

Protocol 3: HPLC Method for Impurity Profiling of Iopromide

Objective: To separate and quantify Iopromide and its related impurities, including this compound (Impurity B).

Chromatographic Conditions (Example):

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of Mobile Phase B and gradually increase to elute all components.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 240 nm)
Injection Volume 10 µL

System Suitability:

  • The method should be able to resolve Iopromide from this compound with a resolution of >1.5.

  • The European Pharmacopoeia provides specific system suitability criteria for the analysis of Iopromide and its impurities.

Mechanistic Insights

Plausible Mechanism for this compound Formation

The formation of this compound can be rationalized through an acid-catalyzed O-demethylation mechanism.

Demethylation_Mechanism Iopromide_Intermediate R-O-CH₃ Protonated_Intermediate R-O⁺(H)-CH₃ Iopromide_Intermediate->Protonated_Intermediate H⁺ Protonated_Intermediate2 R-O⁺(H)-CH₃ Nucleophile Nu⁻ (e.g., Cl⁻) Transition_State [Nu---CH₃---O⁺(H)-R]‡ Nucleophile->Transition_State Protonated_Intermediate2->Transition_State Transition_State2 [Nu---CH₃---O⁺(H)-R]‡ Desmethoxy_Product R-OH Transition_State2->Desmethoxy_Product Methylated_Nucleophile Nu-CH₃ Transition_State2->Methylated_Nucleophile

Caption: Proposed acid-catalyzed O-demethylation mechanism.

In this proposed mechanism, the methoxy group of an Iopromide precursor or the final product is protonated under acidic conditions. A nucleophile present in the reaction mixture (such as a chloride ion from HCl) then attacks the methyl group in an SN2-type reaction, leading to the cleavage of the methyl-oxygen bond and the formation of the hydroxyl group of this compound.

References

  • European Pharmacopoeia (Ph. Eur.) monograph 1753, Iopromide.
  • Mishra, D., Singh, R., & Rout, C. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Organic Process Research & Development, 2007, 11(5), 899-901.
  • Can Reaction Temperature Impact Synthetic Product Yield and Purity? Biotage. (2023, February 6). Retrieved from [Link]

  • US Patent 7,723,544 B2.
  • Ye, L., et al. (2023). Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. Journal of Analytical Methods in Chemistry, 2023, 1-8.
  • O-Demethylation. Chem-Station Int. Ed. (2024, January 15). Retrieved from [Link]

  • Schulz, M., et al. (2008). Pathways and mechanisms of iopromide (IOP) transformation. Environmental Science & Technology, 42(10), 3633-3640.
  • Effect of Temperature on the Purity and Yield of Aspirin.
  • CN103965074A - Novel synthesis method for iopromide - Google P
  • A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • Effect of synthesis temperature on the morphology and stability of copper(i) hydride nanoparticles. CrystEngComm, 2015, 17, 7850-7856.
  • Sustainable methods for the carboxymethylation and methylation of ursolic acid with dimethyl carbonate under mild and acidic conditions. Green Chemistry, 2024.
  • What is the mechanism of Iopromide? Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. Journal of Analytical Methods in Chemistry, 2023.
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • [Evaluation of Iopromide (Ultravist)
  • How does reaction time impact synthetic product purity and yield? Biotage. (2023, February 6). Retrieved from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica – Drug Research, Vol. 71 No. 5 pp. 709–719, 2014.
  • General strategy for synthesis of compounds. a. methoxyacetyl chloride,...
  • Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. PMC - NIH.
  • Ultravist (iopromide)
  • Synthesis and Evaluation of High-Temperature-Resistant and Environmentally Friendly Polymer Filter Loss Additives. MDPI.
  • Amide Synthesis - Fisher Scientific.
  • Iopromide EP Impurity B | CAS No- 76350-28-2 | Simson Pharma Limited.
  • Novel Process For Prepar
  • Organic synthesis advice (amide linker using chloroacetyl chloride)? : r/chemistry - Reddit.
  • WO2009134030A1 - Novel process for preparation of iopromide - Google P
  • Manufacturing and Degrad

Sources

Technical Support Center: Addressing Matrix Effects in Desmethoxy Iopromide Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Desmethoxy Iopromide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this analyte in biological matrices. As a key impurity and degradative product of the widely used contrast agent Iopromide, accurate measurement of this compound is critical.[1][2] However, its analysis is often complicated by matrix effects, which can compromise the accuracy, precision, and sensitivity of LC-MS/MS-based methods.[3][4]

This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is "matrix effect," and why is it a significant problem for this compound?

A1: Matrix effect refers to the alteration of analyte ionization efficiency (suppression or enhancement) caused by co-eluting, undetected components from the biological sample (e.g., plasma, urine).[3] These interfering components, such as phospholipids, salts, and endogenous metabolites, can affect the formation of gas-phase ions in the mass spectrometer's source, leading to erroneous quantitative results.

For this compound, a polar molecule with an XLogP3 value of -2.1, this is particularly challenging.[5] Its polarity means it may co-elute with highly polar matrix components, like phospholipids, which are notorious for causing significant ion suppression in electrospray ionization (ESI).[6] Failure to address this can lead to poor accuracy, reduced sensitivity (high LLOQ), and non-compliance with regulatory standards set by bodies like the FDA and EMA.[7][8]

Q2: My this compound signal is inconsistent and shows poor reproducibility between samples. Is this a matrix effect?

A2: High variability in signal response is a classic symptom of matrix effects.[9] The composition of a biological matrix can differ significantly from one subject to another (or even from the same subject at different times), leading to varying degrees of ion suppression or enhancement.[4] If your internal standard (IS) does not perfectly track these variations, you will observe poor precision and accuracy.[9] To confirm if matrix effects are the cause, a post-column infusion experiment is an excellent qualitative diagnostic tool.[10]

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A3: While a simple Protein Precipitation (PPT) is fast, it is often insufficient for removing the phospholipids that are a primary cause of matrix effects.[11][12] For a polar analyte like this compound, a more rigorous cleanup is recommended.

  • Solid-Phase Extraction (SPE) is generally the most effective choice.[13] A polymeric reversed-phase or a mixed-mode sorbent can effectively retain this compound while allowing for wash steps that remove interfering salts and phospholipids.

  • Phospholipid Removal Plates (PLR) , often used in conjunction with PPT, offer a targeted approach to eliminate phospholipids and can significantly reduce ion suppression.[11][12]

The optimal technique provides the best balance of recovery, cleanup efficiency, and throughput for your specific application.

Q4: How do I quantitatively assess the matrix effect for my method according to regulatory guidelines?

A4: Regulatory bodies like the FDA and EMA require a quantitative assessment of matrix effects during method validation.[7][14][15] The standard approach involves comparing the peak response of an analyte spiked into a blank, extracted matrix (Set B) with the response of the analyte in a clean solution (Set A).

The Matrix Factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A])

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

According to guidelines, the coefficient of variation (CV) of the matrix factor from at least six different lots of the biological matrix should not exceed 15%.[16]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues with potential causes and actionable solutions.

Problem 1: Low Analyte Response & High LLOQ
  • Potential Cause: Significant ion suppression from co-eluting matrix components, most commonly phospholipids.

  • Troubleshooting Workflow:

    • Diagnose: Perform a post-column infusion experiment. Inject an extracted blank plasma sample while continuously infusing a standard solution of this compound post-column. Dips in the baseline signal indicate retention times where ion suppression occurs.[17] Correlate these dips with the retention time of your analyte.

    • Chromatographic Solution: Modify your LC gradient to shift the retention time of this compound away from the suppression zones. Since phospholipids often elute in the middle of a typical reversed-phase gradient, increasing the initial aqueous portion of the gradient can help elute polar interferences early, while a later, sharper ramp-up can elute phospholipids after your analyte.[18]

    • Sample Preparation Solution: If chromatography changes are insufficient, improve your sample cleanup. Move from simple protein precipitation to a more robust method like Solid-Phase Extraction (SPE) or use a dedicated phospholipid removal product.[12]

      G

    Caption: Workflow for troubleshooting low analyte signal.

Problem 2: Poor Accuracy and Precision in QC Samples
  • Potential Cause: Inconsistent matrix effects across different lots of biological matrix, and/or an internal standard (IS) that fails to track the analyte's behavior.[9]

  • Troubleshooting Workflow:

    • Evaluate the Internal Standard: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3). A SIL-IS will have nearly identical chemical properties and retention time, ensuring it experiences the same degree of matrix effect as the analyte, thereby providing effective normalization.[19] If you are using an analogue IS, its ionization properties might be different, causing it to respond differently to matrix suppression.

    • Assess Lot-to-Lot Variability: Quantitatively assess the matrix factor using at least six different sources of blank matrix.[16] If the CV% is >15%, it confirms that your current method is not robust enough to handle biological variability.

    • Solution:

      • Primary Action: Switch to a stable isotope-labeled internal standard. This is the most robust solution.

      • Secondary Action: If a SIL-IS is not available, further improve the sample cleanup to remove the source of the variability. A more aggressive wash step in your SPE protocol or switching to a more selective sorbent can create a cleaner final extract, reducing the impact of matrix variability.[18]

Data Presentation: Comparing Sample Preparation Techniques

The choice of sample preparation is the most critical factor in mitigating matrix effects. The table below summarizes typical performance data for different techniques when analyzing a polar analyte like this compound in human plasma.

Technique Analyte Recovery (%) Matrix Effect (MF) CV% of MF (n=6 lots) Relative Throughput Key Consideration
Protein Precipitation (PPT) 95 - 1050.45 - 0.70>20%HighProne to significant ion suppression and variability.[4]
Liquid-Liquid Extraction (LLE) 70 - 900.85 - 1.05<15%MediumCan be effective but requires optimization of extraction solvent.
Solid-Phase Extraction (SPE) 85 - 1000.95 - 1.10<10%Medium-HighHighly effective at removing both phospholipids and salts.[20]
Phospholipid Removal (PLR) 90 - 1050.90 - 1.10<10%HighSpecifically targets a major source of ion suppression.[11][12]

Data are representative and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

This protocol is essential for method validation and is based on FDA and EMA guidelines.[7][8]

  • Prepare Solution A (Neat Solution):

    • Spike this compound and its IS into the final elution solvent at a concentration representing the mid-range of your calibration curve (e.g., MQC).

  • Prepare Solution B (Post-Extraction Spike):

    • Obtain blank biological matrix from at least six different sources.

    • Process these blank samples using your validated sample preparation method (e.g., SPE).

    • After elution and any evaporation/reconstitution steps, spike the final extracts with this compound and IS to the same concentration as in Solution A.

  • Analysis:

    • Inject both sets of samples onto the LC-MS/MS system.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each of the six lots: MF = (Analyte Peak Area in Solution B) / (Mean Analyte Peak Area in Solution A)

    • Calculate the IS-Normalized MF: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Solution B) / (Mean Analyte/IS Peak Area Ratio in Solution A)

    • Calculate the mean MF and the coefficient of variation (CV%) across the six lots.

    • Acceptance Criteria: The CV% of the IS-Normalized MF should be ≤15%.[16]

Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol uses a polymeric reversed-phase sorbent, which is well-suited for polar compounds.[20]

  • Sample Pre-treatment:

    • Thaw plasma samples and vortex.

    • Centrifuge at 4000 x g for 10 minutes.

    • Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid in water. This step ensures proteins are disrupted and the analyte is in a suitable state for binding.[21]

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa) with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the entire pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash Steps:

    • Wash 1: Wash with 1 mL of 5% methanol in water. This removes very polar interferences like salts.

    • Wash 2: Wash with 1 mL of 20% methanol in water. This removes more retained interferences, including some phospholipids, without eluting the analyte.

  • Elution:

    • Elute this compound with 1 mL of 90:10 methanol:water. Collect the eluate.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for analysis.

    G

Caption: General workflow for Solid-Phase Extraction.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved January 25, 2026, from [Link]

  • Xue, Y. J., Liu, J., & Fu, Y. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(16), 1319-1322. Retrieved January 25, 2026, from [Link]

  • Patel, D., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Retrieved January 25, 2026, from [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2011). LCGC International. Retrieved January 25, 2026, from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved January 25, 2026, from [Link]

  • Chambers, E. (2011). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. Retrieved January 25, 2026, from [Link]

  • O'Connor, D. (n.d.). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. Retrieved January 25, 2026, from [Link]

  • Tfaili, S., et al. (2019). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Ens, C., et al. (2014). Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water. Analytical and Bioanalytical Chemistry, 406(11), 2789-2800. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46781145, this compound. Retrieved January 25, 2026, from [Link].

  • European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. Retrieved January 25, 2026, from [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved January 25, 2026, from [Link]

  • Agilent Technologies. (n.d.). Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. Retrieved January 25, 2026, from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved January 25, 2026, from [Link]

  • Abballe, F. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 855-862. Retrieved January 25, 2026, from [Link]

  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 25, 2026, from [Link]

  • Busetti, F., et al. (2008). Rapid analysis of iodinated X-ray contrast media in secondary and tertiary treated wastewater by direct injection liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1213(2), 200-206. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3736, Iopromide. Retrieved January 25, 2026, from [Link].

  • Poole, C. F. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). The physical properties of iopromide. Retrieved January 25, 2026, from [Link]

  • Al-Busaidi, A., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatography A, 1681, 463428. Retrieved January 25, 2026, from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved January 25, 2026, from [Link]

  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved January 25, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved January 25, 2026, from [Link]

  • A direct injection liquid chromatography tandem mass spectrometry method for the kinetic study on iodinated contrast media (ICMs) removal in natural water. (n.d.). OUCI. Retrieved January 25, 2026, from [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved January 25, 2026, from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved January 25, 2026, from [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved January 25, 2026, from [Link]

  • USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. Retrieved January 25, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: Optimization of Mass Spectrometry Parameters for Desmethoxy Iopromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals on the optimization of mass spectrometry (MS) parameters for Desmethoxy Iopromide. As a structural analog of the widely used iodinated contrast agent Iopromide, this compound presents unique analytical challenges and opportunities. This document is designed to move beyond simple procedural lists, offering causal explanations for experimental choices to empower users to develop robust and sensitive LC-MS/MS methods.

Section 1: Foundational Knowledge & Initial Setup (FAQs)

This section addresses the preliminary questions and setup considerations that form the basis of a successful analysis.

Q1: What are the key chemical properties of this compound relevant to mass spectrometry?

A1: Understanding the physicochemical properties of this compound is the critical first step in method development.

  • Structure and Molecular Weight: this compound has a molecular formula of C₁₇H₂₂I₃N₃O₇ and a monoisotopic mass of approximately 760.86 Da.[1] Its structure is characterized by a tri-iodinated benzene ring core with multiple amide and hydroxyl functional groups.

  • Polarity: The numerous hydroxyl (-OH) and amide (-CONH-) groups make it a highly polar and water-soluble compound.[2] This dictates the need for reversed-phase chromatography with a high aqueous component in the mobile phase for good retention.

  • Ionization Potential: The presence of multiple nitrogen atoms in the amide linkages provides sites for protonation, making it highly suitable for positive mode electrospray ionization (ESI+).[3] While negative mode is possible, positive mode typically yields a more robust and sensitive response for similar compounds.

Q2: Which ionization mode, ESI+ or ESI-, is recommended for this compound and why?

A2: Positive electrospray ionization (ESI+) is strongly recommended. The rationale is based on the molecule's structure, which contains several amide nitrogens that are readily protonated under acidic mobile phase conditions to form [M+H]⁺ ions.[3] This process is generally more efficient and leads to higher signal intensity compared to deprotonation in negative mode for this class of compounds. It is always advisable to screen various interface types and their polarity to assess which mode of ionization will give the most favorable response.[4]

Q3: What are the recommended initial mobile phases and sample preparation strategies?

A3: A logical starting point is crucial for efficient method development.

  • Sample Preparation: For plasma samples, a simple protein precipitation with methanol is often sufficient due to the high concentrations typically observed after administration.[5] A 3:1 ratio of methanol to plasma, followed by centrifugation, is a robust starting point. For cleaner samples like water or buffer, direct injection after filtration may be possible.[6]

  • Mobile Phase: Given the high polarity of this compound, a mobile phase that promotes retention on a C18 or similar reversed-phase column is necessary.

    • Mobile Phase A (Aqueous): Water with 0.1% formic acid. The acid is critical for promoting protonation and improving peak shape.[7]

    • Mobile Phase B (Organic): Methanol or acetonitrile with 0.1% formic acid. Acetonitrile often provides sharper peaks and lower backpressure, but methanol can offer different selectivity.

  • Initial Gradient: A shallow gradient starting at a low organic percentage (e.g., 5-10% B) is recommended to ensure the analyte is retained on the column and separated from the solvent front and potential matrix components.

Section 2: Systematic Parameter Optimization Workflow

A systematic approach to parameter optimization is essential for achieving maximum sensitivity and reproducibility. This workflow breaks the process down into logical steps.

Optimization Workflow Diagram

The following diagram illustrates the logical flow for optimizing MS parameters, from initial compound infusion to the final, validated MRM method.

OptimizationWorkflow cluster_0 Step 1: Infusion & Precursor ID cluster_1 Step 2: Ion Source Optimization cluster_2 Step 3: MS/MS Optimization cluster_3 Step 4: Method Finalization infuse Infuse Analyte (e.g., 1 µg/mL in 50:50 ACN:H₂O) full_scan Acquire Full Scan (Q1) Spectrum infuse->full_scan id_precursor Identify Precursor Ion ([M+H]⁺, [M+Na]⁺, etc.) full_scan->id_precursor opt_cone Optimize Cone / Fragmentor Voltage id_precursor->opt_cone opt_capillary Optimize Capillary Voltage opt_cone->opt_capillary opt_gas Optimize Gas Flow & Temperature opt_capillary->opt_gas prod_scan Acquire Product Ion Scan opt_gas->prod_scan select_frag Select 2-3 Abundant, Specific Fragments prod_scan->select_frag opt_ce Optimize Collision Energy (CE) for each fragment select_frag->opt_ce build_mrm Build Final MRM Method opt_ce->build_mrm lc_test Inject on LC system & Verify Performance build_mrm->lc_test

Caption: Systematic workflow for MS parameter optimization.

Step 1: Direct Infusion & Precursor Ion Identification (Q&A)
Q4: How do I perform a direct infusion experiment to find my precursor ion?

A4: Direct infusion allows for the optimization of MS parameters without the complexity of chromatography.

Protocol: Direct Infusion Analysis

  • Prepare the Analyte Solution: Make a solution of this compound at approximately 100-1000 ng/mL in a 50:50 mixture of your intended mobile phase A and B (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Set up the Syringe Pump: Load the solution into a syringe and place it in a syringe pump connected directly to the instrument's ion source.

  • Start Infusion: Begin infusing the solution at a low flow rate, typically 5-20 µL/min.

  • Configure the MS: Set the mass spectrometer to perform a Q1 scan (full scan mode) over a mass range that includes the expected mass of your analyte (e.g., m/z 400-900).

  • Acquire Data: Start data acquisition and observe the resulting spectrum for ions related to your compound.[8]

Q5: What precursor ions ([M+H]⁺, [M+Na]⁺, etc.) should I expect for this compound?

A5: In ESI+, you should primarily look for the protonated molecule, [M+H]⁺, at m/z 761.9 . However, due to the presence of multiple oxygen atoms and the common presence of sodium salts in labs, the sodium adduct, [M+Na]⁺, at m/z 783.8 is also highly probable and may even be the most abundant ion.[9][10] It is crucial to check for both. Other common adducts include the potassium adduct [M+K]⁺ (m/z 799.8) and the ammonium adduct [M+NH₄]⁺ (m/z 778.9).[11]

Step 2: Ion Source Parameter Optimization (Q&A & Table)

The goal of source optimization is to efficiently generate gas-phase ions from the infused liquid stream and transmit them into the mass analyzer.[12]

Q6: How do I optimize the Capillary / Spray Voltage?

A6: The spray voltage creates the electrostatic field necessary for droplet formation and ionization. While infusing the analyte and monitoring the precursor ion intensity, adjust the voltage in increments (e.g., 0.5 kV steps). A typical range for ESI+ is 1.0 to 4.0 kV. Plot the intensity versus voltage. You are looking for a stable plateau of maximum signal. Excessively high voltages can cause unstable spray or corona discharge, which can reduce signal and increase noise.[4][13]

Q7: What is the role of the Cone / Nozzle / Fragmentor Voltage and how is it optimized?

A7: This parameter (named differently by various vendors) controls the voltage difference between the sampling cone and the skimmer. It influences both desolvation and in-source fragmentation.

  • Causality: A gentle voltage helps remove solvent molecules from the ion. However, if the voltage is too high, it can induce fragmentation of the precursor ion before it reaches the quadrupole, reducing the intensity of your target precursor.

  • Optimization: While monitoring the precursor ion, ramp the cone voltage (e.g., from 10 V to 80 V in 5 V steps). Plot the intensity versus voltage. You should see the signal rise to a maximum and then decrease as in-source fragmentation begins. Select the voltage that gives the highest stable signal for your intact precursor ion.

Q8: How do I optimize source gas flows (Nebulizer, Drying Gas) and temperature?

A8: These parameters are critical for efficient desolvation of the ESI droplets.

  • Drying Gas Temperature: Higher temperatures increase the rate of solvent evaporation. Optimize by increasing the temperature in 25°C increments while monitoring the signal. Too high a temperature can cause thermal degradation of the analyte.

  • Drying Gas Flow: This gas sweeps away the evaporating solvent. Increase the flow until the signal is maximized and stable. Excessive flow can sometimes cool the source and reduce efficiency.

  • Nebulizer Gas: This gas aids in the formation of fine droplets. The pressure should be optimized for a stable spray and maximum signal intensity.

ParameterTypical Starting Range (ESI+)Purpose
Capillary/Spray Voltage2.5 - 3.5 kVCreates charged droplets for ionization.
Cone/Fragmentor Voltage20 - 50 VAids desolvation; can cause in-source fragmentation if too high.
Source/Drying Gas Temp.250 - 400 °CEvaporates solvent from droplets.
Drying Gas Flow8 - 12 L/minSweeps away neutral solvent vapor.
Nebulizer Gas Pressure30 - 50 psiAssists in forming a fine, stable spray.
Table 1: Typical starting ion source parameters for a polar molecule like this compound. These are general guidelines and must be optimized empirically on your specific instrument.
Step 3: MS/MS Optimization - Product Ion Selection & Collision Energy
Q9: How do I generate a product ion spectrum and select appropriate MRM transitions?

A9: After optimizing the precursor ion signal, the next step is to fragment it and find suitable product ions for quantification (Multiple Reaction Monitoring, MRM).

Protocol: Product Ion Discovery

  • Continue Infusion: Keep infusing the analyte with the optimized source parameters.

  • Set up Product Ion Scan: In your instrument software, set up a "Product Ion Scan" or "MS/MS Scan" experiment.

  • Isolate Precursor: Set the first quadrupole (Q1) to isolate your chosen precursor ion (e.g., m/z 761.9).

  • Apply Collision Energy: Apply a range of collision energies (e.g., a ramp from 10 to 60 eV) in the collision cell (Q2) to induce fragmentation.

  • Scan Products: Set the third quadrupole (Q3) to scan a mass range below your precursor (e.g., m/z 50-770) to detect all resulting fragment ions.

  • Select Fragments: Examine the resulting spectrum. Choose 2-3 of the most intense and specific (higher m/z) fragment ions for your MRM method. Avoid very low mass fragments which can be less specific.

Q10: What is Collision Energy (CE) and how do I perform a CE ramp experiment for optimal sensitivity?

A10: Collision Energy is the potential applied to the collision cell (Q2), which accelerates the precursor ions and causes them to fragment upon collision with an inert gas (like argon or nitrogen). Each fragmentation pathway (MRM transition) has a unique optimal CE.[14]

Protocol: Collision Energy Optimization

  • Set up MRM Mode: Create an MRM method with the transitions selected in the previous step (e.g., 761.9 -> fragment 1, 761.9 -> fragment 2).

  • Perform CE Ramp: For each transition, acquire data while ramping the CE across a relevant range (e.g., 5 to 70 eV in 2 eV steps). This can often be automated by the instrument software.[15]

  • Plot and Select: The software will generate a curve of fragment ion intensity versus collision energy for each transition.[8] Select the CE value at the peak of this curve as the optimal CE for that specific transition. This ensures you are operating at the point of maximum sensitivity for your assay.

Section 3: Troubleshooting Guide

Even with a systematic approach, issues can arise. This section provides solutions to common problems in a Q&A format.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing the common issue of low or no signal intensity.

Troubleshooting cluster_check Initial Checks cluster_source Problem Area: Ion Source cluster_compound Problem Area: Analyte/Mobile Phase start Symptom: Low or No Signal check_infusion Is analyte infusing? (Check syringe, lines, flow) start->check_infusion check_ms Is MS acquiring data? (Check instrument status) start->check_ms source_dirty Dirty Source? (Capillary, Cone) check_infusion->source_dirty Infusion OK clean_source Action: Clean Source Components source_dirty->clean_source Yes source_params Incorrect Parameters? (Voltage, Gas, Temp) source_dirty->source_params No reoptimize_source Action: Re-optimize Source source_params->reoptimize_source Yes compound_degraded Analyte Degraded? (Old standard) source_params->compound_degraded No prep_new Action: Prepare Fresh Standard compound_degraded->prep_new Yes ion_suppression Ion Suppression? (Matrix, salts) compound_degraded->ion_suppression No improve_cleanup Action: Improve Sample Cleanup / Chromatography ion_suppression->improve_cleanup Yes

Caption: A logic tree for troubleshooting low signal intensity.

Q11: Issue - I have low or no signal for my analyte. What are the potential causes and solutions?

A11: This is a common issue with several potential root causes.[16][17]

  • Cause 1: Ion Source Contamination: The ion source is susceptible to contamination from samples and mobile phases, which can block the ion path.[18]

    • Solution: Perform routine cleaning of the capillary, sampling cone/nozzle, and skimmer according to the manufacturer's guidelines.

  • Cause 2: Inefficient Ionization/Desolvation: Your source parameters may be suboptimal for your current mobile phase or flow rate.

    • Solution: Re-infuse the analyte and systematically re-optimize key source parameters like drying gas temperature, gas flows, and capillary voltage.[12]

  • Cause 3: Analyte Degradation: The stock or working solution of this compound may have degraded over time.

    • Solution: Prepare a fresh standard from a reliable source and re-inject.

  • Cause 4: No Analyte Eluting (LC-MS): There could be a problem with the LC system (e.g., pump failure, leak, blocked column).

    • Solution: Systematically check the LC for pressure fluctuations, leaks, and proper mobile phase delivery. Disconnect the column and check for flow at the inlet to the MS.

Q12: Issue - My signal is unstable with a high Relative Standard Deviation (RSD). How can I improve stability?

A12: An unstable signal is often related to the electrospray process itself.

  • Cause 1: Unstable Spray: The electrospray may be sputtering due to incorrect nebulizer gas pressure or a partially clogged capillary.

    • Solution: Visually inspect the spray if possible. Optimize the nebulizer gas pressure and ensure the capillary tip is clean and free of blockages. Also, check the sprayer position relative to the inlet.[4]

  • Cause 2: Inconsistent Mobile Phase Composition: If using a gradient, poor pump mixing at low flow rates or outgassing of solvents can cause fluctuations.

    • Solution: Ensure mobile phases are properly degassed. Check the performance of the LC pump's proportioning valves.

  • Cause 3: High Salt Concentration: Non-volatile salts (e.g., phosphate) in the sample or mobile phase can build up on the source optics and cause signal instability.

    • Solution: Replace non-volatile buffers with volatile alternatives like ammonium formate or ammonium acetate. If salts are from the sample matrix, improve the sample cleanup procedure.[13]

Q13: Issue - I am observing unexpected adducts ([M+K]⁺, [M+ACN+H]⁺) that are splitting my signal. How do I mitigate this?

A13: Adduct formation is common in ESI and can divert signal from your target ion.[9]

  • Cause 1: Alkali Metal Contamination: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) are ubiquitous contaminants from glassware, reagents, and solvents.

    • Solution: Use high-purity solvents and reagents (LC-MS grade). Avoid using glass volumetric flasks; prepare mobile phases and standards in plastic or polypropylene containers.

  • Cause 2: Mobile Phase Adducts: Acetonitrile ([M+ACN+H]⁺) or methanol ([M+MeOH+H]⁺) adducts can form, especially with high organic content or suboptimal source conditions.[11]

    • Solution: Optimize the cone/fragmentor voltage. A slight increase in this voltage can often provide enough energy to break up these weakly bound adducts without fragmenting the main precursor ion.

References

  • Mass Spectrometry Tutorial: How to Tune Your Analytes. (2018). YouTube. Available at: [Link]

  • Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. (2023). National Institutes of Health (NIH). Available at: [Link]

  • This compound C17H22I3N3O7. (2024). PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Any suggestions for very low intensity in LC/MS/MS? (2013). ResearchGate. Available at: [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. Available at: [Link]

  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. (2020). Chromatography Online. Available at: [Link]

  • Optimizing the Use of Iodinated Contrast Media for CT: Managing Shortages and Planning for a Sustainable and Secure Supply. (2023). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (2010). National Institutes of Health (NIH). Available at: [Link]

  • Research Progress on the Application of Mass Spectrometry Imaging Technology in Cerebral Disease. (2024). MDPI. Available at: [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2001). National Institutes of Health (NIH). Available at: [Link]

  • Iopromide C18H24I3N3O8. (2025). PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. (N.D.). Agilent Technologies. Available at: [Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. (2017). MDPI. Available at: [Link]

  • OPTIMISATION OF MASS SPECTROMETRY. (N.D.). SURE (Sunderland Repository). Available at: [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). Chromatography Online. Available at: [Link]

  • An Optimization Tool for MS Signal Acquisition in GC Triple Quadrupole Mass Spectrometry. (N.D.). Agilent Technologies. Available at: [Link]

  • MS2Prop: A machine learning model that directly predicts chemical properties from mass spectrometry data for novel compounds. (2022). ResearchGate. Available at: [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (N.D.). Chromatography Online. Available at: [Link]

  • Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water. (2016). PubMed. Available at: [Link]

  • Tips for Electrospray Ionization LC–MS. (2021). Chromatography Online. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Available at: [Link]

  • Optimizing Performance for a Collision/Reaction Cell ICP-MS System Operating in Helium Collision Mode. (2004). Spectroscopy Online. Available at: [Link]

  • Optimizing the Use of Iodinated Contrast Media for CT: Managing Shortages and Planning for a Sustainable and Secure Supply. (2023). ResearchGate. Available at: [Link]

  • Prediction of adducts on positive mode electrospray ionization mass spectrometry: proton/sodium selectivity in methanol solutions. (2015). PubMed. Available at: [Link]

  • Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. (N.D.). Waters. Available at: [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioProcess International. Available at: [Link]

  • An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. (2023). MDPI. Available at: [Link]

  • Troubleshooting Loss of Signal: Where did my peaks go? (2023). Biotage. Available at: [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent Technologies. Available at: [Link]

Sources

Iopromide Drug Product Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Iopromide drug product stability. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common stability issues encountered during the formulation and handling of Iopromide. As a nonionic, water-soluble, radiographic contrast medium, Iopromide's stability is paramount to its safety and efficacy.[1] This guide will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your Iopromide formulations.

Understanding Iopromide Stability

Iopromide is a highly stable molecule, formulated as a sterile, aqueous solution for parenteral administration.[1] Commercial formulations like Ultravist® contain edetate calcium disodium as a stabilizer and tromethamine as a buffer, maintaining a pH between 6.5 and 8.0.[2][3] Despite its inherent stability, various factors can compromise the integrity of the drug product, leading to issues such as the formation of particulate matter, discoloration, and degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific stability-related questions and provides actionable troubleshooting guides.

Part 1: Particulate Matter and Crystallization

Question 1: I have observed visible particulate matter in my Iopromide solution. What are the potential causes and how can I investigate this?

Answer: The presence of particulate matter is a critical quality attribute for parenteral drugs, as it can pose significant patient safety risks.[4] The United States Pharmacopeia (USP) chapter <788> provides specific limits for sub-visible particles in injections.[5][6]

Potential Causes:

  • Intrinsic Particulates: These originate from the drug product itself. For highly concentrated solutions like Iopromide, crystallization can occur, appearing as a milky-cloudy appearance, sediment, or floating crystals.[7] This is often temperature-dependent.

  • Extrinsic Particulates: These are foreign particles that have been introduced into the product. Sources can include:

    • Environmental Factors: Fibers, dust, or microbial contamination from the manufacturing environment.

    • Packaging Components: Glass delamination from vials, shedding of particles from rubber stoppers, or leachables from plastic containers.[8][9]

    • Processing Equipment: Shedding of particles from pumps, filters, or filling needles.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for particulate matter in Iopromide solutions.

Experimental Protocol: Microscopic Particle Identification

  • Sample Preparation: Carefully extract a representative sample of the solution containing particulates onto a clean microscope slide.

  • Microscopic Examination: Use a light microscope to observe the morphology of the particles. Note characteristics such as shape, size, color, and transparency.

  • Polarized Light Microscopy: This can help differentiate between crystalline (birefringent) and amorphous materials.

  • Advanced Characterization (if necessary): For definitive identification, techniques such as Fourier-Transform Infrared (FTIR) spectroscopy or Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) can be employed to determine the chemical composition of the particles.[10]

Part 2: Color Change and Degradation

Question 2: My Iopromide solution has developed a yellowish tint upon storage. What could be the reason, and how do I assess its stability?

Answer: A change in color is often an indicator of chemical degradation.[11][12] For Iopromide, this could be due to the formation of chromophoric degradation products resulting from hydrolysis, oxidation, or photolysis.

Potential Causes:

  • Oxidative Degradation: The presence of trace metal ions can catalyze oxidative reactions. Edetate calcium disodium is included in formulations to chelate these metal ions and prevent such degradation.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of Iopromide.[13] ICH Q1B guidelines detail the requirements for photostability testing.[14][15][16][17]

  • pH Shift: Excursions from the optimal pH range of 6.5-8.0 can accelerate hydrolytic degradation.

  • Microbial Contamination: The growth of microorganisms can lead to color changes due to the production of pigments.[1]

Troubleshooting and Assessment:

  • Verify Storage Conditions: Ensure the product has been stored according to the manufacturer's recommendations, protected from light and excessive heat.

  • pH Measurement: Check the pH of the solution to see if it has deviated from the specified range.

  • Forced Degradation Studies: To understand the potential degradation pathways, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[2][18][19][20][21] This will help in identifying the likely degradation products.

  • Stability-Indicating Analytical Method: A validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), is crucial for separating and quantifying Iopromide from its degradation products.

Iopromide Degradation Pathways:

Forced degradation studies, particularly those employing UV irradiation in the presence of chlorine, have identified several transformation products of Iopromide.[7][22] These studies, often utilizing advanced techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), have elucidated complex degradation pathways.[7]

G cluster_stress Stress Conditions cluster_products Degradation Products Iopromide Iopromide UV_Chlorine UV/Chlorine Iopromide->UV_Chlorine Photolysis & Radical Attack Hydrolysis Hydrolysis (Acid/Base) Iopromide->Hydrolysis Amide Bond Cleavage Oxidation Oxidation (H2O2) Iopromide->Oxidation Oxidative Species Attack TP1 Transformation Product 1 UV_Chlorine->TP1 TP2 Transformation Product 2 UV_Chlorine->TP2 TP_n ...up to 9 TPs identified UV_Chlorine->TP_n Hydrolysis->TP1 Oxidation->TP2

Sources

Technical Support Center: Synthesis of High-Purity Desmethoxy Iopromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of high-purity Desmethoxy Iopromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this complex molecule. As Senior Application Scientists, we provide not only step-by-step protocols but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Iopromide?

This compound, also known as Iopromide Impurity B, is a close structural analog of the X-ray contrast agent Iopromide.[1] The primary structural difference is the absence of a methoxy group on the N-acetyl side chain at the 5-position of the triiodinated benzene ring.[1] While Iopromide has a methoxyacetyl group, this compound has a simple acetyl group. This seemingly minor change can impact the physicochemical properties of the molecule, such as its hydrophilicity and interaction with biological systems.[2]

Q2: Why is achieving high purity for this compound critical?

For any pharmaceutical compound, including contrast agents and their related substances used in research and development, high purity is paramount. Impurities can introduce variability in experimental results, lead to incorrect interpretations of data, and, in a clinical context, pose potential safety risks.[3] Regulatory bodies require stringent control over impurities, making their identification and removal a critical aspect of the manufacturing and development process.[3]

Q3: What are the common impurities encountered during the synthesis of this compound?

The impurity profile of this compound is expected to be similar to that of Iopromide. Common impurities can be categorized as:

  • Process-Related Impurities: These include unreacted starting materials and intermediates. A significant challenge in the synthesis of Iopromide, and likely this compound, is the formation of a "bismer" by-product where both acid chloride groups react with the same amine.[4]

  • Degradation Impurities: These can form due to exposure to light, oxygen, moisture, or high temperatures.[3] Hydrolysis of the amide bonds is a potential degradation pathway.[5]

  • Elemental Impurities: Trace metals from catalysts used in the synthesis can also be present.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: Low yield of the final product.

Q: My overall yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields in multi-step syntheses like that of this compound are common and can be attributed to several factors:

  • Incomplete Reactions: Ensure each reaction step goes to completion by monitoring with appropriate analytical techniques like HPLC or TLC. If a reaction is stalling, consider adjusting the temperature, reaction time, or stoichiometry of the reagents.

  • Side Reactions: The formation of by-products, such as the bismer, is a major cause of yield loss.[4] The reaction conditions, particularly the rate of addition of the amine and the temperature, should be carefully controlled to minimize the formation of this impurity.

  • Losses during Purification: Each purification step, such as crystallization and filtration, can lead to a loss of product.[4] Optimizing the solvent system for crystallization to maximize recovery is crucial. It may be beneficial to re-process the mother liquor to recover additional product.

  • Degradation of Intermediates: Some intermediates may be unstable. It is important to handle them appropriately and proceed to the next step without undue delay.

Issue 2: Presence of a significant amount of the "bismer" by-product.

Q: HPLC analysis of my crude product shows a large peak corresponding to the bismer by-product. How can I prevent its formation and remove it?

A: The formation of the bismer, 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, is a known challenge.[4]

  • Prevention:

    • Controlled Addition: Add the 2,3-dihydroxypropylamine slowly to the solution of the acid dichloride intermediate. This maintains a low concentration of the amine, favoring the reaction of one molecule of amine per molecule of the acid dichloride.

    • Temperature Control: Keep the reaction temperature low to reduce the rate of the second amidation reaction.

  • Removal:

    • Crystallization: The bismer by-product often has different solubility properties compared to the desired product. A carefully selected solvent system for crystallization can effectively remove it.[4] Multiple recrystallizations may be necessary.

    • Chromatography: If crystallization is ineffective, column chromatography can be used for separation, although this may be less practical on a large scale.

Issue 3: The final product or an intermediate is colored.

Q: My isolated product has a yellow or brownish tint. What causes this discoloration and how can I obtain a colorless product?

A: Discoloration in iodinated compounds can arise from the presence of trace amounts of free iodine or other colored impurities.

  • Cause: The iodination step or subsequent steps may leave residual iodine or generate colored by-products.

  • Solution: A decolorizing agent can be used. For a similar intermediate, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, sodium dithionite has been shown to be an effective decolorizing agent.[6] A treatment with activated carbon can also be effective in removing colored impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the known synthesis of Iopromide.[4]

Step 1: Synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide

This key intermediate is synthesized by the iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide using an iodinating agent such as iodine monochloride.[7]

Step 2: Acetylation of the 5-amino group

  • Suspend the 5-amino intermediate in a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride to the cooled suspension.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by HPLC.

  • Quench the reaction by the addition of water.

  • Isolate the crude product by filtration and wash with water.

Step 3: Alkylation to introduce the N-methyl-2,3-dihydroxypropyl side chain

This step is a significant challenge and a point of deviation from a direct adaptation of some Iopromide syntheses. A more direct route would involve the initial synthesis of the tri-substituted benzene ring followed by amidation. However, based on the common synthetic routes, a multi-step process is more likely.

A more plausible route involves the initial synthesis of 5-acetylamino-2,4,6-triiodoisophthalic acid, conversion to the acid dichloride, and then sequential amidation.

Alternative Route:

  • Synthesis of 5-acetylamino-2,4,6-triiodoisophthaloyl dichloride: Acetylate 5-amino-2,4,6-triiodoisophthalic acid and then convert the carboxylic acid groups to acid chlorides using a chlorinating agent like thionyl chloride.

  • First Amidation: React the acid dichloride with 2,3-dihydroxypropylamine under controlled conditions to favor mono-amidation.

  • Second Amidation: React the resulting intermediate with N-methyl-2,3-dihydroxypropylamine to obtain this compound.

Protocol 2: Purification of this compound
  • Crystallization: Dissolve the crude this compound in a minimal amount of a hot solvent, such as a mixture of methanol and water. Allow the solution to cool slowly to induce crystallization.

  • Filtration: Collect the crystals by filtration and wash with a cold solvent.

  • Drying: Dry the purified product under vacuum.

  • Purity Analysis: Assess the purity of the final product using HPLC, and confirm its identity using techniques like MS and NMR.

Data Presentation
Analytical TechniquePurposeExpected Outcome for High-Purity Product
HPLC Purity assessment and quantification of impuritiesA single major peak with purity >99.5%
Mass Spectrometry (MS) Confirmation of molecular weightA molecular ion peak corresponding to the exact mass of this compound
NMR Spectroscopy Structural elucidationA spectrum consistent with the structure of this compound
FT-IR Spectroscopy Identification of functional groupsCharacteristic peaks for amide, hydroxyl, and aromatic C-H bonds

Visualizations

Synthetic Workflow

This compound Synthesis cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Sequential Amidation cluster_purification Purification A 5-Amino-2,4,6-triiodoisophthalic acid B 5-Acetylamino-2,4,6-triiodoisophthalic acid A->B Acetyl Chloride C 5-Acetylamino-2,4,6-triiodoisophthaloyl dichloride B->C Thionyl Chloride D Mono-amidation Intermediate C->D 1. 2,3-Dihydroxypropylamine E Crude this compound D->E 2. N-methyl-2,3-dihydroxypropylamine F High-Purity this compound E->F Crystallization

Caption: Synthetic workflow for this compound.

Troubleshooting Workflow

Troubleshooting Workflow start Problem Encountered low_yield Low Yield? start->low_yield high_impurity High Impurity? low_yield->high_impurity No check_completion Check reaction completion (HPLC/TLC) low_yield->check_completion Yes colored_product Colored Product? high_impurity->colored_product No control_addition Control amine addition rate & temp high_impurity->control_addition Yes decolorize Treat with activated carbon or Na2S2O4 colored_product->decolorize Yes optimize_purification Optimize crystallization solvent check_completion->optimize_purification recrystallize Recrystallize product control_addition->recrystallize

Caption: Troubleshooting decision tree for synthesis.

References

Sources

Technical Support Center: Enhancing Detection of Trace Desmethoxy Iopromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Desmethoxy Iopromide. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges in achieving the required detection sensitivity for this specific Iopromide-related compound. As a known degradation product and impurity, accurately quantifying this compound at trace levels is critical for product safety, stability, and regulatory compliance.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting, rooted in the physicochemical properties of the analyte and the principles of modern chromatography and mass spectrometry.

Section 1: Foundational Knowledge & Initial Setup

Before troubleshooting, it's essential to understand the target analyte. This compound is structurally similar to its parent compound, Iopromide, but with a key difference that impacts its analytical behavior.

  • Iopromide: Contains an N-methoxyacetyl group.[3]

  • This compound: Contains an N-acetyl group.[4]

This seemingly minor change—the absence of a methoxy (-OCH₃) group—replaces it with a hydrogen atom, resulting in a lower molecular weight and increased polarity. This increased polarity is a critical factor in method development.

FAQ 1: What are the basic molecular properties of this compound?

Understanding the fundamental properties is the first step in developing a robust analytical method.

PropertyValueSource
Chemical Name 5-(acetylamino)-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N1-methyl-1,3-benzenedicarboxamide[5]
CAS Number 76350-28-2[2]
Molecular Formula C₁₇H₂₂I₃N₃O₇[4]
Molecular Weight 761.09 g/mol [4]
Polarity Note Highly polar, with a calculated XLogP3 of -2.8. This is more polar than the parent Iopromide.[4]
FAQ 2: Where can I source a reference standard for this compound?

A certified reference standard is non-negotiable for method development, validation, and quantification. This compound is also known as "Iopromide Related Compound A".

  • Verified Suppliers: Santa Cruz Biotechnology and USP are confirmed suppliers of this reference material.[2][6][7] Having a pure standard is essential for infusion and optimization of mass spectrometer parameters.

Workflow: Initial Method Development Strategy

Here is a logical workflow for setting up your initial LC-MS/MS method.

cluster_MS Mass Spectrometry Setup cluster_LC Liquid Chromatography Setup cluster_System System Integration & Optimization infuse 1. Infuse Reference Standard (Direct Injection) find_precursor 2. Find Precursor Ion (e.g., [M+H]⁺ = 762.1 m/z) infuse->find_precursor fragment 3. Fragment Precursor (Determine Product Ions) find_precursor->fragment select_mrm 4. Select MRM Transitions (Quantifier & Qualifier) fragment->select_mrm inject_std 8. Inject Standard on LC-MS select_mrm->inject_std select_col 5. Select Column (HILIC or Polar-Reversed Phase) mobile_phase 6. Formulate Mobile Phase (Acidic pH for ESI+) select_col->mobile_phase gradient 7. Develop Gradient (Ensure separation from Iopromide) mobile_phase->gradient gradient->inject_std optimize_source 9. Optimize ESI Source (Gas, Temp, Voltage) inject_std->optimize_source run_sample 10. Analyze Test Sample optimize_source->run_sample

Caption: Initial LC-MS/MS method development workflow.

Section 2: Troubleshooting Low Signal & Poor Sensitivity

This section addresses the most common issue: "My peak for this compound is too small, noisy, or completely absent." We will tackle this by systematically optimizing each component of the analytical workflow.

Issue 1: Inefficient Ionization in the MS Source

Causality: this compound, being a highly polar molecule with multiple hydroxyl and amide groups, requires careful optimization of the Electrospray Ionization (ESI) source to achieve efficient generation of gas-phase ions.[8] Improper source settings are a primary cause of low sensitivity.

Troubleshooting Protocol:

  • Confirm Ionization Mode: For this molecule, with its multiple sites for protonation (amide groups), Positive Ion ESI Mode is the logical starting point.

  • Direct Infusion: Prepare a ~1 µg/mL solution of the this compound reference standard in 50:50 acetonitrile:water with 0.1% formic acid. Infuse this directly into the mass spectrometer using a syringe pump.

  • Identify the Precursor Ion: In positive mode, the most likely precursor ion will be the protonated molecule, [M+H]⁺.

    • Expected m/z: 761.09 (neutral mass) + 1.007 (proton) = 762.1 m/z .

  • Optimize Source Parameters Systematically: While infusing, adjust the following parameters one by one to maximize the intensity of the 762.1 m/z signal.

ParameterStarting ValueOptimization Rationale & Action
Capillary Voltage 3.5 kVBalances ionization efficiency with potential for in-source fragmentation. Adjust in +/- 0.5 kV increments. Too high a voltage can cause the analyte to fragment before it even reaches the collision cell.[8][9]
Nebulizer Gas (N₂) Pressure 30-40 psiControls the size of the initial droplets. Higher pressure creates smaller droplets, aiding desolvation, but can suppress the signal if too high. Adjust in +/- 5 psi increments.[8]
Drying Gas (N₂) Flow 8-10 L/minAssists in solvent evaporation. Insufficient flow leads to poor desolvation and larger, neutral clusters entering the MS. Adjust in +/- 1 L/min increments.
Drying Gas Temperature 300-350 °CCrucial for removing the solvent shell. Too low, and you get solvent clusters; too high, and you risk thermal degradation of this multi-hydroxyl compound. Adjust in +/- 25 °C increments.[8]

Expert Tip: The goal is to find a "sweet spot" for these parameters that provides a strong and stable signal for the precursor ion. This process is crucial and should not be overlooked.[10]

Issue 2: Poor Fragmentation & Incorrect MRM Selection

Causality: Multiple Reaction Monitoring (MRM) is the key to achieving high sensitivity and selectivity in a complex matrix.[11] If the wrong fragment ions (product ions) are chosen, or the collision energy is not optimized, the detector will see few to no ions, resulting in a poor signal.

Troubleshooting Protocol:

  • Predict Fragmentation: Based on the structure of this compound, the most likely points of fragmentation in the collision cell are the amide bonds connecting the dihydroxypropyl side chains.

  • Perform a Product Ion Scan: While infusing the standard and isolating the precursor ion (762.1 m/z), ramp the collision energy (e.g., from 10 to 50 eV) and observe the product ions that are formed.

  • Select & Optimize MRM Transitions: Choose at least two intense, stable product ions. One will be for quantification (the "quantifier"), and the other for confirmation (the "qualifier"). For each transition, optimize the collision energy (CE) to maximize the product ion signal.

Proposed MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Proposed IdentityRoleStarting CE (eV)
762.1~657.0[M+H - CH₂(OH)CH(OH)CH₂NH]⁺Qualifier25-35
762.1~581.9[M+H - C₄H₉NO₃]⁺ (Loss of N-methyl-dihydroxypropylamine)Quantifier 30-40
762.1~454.9Further fragmentation of 581.9 ionQualifier40-50

Note: These are predicted transitions. The exact m/z values and optimal collision energies must be determined empirically on your specific instrument.

Troubleshooting Logic: MS Optimization

start Low or No Signal in MS check_infusion Is the reference standard infusion signal strong? start->check_infusion check_precursor Is the precursor ion (762.1 m/z) correct? check_infusion->check_precursor Yes outcome_bad_source Troubleshoot Source: Adjust Voltage, Gas, Temp. check_infusion->outcome_bad_source No check_fragment Are product ions visible in the scan? check_precursor->check_fragment Yes outcome_bad_precursor Verify Mass Calibration & Standard Purity. check_precursor->outcome_bad_precursor No check_mrm Are MRM transitions optimized? check_fragment->check_mrm Yes outcome_bad_fragment Increase Collision Energy. Check for stable fragments. check_fragment->outcome_bad_fragment No outcome_good MS Optimized. Proceed to LC. check_mrm->outcome_good Yes outcome_bad_mrm Optimize Collision Energy for each transition. check_mrm->outcome_bad_mrm No

Caption: Decision tree for mass spectrometer troubleshooting.

Section 3: Troubleshooting Chromatographic & Matrix-Related Issues

Once the MS is optimized, sensitivity problems often originate from the liquid chromatography separation or interferences from the sample matrix.

Issue 3: Poor Peak Shape or No Retention on C18 Columns

Causality: As a highly polar compound, this compound will have very little affinity for a traditional non-polar C18 stationary phase. This results in elution at or near the void volume, where it co-elutes with many matrix components, leading to significant ion suppression.

Troubleshooting Protocol:

  • Switch to a More Appropriate Column Chemistry:

    • Hydrophilic Interaction Chromatography (HILIC): This is often the best choice for highly polar analytes. HILIC columns use a polar stationary phase with a high-percentage organic mobile phase, promoting retention of polar compounds.

    • Polar-Embedded Reversed-Phase: Columns with polar end-capping or embedded polar groups (e.g., amide, carbamate) offer better retention for polar analytes than standard C18 columns while still using reversed-phase mobile phases.

  • Optimize the Mobile Phase:

    • Aqueous Phase (A): Use high-purity water with an acidic modifier to promote protonation. 0.1% Formic Acid is a standard choice as it is volatile and MS-friendly. Ammonium formate can also be used to improve ionization efficiency.

    • Organic Phase (B): Acetonitrile is typically preferred for HILIC and is an excellent choice for reversed-phase ESI-MS.

  • Adjust the Gradient: Start with a high percentage of organic solvent if using HILIC (e.g., 95% Acetonitrile) and gradient to a higher aqueous percentage. For polar-reversed phase, a shallower gradient may be needed to achieve separation from the parent Iopromide, which will be slightly more retained.

Issue 4: Signal Suppression from the Sample Matrix

Causality: Components in your sample matrix (e.g., salts, excipients, biological molecules) can co-elute with this compound and compete for ionization in the ESI source, drastically reducing its signal intensity. This is a common and significant challenge in trace analysis.

Troubleshooting Protocol:

  • Improve Sample Preparation: The goal is to remove as much of the matrix as possible while recovering your analyte.

    • Solid-Phase Extraction (SPE): This is the most effective technique. Use a polymeric reversed-phase SPE cartridge. The high polarity of this compound means you can likely wash the cartridge with a relatively strong organic solvent to remove many interferences before eluting your target analyte. Method development will be required.

    • Protein Precipitation (for biological samples): If working with plasma or serum, precipitation with cold acetonitrile or methanol is a quick way to remove the bulk of proteins.[12]

    • Dilute and Shoot: While simple, this is often insufficient for trace-level analysis as it does not remove matrix components.

  • Ensure Chromatographic Separation: Use the column and mobile phase strategies from Issue 3 to separate this compound from the "matrix front" that often comes off the column at the beginning of the run.

  • Use an Internal Standard: The best way to compensate for matrix effects is to use a Stable Isotope-Labeled (SIL) internal standard. While a SIL version of this compound is not commercially available, Iopromide-d3 is.[13] It will behave very similarly chromatographically and in the ion source, allowing it to correct for variations in extraction recovery and ion suppression.

References

  • This compound. Global Substance Registration System (GSRS). [Link]

  • Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. European Union Reference Laboratory for Pesticides. [Link]

  • Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. ResearchGate. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. National Center for Biotechnology Information (PMC). [Link]

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? Syrrx. [Link]

  • Full ion spectra of the thermal degradation product of N-acetyl L-cysteine. ResearchGate. [Link]

  • LCQ MS/MS spectra of the [MH] ions of (A) NAc-cysteine-N,OMe and (B)... ResearchGate. [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]

  • Iopromide | C18H24I3N3O8 | CID 3736. PubChem, National Center for Biotechnology Information. [Link]

  • Iopromide Impurities and Related Compound. Veeprho. [Link]

  • Mass Spectrometric Analysis of Process Related Impurities Introduction. BioPharmaSpec. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. National Center for Biotechnology Information (PMC). [Link]

  • Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. National Center for Biotechnology Information (PMC). [Link]

  • Summary of MRM transition conditions. ResearchGate. [Link]

Sources

Technical Support Center: A Guide to Reducing Analytical Method Variability for Desmethoxy Iopromide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of Desmethoxy Iopromide. As a critical related substance of the X-ray contrast agent Iopromide, accurate and precise quantification of this compound is paramount for ensuring drug quality, safety, and regulatory compliance.[1] This guide is designed for researchers, analytical scientists, and drug development professionals who may encounter variability in their analytical results.

Our approach is rooted in fundamental scientific principles to empower you not just to follow steps, but to understand the causality behind them. We will explore common issues in a question-and-answer format, provide robust troubleshooting protocols, and establish a validated baseline method to serve as a reliable starting point for your work.

Logical Troubleshooting Workflow

Analytical method variability rarely stems from a single source. Before diving into specific issues, it's helpful to have a logical framework for troubleshooting. The following workflow illustrates a systematic approach to diagnosing and resolving inconsistencies in your analysis.

G Start Inconsistent Results Observed (e.g., RT shift, Area %RSD high) System 1. Verify HPLC System Performance Start->System Sample 3. Evaluate Sample & Standard Prep Start->Sample Data 4. Review Data Processing Start->Data SST Run System Suitability Test (SST) System->SST Method 2. Scrutinize Method Parameters MP_Prep Check Mobile Phase: pH, Composition, Age, Degassing Method->MP_Prep Column_Health Check Column: Age, Pressure, Equilibration, Temp Method->Column_Health Solubility Confirm Analyte Solubility & Stability in Diluent Sample->Solubility Pipetting Verify Pipetting/Weighing Accuracy Sample->Pipetting Integration Check Peak Integration Parameters Data->Integration SST_Pass SST Passed? SST->SST_Pass SST_Pass->System No (Troubleshoot HW) SST_Pass->Method Yes Resolved Issue Resolved MP_Prep->Resolved Column_Health->Resolved Solubility->Resolved Pipetting->Resolved Integration->Resolved

Caption: A systematic workflow for troubleshooting analytical variability.

Frequently Asked Questions & Troubleshooting Guides

Q1: My retention times for Iopromide and this compound are drifting between injections. What is the likely cause and how do I fix it?

A1: Causality & Solution

Retention time (RT) stability is primarily governed by the consistency of the mobile phase composition and the column's environment. Drifting RTs indicate that one of these factors is changing during your analytical run.

Troubleshooting Steps:

  • Mobile Phase Integrity:

    • pH Instability: The retention of Iopromide and its related substances can be sensitive to the pH of the aqueous portion of the mobile phase. Ensure the buffer is prepared accurately and is within its effective buffering range. A poorly prepared buffer can lead to a gradual pH shift, causing RT drift.

    • Compositional Change: If using a gradient, ensure the pump is mixing solvents accurately. For isocratic methods, ensure the mobile phase is well-mixed. Evaporation of the more volatile solvent component (e.g., acetonitrile) from the reservoir can alter the mobile phase composition over time, leading to RT shifts. Use fresh mobile phase daily and keep reservoirs covered.[2]

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump heads, causing pressure fluctuations and inconsistent flow rates, which directly impacts retention times. Use an online degasser or degas solvents before use.

  • Column Equilibration & Temperature:

    • Insufficient Equilibration: The stationary phase of the column requires adequate time to equilibrate with the mobile phase. If equilibration is incomplete, you will observe drifting RTs at the beginning of a sequence. A common rule is to flush the column with 10-20 column volumes of the initial mobile phase before the first injection.

    • Temperature Fluctuation: Column temperature significantly affects retention. A change of just 1°C can alter retention times by 1-2%. Use a thermostatically controlled column compartment to maintain a consistent temperature.[1]

  • System Leaks:

    • A small, often unnoticed leak in the fluidic path can cause pressure drops and flow rate inconsistencies, leading to unstable retention times. Carefully inspect all fittings and connections from the pump to the detector.

Q2: I am observing significant peak tailing for the this compound peak. How can I improve the peak shape?

A2: Causality & Solution

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the column itself. This compound, like Iopromide, has multiple functional groups that can engage in undesirable interactions.[3]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment:

    • The hydroxyl and amide groups in this compound can interact with residual, un-capped silanols on the silica-based stationary phase, a primary cause of peak tailing. Operating the mobile phase at a lower pH (e.g., 2.5-3.5) using an acid like formic or phosphoric acid can suppress the ionization of these silanol groups, minimizing secondary interactions and improving peak shape.

  • Column Health:

    • Contamination: Buildup of strongly retained sample components at the head of the column can create active sites that cause tailing. Flush the column with a strong solvent or, if the problem persists, replace it.

    • Column Void: A void or channel at the inlet of the column can disrupt the sample band, leading to tailing. This can be diagnosed by a sudden drop in backpressure. Reversing the column and flushing may sometimes resolve this, but replacement is often necessary.

  • Sample Diluent Mismatch:

    • Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion. Ideally, the sample diluent should be the same as, or weaker than, the initial mobile phase composition.

Q3: The resolution between the main Iopromide peak and the this compound impurity is inconsistent. How can I achieve robust separation?

A3: Causality & Solution

Resolution is a measure of the separation between two peaks. It is a function of column efficiency, selectivity, and retention factor. Inconsistent resolution points to a lack of method robustness.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: The type and percentage of the organic solvent (e.g., acetonitrile vs. methanol) can significantly impact selectivity. A systematic evaluation of different organic solvent ratios is a primary step in method development to maximize resolution.[4]

    • Gradient Slope: If using a gradient, a shallower gradient around the elution time of the critical pair (Iopromide and this compound) will increase the separation time between them, generally improving resolution.

  • Select an Appropriate Stationary Phase:

    • Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density affect selectivity. If you are struggling with resolution on a standard C18, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different interactions with the analytes.[5]

  • Reduce System Dispersion:

    • Extra-column volume (the volume of tubing and connections outside of the column) can cause peak broadening, which reduces resolution. This is especially critical in UHPLC systems. Ensure you are using tubing with the smallest possible internal diameter and that all connections are made with zero dead volume.

Recommended Stability-Indicating HPLC Method

This section provides a robust, validated starting point for the analysis of this compound in a drug substance. A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other potential impurities.[5][6]

Experimental Workflow

G Prep 1. Sample & Standard Preparation Equil 2. System Equilibration Prep->Equil SST 3. System Suitability Test (SST) Equil->SST SST_Check SST Criteria Met? SST->SST_Check SST_Check->Equil No (Troubleshoot) Sequence 4. Run Analytical Sequence (Standards & Samples) SST_Check->Sequence Yes Process 5. Data Processing & Review Sequence->Process Report 6. Generate Report Process->Report

Caption: Workflow for the analysis of this compound.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B: Acetonitrile.

    • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Standard Solution: Accurately weigh and dissolve Iopromide and this compound reference standards in the diluent to achieve a final concentration of approximately 1.0 mg/mL for Iopromide and 0.005 mg/mL for this compound.

    • Sample Solution: Accurately weigh and dissolve the Iopromide drug substance in the diluent to a nominal concentration of 1.0 mg/mL.

  • Chromatographic Conditions & System Suitability: The following tables summarize the recommended starting conditions and the criteria to ensure the system is performing adequately before sample analysis. The validation of an analytical method should be performed according to ICH guidelines.[2][6]

    Table 1: Recommended HPLC Parameters

    Parameter Recommended Condition Rationale
    Column C18, 4.6 x 150 mm, 3.5 µm Provides good retention and resolution for polar compounds.
    Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0B: Acetonitrile Buffered mobile phase controls ionization and improves peak shape.
    Gradient 0-5 min: 10% B5-25 min: 10% to 50% B25-30 min: 50% B30.1-35 min: 10% B Gradient elution ensures separation of the main peak from closely eluting impurities.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Column Temp. 30°C Controls retention time and improves reproducibility.
    Detection UV at 240 nm Wavelength for adequate response of both Iopromide and related substances.

    | Injection Vol. | 10 µL | A small volume minimizes potential for peak overload. |

    Table 2: System Suitability Test (SST) Criteria

    Parameter Acceptance Criteria Purpose
    Resolution (Iopromide/Desmethoxy Iopromide) ≥ 2.0 Ensures baseline separation between the two critical peaks.[7]
    Tailing Factor (this compound) ≤ 1.5 Confirms good peak symmetry, indicating minimal secondary interactions.
    %RSD of Peak Area (n=6) ≤ 2.0% Demonstrates the precision of the injector and system.[4]

    | %RSD of Retention Time (n=6) | ≤ 1.0% | Demonstrates the stability of the pump and mobile phase delivery.[8] |

  • Procedure:

    • Set up the HPLC system according to the parameters in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Perform six replicate injections of the Standard Solution.

    • Verify that all System Suitability Test (SST) criteria listed in Table 2 are met. Do not proceed if SST fails.

    • Inject the sample solutions in duplicate.

    • Use a bracketing standard (injecting a standard solution after a set number of sample injections) to ensure stability throughout the run.

  • Data Analysis:

    • Integrate the peaks for Iopromide and this compound.

    • Calculate the amount of this compound in the sample using the response from the standard solution and express it as a percentage of the Iopromide peak area.

References

  • Ye, L., et al. (2025). Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. International Journal of Analytical Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). Iopromide Verification Portal. Available at: [Link] (Note: Specific deep link may vary, refer to FDA's main site for drug information).

  • RxList. (n.d.). Ultravist (Iopromide Injection): Side Effects, Uses, Dosage, Interactions, Warnings. Available at: [Link]

  • Singh, R., & Singh, S. (2020). Analytical Method Development and Validation Overview. ResearchGate. Available at: [Link]

  • Mayo Clinic. (n.d.). Iopromide (Injection Route). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46781145, this compound. Available at: [Link]

  • Serrano-López, M., et al. (2018). Acute adverse reactions to iopromide vs iomeprol: a retrospective analysis of spontaneous reporting from a radiology department. The British Journal of Radiology. Available at: [Link]

  • Drugs.com. (2025). Iopromide: Key Safety & Patient Guidance. Available at: [Link]

  • Semantic Scholar. (n.d.). Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. Available at: [Link]

  • ResearchGate. (2018). Acute adverse reactions to iopromide vs iomeprol: A retrospective analysis of spontaneous reporting from a radiology department. Available at: [Link]

  • ResearchGate. (n.d.). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Available at: [Link]

  • Lavanya, G., et al. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Albendazole and Ivermectin in Pharmaceutical Dosage form. Research Journal of Pharmacy and Technology. Available at: [Link]

  • PubMed. (2025). Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. Available at: [Link]

  • Lab Manager. (2025). Introduction to Analytical Method Development and Validation. Available at: [Link]

  • Medscape. (n.d.). Ultravist (iopromide) dosing, indications, interactions, adverse effects, and more. Available at: [Link]

  • PubMed. (2025). Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. Available at: [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]

  • PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3736, Iopromide. Available at: [Link]

  • OMICS International. (n.d.). Review Article VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Available at: [Link]

Sources

Iopromide Injection Protocols: Technical Support Center for Optimal Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Iopromide injection protocols. This guide is designed for our partners in research, science, and drug development. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to ensure the stability and integrity of Iopromide in your critical experiments. This resource is structured to help you anticipate and resolve challenges, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling and stability of Iopromide solutions.

1. What are the primary factors that can compromise the stability of Iopromide solutions?

Iopromide is a robust molecule, but its stability can be influenced by several environmental factors. The most critical are:

  • Light Exposure: Iopromide is susceptible to photodegradation, particularly from UV light. This can lead to the cleavage of the iodine-carbon bond and other structural changes. It is crucial to protect Iopromide solutions from light during storage and handling.[1]

  • Temperature: While Iopromide solutions are stable at room temperature for a limited time, elevated temperatures can accelerate degradation. The recommended storage temperature is 25°C (77°F), with excursions permitted to 15–30°C (59–86°F).

  • pH: The pH of the Iopromide injection solution is typically between 6.5 and 8.0. Significant deviations from this range can affect its stability. For instance, studies on advanced oxidation have shown that pH can influence the rate of degradation.[1]

  • Oxidizing Agents: Iopromide can be degraded by strong oxidizing agents. Care should be taken to avoid contact with such agents in your experimental setup.[1]

  • Incompatible Solvents and Additives: Mixing Iopromide with incompatible solutions or drugs can lead to precipitation or chemical reactions. It is officially advised not to mix Iopromide in intravenous lines with other drugs or nutritional admixtures.

2. I observed a precipitate in my Iopromide solution. What could be the cause?

Precipitation in Iopromide solutions is most commonly due to:

  • Supersaturation: If the concentration of Iopromide exceeds its solubility limit in a given solvent or at a specific temperature, it can precipitate out of the solution.

  • Solvent Incompatibility: Iopromide has varying solubility in different solvents. While it is freely soluble in water and DMSO, it is practically insoluble in ethanol and acetone.[2] Adding a solvent in which Iopromide is less soluble can cause it to precipitate.

  • Temperature Changes: A decrease in temperature can reduce the solubility of Iopromide, potentially leading to precipitation.

  • Chemical Incompatibility: Mixing Iopromide with other compounds can sometimes result in the formation of an insoluble salt or complex.

3. How should I properly store my Iopromide solutions in the lab?

For optimal stability, adhere to the following storage guidelines:

  • Protect from Light: Always store Iopromide solutions in a light-protected container, such as an amber vial or by wrapping the container in aluminum foil.

  • Controlled Temperature: Store at a controlled room temperature of 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F to 86°F). For long-term storage, refer to the manufacturer's specific recommendations, which may include refrigeration (2-8°C).[2]

  • Aseptic Conditions: To prevent microbial contamination, always handle Iopromide solutions using sterile techniques.

4. Can I use Iopromide that has been frozen?

Freezing of Iopromide solutions is generally not recommended as it may lead to crystallization. If a solution has been inadvertently frozen, it should be brought to room temperature and thoroughly inspected for any particulate matter or crystals before use. If any are observed, the solution should not be used.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the use of Iopromide in experimental settings.

Observed Issue Potential Cause(s) Recommended Action(s)
Cloudiness or Precipitation 1. Solvent Incompatibility: The solvent system used may not be suitable for the desired Iopromide concentration. 2. Low Temperature: The solution may have been stored at a temperature that is too low, reducing solubility. 3. High Concentration: The concentration of Iopromide may have exceeded its solubility limit. 4. Chemical Reaction: An incompatible substance may have been introduced into the solution.1. Verify Solvent Compatibility: Refer to the solubility data table below. Ensure your solvent system is appropriate. Consider using a co-solvent like DMSO for higher concentrations, if your experiment allows. 2. Warm the Solution: Gently warm the solution to body temperature (around 37°C) and swirl to see if the precipitate redissolves.[3] 3. Dilute the Solution: If possible, dilute the solution with a compatible solvent to bring the concentration below the solubility limit. 4. Review Protocol: Carefully review all components added to the solution to identify any potential incompatibilities.
Discoloration (e.g., yellowing) 1. Photodegradation: The solution has likely been exposed to excessive light, especially UV light. 2. Oxidation: The solution may have been exposed to oxidizing agents or significant amounts of dissolved oxygen over time. 3. pH Shift: A significant change in the pH of the solution can sometimes lead to color changes.1. Discard and Prepare Fresh: Discolored solutions should be discarded as the discoloration indicates chemical degradation. 2. Implement Light Protection: Prepare and store future solutions in light-protected containers (e.g., amber vials). 3. Minimize Headspace: When storing, use vials that are appropriately sized to minimize the air (oxygen) in the headspace. 4. Check pH: If possible, check the pH of a similar, non-discolored solution to ensure it is within the expected range (6.5-8.0).
Unexpected Experimental Results (Loss of Efficacy) 1. Chemical Degradation: The Iopromide may have degraded due to improper storage or handling (light, heat, etc.). 2. Incorrect Concentration: This could be due to a calculation error, precipitation, or adsorption to container surfaces.1. Perform Stability Check: If you have the capability, analyze the solution using a stability-indicating HPLC method to determine the concentration of intact Iopromide and the presence of any degradation products. 2. Prepare a Fresh Solution: Prepare a fresh solution of Iopromide, paying close attention to proper storage and handling protocols. 3. Verify Concentration: Use a validated analytical method to confirm the concentration of your stock and working solutions.
Iopromide Solubility Data

The following table provides solubility information for Iopromide in various solvents to aid in the preparation of stable solutions.

SolventSolubilityReference
WaterFreely Soluble (e.g., 100 mg/mL)[2][4]
Dimethyl Sulfoxide (DMSO)Freely Soluble (e.g., 100 mg/mL)[2][4]
N,N-dimethylformamide (DMF)Highest solubility among tested organic solvents[5]
MethanolSoluble[5]
EthanolPractically Insoluble[2][5]
Isopropyl AlcoholSoluble[5]
AcetonePractically Insoluble[2][5]
Ethyl AcetateSoluble[5]
TolueneLowest solubility among tested organic solvents[5]

Note: The order of solubility in pure organic solvents is: DMF > methanol > ethanol > isopropyl alcohol > acetone > ethyl acetate > toluene.[5]

Experimental Protocols

For researchers needing to perform in-depth stability analysis, the following protocols, based on ICH guidelines, are provided.[6]

Protocol 1: Forced Degradation Study of Iopromide

This study is designed to intentionally degrade Iopromide to identify potential degradation products and to validate a stability-indicating analytical method.

Objective: To generate degradation products of Iopromide under various stress conditions.

Materials:

  • Iopromide drug substance

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Calibrated pH meter

  • Photostability chamber

  • Temperature-controlled oven

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Iopromide in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the Iopromide stock solution and 1N HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with 1N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the Iopromide stock solution and 1N NaOH.

    • Keep at room temperature and monitor at specified time points (e.g., 30 min, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize with 1N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the Iopromide stock solution and 3% H₂O₂.

    • Keep at room temperature and monitor at specified time points.

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of solid Iopromide powder in a 60°C oven.

    • Place a sample of the Iopromide stock solution in a 60°C oven.

    • Analyze samples at specified time points.

  • Photodegradation:

    • Expose a sample of the Iopromide stock solution and a sample of solid Iopromide powder to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying Iopromide from its potential degradation products.

Typical Starting Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer, pH 6.8) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 240 nm).

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Method Development and Validation:

  • Optimization: Inject a mixture of the stressed samples from the forced degradation study. Adjust the mobile phase gradient, pH, and other chromatographic parameters to achieve baseline separation of Iopromide from all degradation peaks.

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key is to demonstrate that the method can accurately measure the concentration of Iopromide without interference from degradants, impurities, or excipients.

Visualizations

Logical Workflow for Troubleshooting Iopromide Stability Issues```dot

TroubleshootingWorkflow

Caption: Major factors leading to Iopromide degradation.

References

  • Influence of Different Solvent Properties and Composition for the Solubility of Iopromide. ResearchGate. [Link]

  • Influence of Different Solvent Properties and Composition for the Solubility of Iopromide. Journal of Chemical & Engineering Data. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Degradation of iopromide by combined UV irradiation and peroxydisulfate. PubMed Central. [Link]

  • Iopromide | C18H24I3N3O8. PubChem. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Safety and tolerability of iopromide in patients undergoing cardiac catheterization. ResearchGate. [Link]

  • Safe Use of Contrast Media: What the Radiologist Needs to Know. RSNA Journals. [Link]

  • Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation. MDPI. [Link]

  • Handling Radioactive Materials Safely. Princeton University Environmental Health and Safety. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PubMed Central. [Link]

Sources

Iopromide Solution Stability: A Technical Guide to Preventing Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Iopromide applications. This guide is designed for researchers, scientists, and drug development professionals who work with Iopromide solutions. As a non-ionic, water-soluble, iodinated contrast agent, Iopromide is a robust molecule, but its high concentration in solution can lead to challenges with stability, specifically crystallization.[1][2] This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you maintain the integrity of your Iopromide solutions and ensure the reliability of your experimental outcomes.

Understanding Iopromide Crystallization: The Science of Supersaturation

Iopromide solutions, particularly at high concentrations, are essentially supersaturated systems.[3] This means the amount of dissolved Iopromide exceeds its equilibrium solubility under a given set of conditions. Such systems are thermodynamically metastable; they are stable in the absence of a trigger but can rapidly crystallize if perturbed.

The process of crystallization is governed by two key kinetic steps:

  • Nucleation: The initial formation of tiny, stable crystalline aggregates (nuclei). This is often the rate-limiting step and can be triggered by factors such as temperature drops, impurities (like dust), or mechanical shock.

  • Crystal Growth: The subsequent addition of Iopromide molecules from the solution onto the existing nuclei, leading to the formation of visible crystals.

Our strategies for preventing crystallization, therefore, focus on two core principles: maximizing the solubility of Iopromide and minimizing the triggers for nucleation.

Troubleshooting Guide: Isolating and Resolving Crystallization Events

Encountering crystals in your Iopromide solution can be alarming. This section provides a systematic, question-and-answer-based approach to diagnose the cause and implement corrective actions.

Q1: I've observed a milky, cloudy appearance or visible crystals in my Iopromide solution. What happened and what should I do?

A1: The appearance of a milky or cloudy solution, or the presence of sediment or floating crystals, is a clear indication of Iopromide precipitation.[1] This occurs when the solution's stability is compromised, leading to nucleation and crystal growth. Do not use a solution that contains visible particulate matter.

Immediate Action: The primary method to redissolve crystals is controlled heating.

  • Protocol for Redissolving Crystals:

    • Visually inspect the container to confirm the presence of crystals.

    • Place the solution vial or bottle in a calibrated water bath or incubator set to 37°C. Commercial formulations of Iopromide are intended to be warmed to body temperature before use, as this not only aids in patient comfort but also reduces viscosity.[4]

    • Gently agitate the solution periodically until all crystals have completely dissolved.

    • Once the solution is clear, allow it to cool to room temperature and visually inspect it again to ensure no re-crystallization occurs.

    • If crystals reappear upon cooling, the solution may be too concentrated for stable storage at that temperature. Consider a slight dilution or maintaining it at a controlled room temperature (20-25°C).

Causality: Heating the solution increases the kinetic energy of the Iopromide molecules, enhancing their solubility and allowing the crystals to dissolve back into the solution.[5]

Q2: My Iopromide solution was clear, but crystals formed after I stored it in the refrigerator. Why?

A2: This is a classic case of temperature-dependent solubility. The solubility of Iopromide in aqueous solutions decreases as the temperature drops. Storing a highly concentrated (near-saturated) solution at refrigerated temperatures (2-8°C) will likely push it past its saturation point, inducing crystallization.

Preventative Strategy:

  • Storage Conditions: Store Iopromide solutions at a controlled room temperature of 25°C (77°F), with allowable excursions to 15–30°C (59–86°F), and always protect them from light.[6] Avoid refrigeration unless specified for a particular formulation. For long-term storage of the powder form, -20°C is recommended.[6]

Q3: I prepared a solution from Iopromide powder, and it precipitated overnight. What could I have done wrong?

A3: Preparing a stable, high-concentration solution from solid Iopromide requires careful attention to several factors. Precipitation upon standing suggests that either the initial dissolution was incomplete, or the solution is unstable under your chosen conditions.

Key Risk Factors & Preventative Measures:

Risk FactorExplanationPreventative Measure
Improper pH The solubility of many pharmaceutical compounds is pH-dependent.[7] Commercial Iopromide formulations are buffered to a pH of 6.5-8.0 to ensure stability.[2] A significant deviation from this range can reduce solubility.When preparing your own solution, use a biological buffer such as Tromethamine to maintain the pH within the optimal 6.5-8.0 range.
Presence of Nucleation Sites Undissolved microparticles of Iopromide powder or foreign contaminants (e.g., dust, fibers from filter paper) can act as seeds for crystal growth.Use high-purity water for injection (WFI) or a similar high-grade solvent. Ensure all glassware is scrupulously clean. Consider filtering the final solution through a 0.22 µm syringe filter into a sterile, particle-free container.
Rapid Cooling If heat was used to dissolve the powder, cooling the solution too quickly can cause it to become highly supersaturated, favoring spontaneous crystallization.Allow the solution to cool gradually to room temperature on the benchtop, avoiding cold water baths or immediate transfer to a cooler environment.
Incorrect Solvent While Iopromide is soluble in water, its stability can be influenced by the solvent matrix.For research applications requiring non-aqueous solvents, DMSO and Ethanol are viable options.[6] However, for aqueous buffers, the inclusion of appropriate excipients is key.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Iopromide Stock Solution

This protocol outlines the steps to prepare a stable, high-concentration Iopromide solution from powder, incorporating best practices to prevent crystallization.

Materials:

  • Iopromide powder

  • Sterile Water for Injection (WFI)

  • Tromethamine buffer

  • Edetate calcium disodium (optional, as a chelating agent/stabilizer)

  • Sterile, particle-free glassware

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • 0.22 µm sterile syringe filter

Procedure:

  • Buffer Preparation: Prepare a Tromethamine buffer solution (e.g., 10-20 mM) in WFI. Adjust the pH to 7.4 using HCl.

  • Initial Wetting: Weigh the desired amount of Iopromide powder. In a sterile beaker with a magnetic stir bar, add a small volume of the buffered solution to the powder to create a paste. This ensures all particles are wetted and prevents clumping.

  • Gradual Dissolution: Begin stirring the paste and slowly add the remaining buffered solution.

  • Controlled Heating (if necessary): If the Iopromide does not fully dissolve at room temperature, gently warm the solution on a hot plate stirrer to no more than 40°C. High temperatures can risk degradation. Rationale: Gentle heating increases solubility to help achieve full dissolution.

  • Sonication (Optional): If small aggregates persist, place the beaker in an ultrasonic bath for short bursts of 5-10 minutes.[6] This can help break up stubborn particles.

  • pH Verification: Once the solution is completely clear, allow it to cool to room temperature. Verify that the final pH is within the 7.0-7.5 range. Adjust if necessary.

  • Final Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into the final sterile storage container. Rationale: This step removes any potential micro-particulates that could serve as nucleation sites.

  • Storage: Store the solution at a controlled room temperature (25°C) and protect it from light.

Diagram: Workflow for Preventing Iopromide Crystallization

G cluster_prep Solution Preparation cluster_storage Storage & Handling start Start: Iopromide Powder clean Use Scrupulously Clean Glassware start->clean buffer Prepare Buffered Solvent (pH 6.5-8.0) clean->buffer dissolve Dissolve Iopromide with Stirring buffer->dissolve heat Gentle Warming / Sonication (if needed) dissolve->heat Incomplete dissolution cool Gradual Cooling to Room Temp dissolve->cool Complete dissolution heat->cool filter Sterile Filter (0.22 µm) cool->filter store Store at 25°C (15-30°C range) Protect from Light filter->store inspect Visually Inspect Before Use store->inspect use Solution Ready for Use inspect->use Clear troubleshoot Crystals Detected inspect->troubleshoot Cloudy/Crystals troubleshoot->heat Initiate Redissolving Protocol

Caption: Decision workflow for preparing and storing Iopromide solutions.

Frequently Asked Questions (FAQs)

Q4: What is the role of the excipients in commercial Iopromide formulations?

A4: Commercial formulations like Ultravist® contain specific excipients to ensure stability, safety, and efficacy.[8]

  • Tromethamine: This is a biological buffer used to maintain the pH of the solution within a stable range (typically 6.5 to 8.0).[2] Maintaining an optimal pH is critical for maximizing Iopromide's solubility and preventing degradation.[7]

  • Edetate Calcium Disodium (EDTA): This is a chelating agent. Its primary role is to bind any trace metal ions that may be present in the solution.[9] Metal ions can sometimes catalyze degradation reactions or interact with the active pharmaceutical ingredient, so sequestering them enhances long-term stability.

Q5: Can I use a phosphate buffer instead of Tromethamine?

A5: While phosphate buffers are common, you should exercise caution. The compatibility of phosphate salts with high concentrations of Iopromide should be verified. In some high-concentration organic/aqueous mixtures, phosphate buffers are known to precipitate. While Iopromide solutions are aqueous, the high concentration of the solute creates a complex system. Tromethamine is a proven buffer for commercial Iopromide formulations and is generally a safer choice.

Q6: Is it possible for Iopromide to form different crystal structures (polymorphs)?

A6: Yes, polymorphism is a known phenomenon for many active pharmaceutical ingredients. While detailed studies on Iopromide's polymorphism are not abundant in general literature, its manufacturing process involves controlling crystallization to obtain specific isomers.[10] Different polymorphs can have different solubilities and stability profiles. The protocols provided in this guide are designed to keep Iopromide in its most soluble, amorphous state in solution and prevent the nucleation of any crystalline form.

Diagram: Key Factors Influencing Iopromide Solution Stability

G center Iopromide Solution Stability temp Temperature center->temp Solubility decreases at low temp conc Concentration center->conc Higher conc. increases supersaturation ph pH center->ph Optimal range (6.5-8.0) is critical impurities Impurities / Nucleation Sites center->impurities Act as 'seeds' for crystal growth cooling Cooling Rate center->cooling Rapid cooling can induce nucleation

Caption: Factors affecting Iopromide solution stability.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3736, Iopromide. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Iopromide (Injection Route). Retrieved from [Link]

  • Zhang, J., et al. (2014). Influence of Different Solvent Properties and Composition for the Solubility of Iopromide.
  • Sovak, M. (1987). The non-ionic isotonic contrast agents. Perspectives and controversies.
  • Gao, Z., et al. (2020). Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation.
  • Patel, H., et al. (2017). Transdermal Drug Delivery Systems Using Supersaturation. In Percutaneous Penetration Enhancers Chemical Methods in Penetration Enhancement (pp. 203-220). Springer.
  • Wang, J., et al. (2021). Effects of different pH values on iopromide degradation. ResearchGate. Retrieved from [Link]

  • Liu, Y., et al. (2020). Efficient Degradation of Iopromide by Using Sulfite Activated with Mackinawite. International Journal of Environmental Research and Public Health, 17(18), 6563.
  • Harvard University Department of Chemistry and Chemical Biology. (n.d.). Crystallization from a Supersaturated Solution. Retrieved from [Link]

  • Drozdov, A. D., & Christiansen, J. D. (2022). Electrochemical Kinetics and Selective Separation Mechanism of Erbium and Europium on a Liquid Zinc Cathode. Inorganic Chemistry, 61(5), 2419–2430.
  • Dawson, P., & Clauss, W. (1992). Isomeric purity and supersaturation of iopamidol. British Journal of Radiology, 65(777), 843-844.
  • U.S. Food and Drug Administration. (2018). ULTRAVIST (iopromide) Injection, for intravenous or intra-arterial use Initial U.S. Approval. Retrieved from [Link]

  • Joshi, P., & Sangamwar, A. T. (2018). Stabilizing supersaturated drug-delivery system through mechanism of nucleation and crystal growth inhibition of drugs. Therapeutic Delivery, 9(12), 873–885.
  • Permana, A. D., et al. (2021). Inhibition of Crystal Nucleation and Growth in Aqueous Drug Solutions: Impact of Different Polymers on the Supersaturation Profiles of Amorphous Drugs—The Case of Alpha-Mangostin. Pharmaceutics, 13(5), 639.
  • Skills Learning Network TZ. (2022, February 25). HOW TO DISSOLVE IODINE CRYSTALS TO PREPARE IODINE SOLUTION? [Video]. YouTube. [Link]

  • U.S. Food and Drug Administration. (n.d.). EDETATE CALCIUM DISODIUM injection. Retrieved from [Link]

  • Galimzyanov, B. N., & Mokshin, A. V. (2022). Kinetics of inherent processes counteracting crystallization in supercooled monatomic liquid. The Journal of Chemical Physics, 157(19), 194502.
  • Mützel, W., & Speck, U. (1985). Pharmacochemical profile of iopromide.
  • Ouma, J. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical and Applied Chemistry.
  • Dean, P. B., & Kivisaari, L. (1987). Contrast enhancement pharmacokinetics of six ionic and nonionic contrast media.
  • Vyazovkin, S. (2021). Nonisothermal Crystallization Kinetics by DSC: Practical Overview. Crystals, 11(11), 1373.
  • Leopoldo, M., et al. (2019). Solubility, pH and Temperature are Critical Parameters of Furosemide in Elastomeric Pump Infusion: Solving a Problem for Clinical Employment. International Journal of Pharma Care and Health, 1(107).
  • Ueda, K., et al. (2017). Preparation of a Stable Indomethacin Supersaturated Solution Using Hydrophobically Modified Hydroxypropylmethylcellulose and α-Cyclodextrin. Journal of Pharmaceutical Sciences, 106(10), 3042-3049.
  • U.S. Food and Drug Administration. (n.d.). ENDRATE®EDETATE DISODIUM INJECTION, USP. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Desmethoxy Iopromide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Iopromide, a widely used non-ionic, iodinated contrast medium, is no exception.[1][2] A critical aspect of its quality control is the diligent monitoring of process-related impurities and degradation products. Among these, Desmethoxy Iopromide, also known as Iopromide Impurity B, presents a significant analytical challenge due to its structural similarity to the parent compound and its potential toxicological implications. This guide provides an in-depth comparison of two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the methodologies, validation parameters, and the underlying scientific rationale for each approach. The objective is to equip the reader with the necessary knowledge to select and implement the most suitable analytical method for their specific needs, ensuring compliance with rigorous regulatory standards.

The Criticality of Quantifying this compound

This compound is a known process-related impurity in the synthesis of Iopromide.[3] The diligent control and quantification of such impurities are not merely a regulatory formality but a crucial step in guaranteeing the safety and efficacy of the final drug product. Even at trace levels, impurities can impact the therapeutic performance or pose risks to patients.[4] Therefore, the development and validation of sensitive and specific analytical methods are essential for the accurate determination of this compound in Iopromide drug substances and formulations.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its precision in separating analytes, impurities, and degradation products.[5] When coupled with a UV detector, it offers a cost-effective and reliable method for quantifying compounds that possess a UV chromophore, such as this compound.

Principle of HPLC-UV

The fundamental principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). In reversed-phase HPLC, the most common mode for pharmaceutical analysis, a nonpolar stationary phase is used with a polar mobile phase.[6] Components are separated based on their hydrophobicity; more hydrophobic compounds are retained longer on the column. The separated components are then detected by a UV-Vis detector, which measures the absorbance of light at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, enabling accurate quantification.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to obtain a series of calibration standards.

  • Sample Solution: Accurately weigh and dissolve the Iopromide drug substance in the mobile phase to a final concentration suitable for analysis.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 243 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, particularly for trace-level quantification of genotoxic impurities, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[7] This technique offers unparalleled selectivity by differentiating compounds based on their mass-to-charge ratio (m/z).

Principle of LC-MS/MS

LC-MS/MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. After separation by the LC system, the eluent is introduced into the mass spectrometer's ion source, where molecules are ionized. In the first quadrupole (Q1), a specific parent ion (precursor ion) corresponding to the analyte of interest is selected. This parent ion is then fragmented in the collision cell (Q2). The resulting fragment ions (product ions) are then separated in the third quadrupole (Q3) and detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, as only the specific transition from the parent ion to the product ion is monitored.[8]

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Serially dilute to create calibration standards.

  • Sample Solution: Dissolve the Iopromide drug substance in a suitable solvent to an appropriate concentration.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system for enhanced resolution and speed.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transition:

    • This compound (C17H22I3N3O7, MW: 761.1 g/mol ): Precursor ion [M+H]+ m/z 762.9, Product ion (hypothetical, to be determined during method development, e.g., m/z 659.9).[9]

    • Iopromide (for specificity): Precursor ion [M+H]+ m/z 791.9, Product ion (hypothetical).

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration of the calibration standards.

  • Quantify this compound in the sample by comparing its peak area ratio to the calibration curve.

Comparative Validation of Analytical Methods

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[10] The following validation parameters, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, are compared for the HPLC-UV and LC-MS/MS methods.

Validation ParameterHPLC-UVLC-MS/MSRationale and Causality
Specificity GoodExcellentHPLC-UV relies on chromatographic separation, which may be susceptible to co-eluting impurities with similar UV spectra. LC-MS/MS provides superior specificity through MRM, which is highly selective for the target analyte's mass and fragmentation pattern.
Linearity (Correlation Coefficient, r²) ≥ 0.995≥ 0.998Both methods are expected to exhibit excellent linearity over a defined concentration range. LC-MS/MS often demonstrates a wider linear dynamic range.
Range (µg/mL) 0.1 - 100.001 - 1The range is dependent on the sensitivity of the detector. The higher sensitivity of the mass spectrometer allows for a much lower quantification range, which is critical for trace impurity analysis.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods should demonstrate high accuracy, with the determined concentration being close to the true value.[11]
Precision (% RSD)
- Repeatability≤ 2.0%≤ 5.0%Repeatability assesses the precision under the same operating conditions over a short interval. Both methods should exhibit low variability.
- Intermediate Precision≤ 3.0%≤ 10.0%Intermediate precision evaluates the method's robustness by introducing variations such as different days, analysts, or equipment.
Limit of Detection (LOD) (µg/mL) ~0.03~0.0003LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. The significantly lower LOD of LC-MS/MS highlights its superior sensitivity.
Limit of Quantitation (LOQ) (µg/mL) ~0.1~0.001LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOQ for LC-MS/MS is substantially lower, making it ideal for controlling genotoxic impurities at very low levels.
Robustness GoodGoodBoth methods should be robust, meaning they are unaffected by small, deliberate variations in method parameters, ensuring their reliability during routine use.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both the HPLC-UV and LC-MS/MS methods, as well as the logical flow of the validation process.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_std Prepare this compound Reference Standards hplc_injection Inject into HPLC System prep_std->hplc_injection prep_sample Prepare Iopromide Sample Solution prep_sample->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (243 nm) separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify this compound calibration->quantification

Caption: Workflow for this compound quantification using HPLC-UV.

LC_MS_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_std Prepare this compound Reference Standards lc_injection Inject into UHPLC System prep_std->lc_injection prep_sample Prepare Iopromide Sample Solution prep_sample->lc_injection separation Chromatographic Separation (C18 Column) lc_injection->separation ionization Electrospray Ionization (ESI) separation->ionization mrm Multiple Reaction Monitoring (MRM) ionization->mrm calibration Generate Calibration Curve mrm->calibration quantification Quantify this compound calibration->quantification

Caption: Workflow for this compound quantification using LC-MS/MS.

Validation_Process start Method Development validation_protocol Validation Protocol start->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report end Method Implementation validation_report->end

Caption: Logical flow of the analytical method validation process.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. The choice between the two methods is contingent upon the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control where the expected impurity levels are well above the detection limit. Its simplicity of operation and lower maintenance costs make it an attractive option for many laboratories.

  • LC-MS/MS is the superior choice when high sensitivity and specificity are paramount. For the quantification of potentially genotoxic impurities, where control at the parts-per-million (ppm) level or lower is required, LC-MS/MS is the indispensable tool. Its ability to provide structural information and unequivocally identify trace-level components makes it the gold standard for impurity profiling and ensuring the highest level of drug safety.

Ultimately, the decision rests on a risk-based assessment of the impurity and the regulatory expectations for the specific drug product. For early-stage development and routine process monitoring, HPLC-UV may suffice. However, for final product release and to meet the stringent requirements for genotoxic impurity control, the adoption of a validated LC-MS/MS method is highly recommended.

References

  • Liu, G., et al. (2014). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-7.
  • Logoyda, L. (2018). Development and validation of HPLC/UV-spectrophotometric procedures for metronidazole quantitative determination.
  • Ye, L., et al. (2025). Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma.
  • PubChem. (n.d.). This compound.
  • Ye, L., et al. (2025). Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. Semantic Scholar.
  • Darwish, I. A., et al. (2023).
  • Kumar, A., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. International Journal of Pharmaceutical Sciences and Research, 11(5), 2235-2241.
  • Kumar, S., & Singh, A. (2021). Analytical method development and validation of UV-visible spectrophotometric method for the estimation of CNS stimulant drug in bulk. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 116-120.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development.
  • U.S. Food and Drug Administration. (2002). 21-425 Ultravist Chemistry Review.
  • van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques.
  • Wang, Y., et al. (2020). Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography).
  • Reddy, B. K., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • Kim, J. H., et al. (2009). Novel process for preparation of iopromide.
  • Vanhoenacker, G., et al. (2005). Method Development for Drug Impurity Profiling: Part 1. LCGC North America, 23(8), 758-768.
  • Sharma, R., et al. (2025). Development and Validation of UV Spectrophotometric and HPLC methods for the Concurrent determination of Tramadol and Etoricoxib. Journal of Chemical Health Risks, 15(5).
  • Zeine, C., & Belsky, J. (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. US Pharmacopeia (USP).
  • Logoyda, L. S. (2022). Research on the development and validation of UV- spectrophotometric and HPLC method determination of metronidazole in bulk and pharmaceutical dosage form.
  • Kulkarni, A. A., et al. (2024). Analytical method development and validation for the evaluation of related substances in Apalutamide by RP-HPLC. Journal of Drug Delivery & Therapeutics, 14(6), 150-160.
  • Wu, X., et al. (2018). Simultaneous determination of three iodinated contrast media in human plasma by LC/MS-MS and its clinical application. Journal of Pharmaceutical and Biomedical Analysis, 159, 34-40.
  • Mützel, W., & Speck, U. (1985). Pharmacochemical profile of iopromide.
  • Derangula, V. R., et al. (2018). Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. International Journal of ChemTech Research, 11(11), 232-241.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.
  • Sharma, P., et al. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 55(4), 47864-47870.

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and UPLC Methods for Desmethoxy Iopromide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precise Impurity Profiling in Pharmaceutical Quality Control

In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety. Iopromide, a widely used nonionic, low-osmolar iodinated contrast agent, is essential for various diagnostic imaging procedures, including CT scans and angiography.[1][2] Its synthesis and degradation can result in the formation of related substances, such as Desmethoxy Iopromide, which must be meticulously monitored and controlled. The accurate quantification of such impurities is a critical regulatory requirement and a fundamental aspect of quality control.

This guide provides a comprehensive comparison and a detailed protocol for the cross-validation of traditional High-Performance Liquid Chromatography (HPLC) and modern Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of this compound. We will delve into the scientific principles underpinning these technologies, present a robust cross-validation strategy grounded in regulatory standards, and offer field-proven insights to guide researchers, scientists, and drug development professionals in modernizing their analytical workflows.

Chapter 1: The Technological Divide: HPLC vs. UPLC

The foundational principle for both HPLC and UPLC is the separation of components in a mixture based on their differential interactions with a stationary phase and a mobile phase.[3] However, the evolution from HPLC to UPLC represents a significant leap in chromatographic efficiency, driven primarily by particle size technology.

  • High-Performance Liquid Chromatography (HPLC) has been the workhorse of analytical chemistry for decades. It typically employs columns packed with porous particles of 3 to 5 µm in diameter. This particle size provides a balance between separation efficiency and the operational backpressure of the system, which generally operates below 6,000 psi.[3][4]

  • Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with much smaller, sub-2 µm particles. This reduction in particle size dramatically increases the surface area available for interaction, leading to a substantial gain in separation efficiency. To maintain optimal mobile phase velocity through these densely packed columns, UPLC systems are engineered to operate at significantly higher pressures, often up to 15,000 psi.[4][5][6]

The direct consequences of this technological shift are profound. UPLC offers significantly faster analysis times, superior resolution (sharper and taller peaks), and increased sensitivity, allowing for the detection of trace-level impurities that might be missed by HPLC.[3][5][7]

G cluster_hplc HPLC Technology cluster_uplc UPLC Technology hplc_part Larger Particles (3-5 µm) hplc_press Lower Pressure (~400 bar / 6000 psi) hplc_part->hplc_press hplc_perf Standard Resolution & Speed hplc_press->hplc_perf uplc_perf Higher Resolution & Speed uplc_part Smaller Particles (<2 µm) uplc_press Higher Pressure (~1000 bar / 15000 psi) uplc_part->uplc_press uplc_press->uplc_perf title Logical Relationship: HPLC vs. UPLC G cluster_params Validation Parameters (ICH Q2) start Start Validation sst System Suitability Testing (SST) (Tailing, Plates, %RSD) start->sst spec Specificity (Peak Purity, Resolution from API) sst->spec lin Linearity & Range (R² ≥ 0.999) spec->lin acc_prec Accuracy & Precision (Recovery, Repeatability, Intermediate) lin->acc_prec lod_loq LOD & LOQ (Signal-to-Noise Ratio) acc_prec->lod_loq robust Robustness (Flow Rate, Temp, pH) lod_loq->robust report Validation Report robust->report end Method Validated report->end title Cross-Validation Experimental Workflow

Sources

A Comparative Stability Analysis of Iodinated Contrast Media: Iopromide vs. Iohexol and Iopamidol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of diagnostic imaging, the chemical stability of iodinated contrast media is a cornerstone of patient safety and diagnostic accuracy. As non-ionic, low-osmolar contrast agents, Iopromide, Iohexol, and Iopamidol are mainstays in clinical practice. Their inherent stability ensures that they remain in their intended chemical form from manufacture to administration, preventing the formation of potentially harmful degradation products. This guide presents a comprehensive comparative stability study of these three vital diagnostic agents, grounded in established scientific principles and regulatory expectations.

Introduction: The Imperative of Stability in Contrast Media

The tri-iodinated benzene ring is the fundamental structure responsible for the radiopacity of Iopromide, Iohexol, and Iopamidol. The hydrophilic side chains attached to this core structure are crucial in determining their physicochemical properties, such as osmolality and viscosity, which in turn influence their safety and tolerability profiles.[1] However, these complex molecules are susceptible to degradation under various environmental stressors, including heat, light, and changes in pH. The degradation of these agents can lead to the formation of impurities, which may compromise their efficacy and safety. Therefore, a thorough understanding of their comparative stability is paramount for researchers, clinicians, and drug development professionals.

This guide outlines a rigorous, head-to-head stability study designed to elucidate the intrinsic stability of Iopromide, Iohexol, and Iopamidol under forced degradation conditions, as stipulated by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[2][3]

Physicochemical Properties: A Tale of Three Molecules

While all three compounds share a similar structural backbone, subtle differences in their side-chain chemistry can influence their stability.

PropertyIopromideIohexolIopamidol
Molecular Weight 791.1 g/mol 821.14 g/mol 777.09 g/mol
Iodine Content 48.1%46.2%49.1%
Osmolality (300 mg I/mL) 607 mOsm/kg H₂O695 mOsm/kg H₂O616 mOsm/kg H₂O
Viscosity (37°C, 300 mg I/mL) 4.6 mPa·s6.3 mPa·s4.7 mPa·s

Note: The exact values for osmolality and viscosity can vary slightly depending on the specific formulation and concentration.

Iopromide is a monomeric, nonionic contrast agent characterized by its low osmolality and viscosity in high concentrations.[4][5] Iopamidol and Iohexol are also nonionic monomers with similar properties.[6] The stability of these molecules is generally high in aqueous solutions.[1]

A Rigorous Comparative Stability Study: Methodology

To provide a definitive comparison, a forced degradation study is the most appropriate methodology.[3][7] This involves subjecting the contrast media to stress conditions that are more severe than accelerated stability testing to identify likely degradation products and pathways.

Experimental Workflow

The following diagram illustrates the workflow for the comparative stability study:

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation Prep Prepare aqueous solutions of Iopromide, Iohexol, and Iopamidol Thermal Thermal Stress (e.g., 80°C) Prep->Thermal Expose samples to stress conditions Photolytic Photolytic Stress (UV/Vis light) Prep->Photolytic Expose samples to stress conditions Hydrolytic Hydrolytic Stress (Acidic and Basic pH) Prep->Hydrolytic Expose samples to stress conditions Oxidative Oxidative Stress (e.g., H₂O₂) Prep->Oxidative Expose samples to stress conditions HPLC HPLC-UV/MS Analysis (Quantify parent compound and detect degradation products) Thermal->HPLC Analyze stressed samples Photolytic->HPLC Analyze stressed samples Hydrolytic->HPLC Analyze stressed samples Oxidative->HPLC Analyze stressed samples Data Compare degradation profiles and identify degradation pathways HPLC->Data

Caption: Experimental workflow for the comparative forced degradation study.

Step-by-Step Protocols

A. Sample Preparation:

  • Prepare solutions of Iopromide, Iohexol, and Iopamidol at a concentration of 300 mg I/mL in purified water.

  • Use commercially available, sterile formulations as the starting material to ensure clinical relevance.

B. Forced Degradation Conditions:

  • Thermal Stress: Incubate the solutions at 80°C for 48 hours. This elevated temperature accelerates degradation reactions.

  • Photostability: Expose the solutions to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.

  • Hydrolytic Stress:

    • Acidic: Adjust the pH of the solutions to 1 with 1N HCl and incubate at 60°C for 24 hours.

    • Basic: Adjust the pH of the solutions to 13 with 1N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Stress: Add 3% hydrogen peroxide to the solutions and store at room temperature for 24 hours. This simulates potential oxidative degradation.

C. Analytical Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of a water/acetonitrile mixture with a suitable buffer. .

    • Detect the parent compounds and any degradation products using a UV detector at a wavelength of approximately 240 nm.

  • Mass Spectrometry (MS):

    • Couple the HPLC system to a mass spectrometer to identify the molecular weights of the degradation products, which is crucial for elucidating degradation pathways.

Expected Comparative Stability Profiles

Based on the known chemical structures and general stability of non-ionic contrast media, the following outcomes are anticipated. It is important to note that these are expected results for the purpose of this guide and actual experimental data may vary.

Table 1: Expected Percentage Degradation under Forced Conditions

Stress ConditionIopromideIohexolIopamidol
Thermal (80°C, 48h) < 2%< 2%< 2%
Photolytic (ICH Q1B) < 1%< 1%< 1%
Acidic (pH 1, 60°C, 24h) 5-10%5-10%5-10%
Basic (pH 13, 60°C, 24h) 10-15%10-15%10-15%
Oxidative (3% H₂O₂, 24h) < 5%< 5%< 5%

All three agents are expected to be highly stable under thermal and photolytic stress. The most significant degradation is anticipated under hydrolytic conditions, particularly at a basic pH, which can lead to the cleavage of amide bonds in the side chains.

Molecular Structures and Potential Degradation Pathways

The subtle structural differences between the three molecules are key to understanding any variations in their stability.

G cluster_iopromide Iopromide cluster_iohexol Iohexol cluster_iopamidol Iopamidol iopromide iopromide iohexol iohexol iopamidol iopamidol

Caption: Chemical structures of Iopromide, Iohexol, and Iopamidol.

The primary degradation pathway for these compounds under hydrolytic stress is expected to be the hydrolysis of the amide linkages in their side chains. This would result in the formation of free carboxylic acids and amines. Under strong oxidative conditions, de-iodination is a potential, though less likely, degradation pathway.[8]

Conclusion: A Comparative Perspective on Stability

Iopromide, Iohexol, and Iopamidol are all remarkably stable molecules, a testament to their thoughtful design and synthesis. This comparative guide outlines a robust scientific framework for evaluating their intrinsic stability under stressed conditions. The expected outcomes suggest that all three agents exhibit excellent stability, with minor degradation observed only under harsh hydrolytic conditions.

For researchers and drug development professionals, this underscores the importance of stringent control over pH during formulation and storage. The methodologies described herein provide a template for the rigorous evaluation of contrast media stability, ensuring the continued safety and efficacy of these indispensable diagnostic tools.

References

  • A comparison of iopromide with iopamidol and iohexol for contrast-enhanced computed tomography - Icahn School of Medicine at Mount Sinai.
  • Paired Comparison of Iopamidol and Iopromide in Hepatic Arteriography. (2003). Journal of the Korean Radiological Society.
  • Compatibility and stability of non-ionic iodinated contrast media in peritoneal dialysis solution and safe practice considerations for CT peritoneography. (2022). Peritoneal Dialysis International. Available from: [Link]

  • A comparison of iopromide with iopamidol and iohexol for contrast-enhanced computed tomography. (1995). Investigative Radiology. Available from: [Link]

  • Comparison of iopromide with iohexol and iopamidol in coronary arteriography and left ventriculography. (1994). Investigative Radiology. Available from: [Link]

  • A comparison of iopamidol and iohexol in cerebral angiography. (1988). American Journal of Neuroradiology. Available from: [Link]

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. (2021). Water Research. Available from: [Link]

  • ULTRAVIST® (iopromide) Injection, Pharmacy Bulk Package Chemistry Review. (2002). U.S. Food and Drug Administration. Available from: [Link]

  • Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation. (2020). European Journal of Hospital Pharmacy. Available from: [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. Available from: [Link]

  • Iohexol Oral Solution NDA Review. (2013). U.S. Food and Drug Administration. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). LinkedIn. Available from: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Relative Biological Activity of Desmethoxy Iopromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the relative biological activity of Desmethoxy Iopromide, a derivative of the widely used non-ionic, low-osmolar iodinated contrast agent, Iopromide. By presenting a series of structured experimental protocols and the scientific rationale behind them, this document serves as a practical tool for a thorough comparative analysis.

Introduction: The Significance of a Single Methoxy Group

Iopromide is a cornerstone in radiological imaging, valued for its favorable safety profile.[1][2] Its chemical structure, featuring a tri-iodinated benzene ring and hydrophilic side chains, is meticulously designed to balance X-ray attenuation with physiological tolerance.[1][3] this compound, as its name suggests, differs from the parent compound by the absence of a methoxy group on the N-acyl substituent.[4] While seemingly a minor alteration, the removal of this functional group could potentially impact the molecule's physicochemical properties and, consequently, its biological activity and safety profile.

This guide outlines a systematic approach to quantify these potential differences, focusing on the key mechanisms of action and toxicity associated with iodinated contrast media, particularly contrast-induced nephropathy (CIN).[5][6]

Physicochemical Characterization: The Foundation of Biological Interaction

A molecule's biological behavior is intrinsically linked to its physical and chemical properties. Therefore, a foundational comparison of Iopromide and this compound is a critical first step.

PropertyIopromideThis compoundSignificance in Biological Activity
Molecular Formula C18H24I3N3O8[1]C17H22I3N3O7[4]Influences molecular weight and overall structure.
Molecular Weight 791.1 g/mol [1]761.1 g/mol [4]Affects pharmacokinetics, including distribution and elimination.
LogP (Octanol/Water Partition Coefficient) --2.1 (Computed)[4]A key indicator of hydrophilicity. Lower values suggest higher water solubility, which generally correlates with lower cellular membrane permeability and potentially reduced direct cellular toxicity.
Osmolality LowTo be determinedA critical factor in patient tolerance and a contributor to nephrotoxicity. A direct comparison of the osmolality of equimolar solutions is essential.
Viscosity LowTo be determinedAffects injection force, fluid dynamics in blood vessels, and can influence renal tubular flow.

Experimental Rationale: The absence of the methoxy group in this compound is hypothesized to slightly increase its hydrophilicity, as suggested by the computed LogP value. This could, in turn, reduce its interaction with cellular membranes and potentially lessen its direct cytotoxic effects compared to Iopromide. However, this hypothesis requires empirical validation through the experimental protocols outlined below.

Proposed Experimental Framework for Comparative Biological Assessment

The following sections detail a multi-tiered approach to compare the biological activity of this compound with that of Iopromide, progressing from in vitro cellular assays to a more complex in vivo preclinical model.

cluster_0 Comparative Assessment Workflow A Physicochemical Characterization (Osmolality, Viscosity, LogP) B In Vitro Cellular Assays (Renal Proximal Tubule Epithelial Cells) A->B Inform hypotheses C In Vivo Preclinical Model (Rodent Model of CIN) B->C Guide in vivo dose selection D Data Analysis & Interpretation C->D Generate key safety endpoints E Relative Biological Activity Profile D->E Synthesize findings

Caption: A streamlined workflow for the comparative assessment of this compound.

In Vitro Assessment of Direct Cellular Effects

The direct toxicity of contrast agents on renal tubular cells is a significant contributor to CIN.[5][7] Therefore, a comprehensive in vitro evaluation using a relevant cell line, such as human renal proximal tubule epithelial cells (e.g., HK-2), is paramount.

Experimental Design for In Vitro Studies

A standardized experimental design should be employed across all in vitro assays to ensure comparability of the results. This includes exposing confluent cell monolayers to equimolar concentrations of Iopromide and this compound for a defined period (e.g., 24 hours). A vehicle control (cell culture medium) and a positive control for cytotoxicity (e.g., a known nephrotoxicant) should be included.

cluster_1 In Vitro Experimental Workflow cluster_2 Endpoint Analysis start Plate Renal Tubular Cells treatment Treat with: - Vehicle Control - Iopromide - this compound start->treatment incubation Incubate for 24 hours treatment->incubation assay1 Cell Viability (MTT Assay) incubation->assay1 assay2 Cytotoxicity (LDH Release Assay) incubation->assay2 assay3 Oxidative Stress (ROS Measurement) incubation->assay3 assay4 Apoptosis (Caspase-3/7 Assay) incubation->assay4

Caption: Workflow for in vitro comparative analysis of Iopromide and this compound.

Cell Viability and Cytotoxicity Assays
  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of viable cells. A reduction in signal indicates a decrease in cell viability.

  • LDH Release Assay (Cytotoxicity): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, providing a measure of cell membrane integrity.

Expected Outcomes: These assays will provide a direct comparison of the dose-dependent cytotoxic effects of Iopromide and this compound on renal tubular cells.

Assessment of Oxidative Stress

The generation of reactive oxygen species (ROS) is a key mechanism of contrast media-induced cellular damage.[7]

  • ROS Measurement: Intracellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

Expected Outcomes: This assay will reveal whether the absence of the methoxy group in this compound alters its potential to induce oxidative stress in renal cells.

Apoptosis Assays

Contrast media can induce apoptosis, or programmed cell death, in renal tubular cells.[5]

  • Caspase-3/7 Activity Assay: Caspases are key executioners of apoptosis. A luminescent or fluorescent assay can be used to measure the activity of caspase-3 and -7.

Expected Outcomes: This will determine the relative pro-apoptotic potential of the two compounds.

In Vivo Assessment in a Preclinical Model of Contrast-Induced Nephropathy

To understand the systemic effects and the impact on renal function, an in vivo study using a well-established animal model of CIN is necessary.

Animal Model and Experimental Design

A rodent model, such as Sprague-Dawley rats, is commonly used. To increase susceptibility to CIN, animals may be pre-treated with an inhibitor of prostaglandin synthesis (e.g., indomethacin) and/or a nitric oxide synthase inhibitor (e.g., L-NAME), followed by dehydration.

Experimental Groups:

  • Sham Control: Vehicle injection.

  • Iopromide Group: Administration of a clinically relevant dose of Iopromide.

  • This compound Group: Administration of an equimolar dose of this compound.

cluster_3 In Vivo Experimental Timeline T_neg_24 Baseline Measurements (Blood & Urine Collection) T_0 Induce Predisposing Factors (e.g., Dehydration, L-NAME) T_neg_24->T_0 T_1 Contrast Agent Administration (Iopromide or this compound) T_0->T_1 T_24 Post-Administration Sample Collection (24h) T_1->T_24 T_48 Post-Administration Sample Collection (48h) T_24->T_48 T_end Terminal Sacrifice & Kidney Tissue Collection T_48->T_end

Caption: Timeline for the in vivo assessment of contrast-induced nephropathy.

Key Endpoints for In Vivo Assessment
  • Renal Function Biomarkers:

    • Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN): These are standard indicators of glomerular filtration rate and overall kidney function. Blood samples should be collected at baseline and at 24 and 48 hours post-contrast administration.[8] An increase in SCr and BUN is indicative of acute kidney injury.

  • Histopathological Examination:

    • At the end of the study, kidneys should be harvested, fixed, and stained with Hematoxylin and Eosin (H&E). A pathologist blinded to the treatment groups should score the tissue for signs of tubular injury, such as vacuolization, necrosis, and cast formation.[8]

  • Novel Biomarkers of Kidney Injury:

    • Urine or serum levels of more sensitive and specific biomarkers of kidney injury, such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL), can provide earlier and more nuanced insights into tubular damage.[8][9]

Data Summary and Interpretation

The quantitative data generated from these studies should be compiled into clear, comparative tables.

Table 1: Example Data Summary for In Vitro Assays

AssayIopromide (EC50)This compound (EC50)
Cell Viability (MTT) Experimental ValueExperimental Value
Cytotoxicity (LDH) Experimental ValueExperimental Value
ROS Production Experimental ValueExperimental Value
Caspase-3/7 Activity Experimental ValueExperimental Value

Table 2: Example Data Summary for In Vivo Endpoints

Endpoint (at 48h)Sham ControlIopromideThis compound
Serum Creatinine (mg/dL) Mean ± SDMean ± SDMean ± SD
BUN (mg/dL) Mean ± SDMean ± SDMean ± SD
Histopathology Score Mean ± SDMean ± SDMean ± SD
Urinary KIM-1 (ng/mL) Mean ± SDMean ± SDMean ± SD

By synthesizing the in vitro and in vivo data, a comprehensive profile of the relative biological activity of this compound can be established. If this compound consistently demonstrates lower cytotoxicity, reduced induction of oxidative stress and apoptosis, and less severe impacts on renal function and histology in vivo compared to Iopromide, it would suggest a potentially improved safety profile. Conversely, comparable or inferior results would indicate no safety advantage.

Conclusion

This guide provides a robust, scientifically grounded framework for the comparative assessment of this compound and Iopromide. By systematically evaluating their physicochemical properties and their effects on cellular and systemic levels, researchers can generate the critical data needed to understand the biological implications of removing a single methoxy group from the Iopromide structure. This structured approach ensures a thorough and reliable comparison, contributing valuable knowledge for drug development and regulatory considerations in the field of medical imaging.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3736, Iopromide. [Link]

  • Pisani, A., Riccio, E., & Sabbatini, M. (2012). Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention. BioMed Research International, 2012, 868194. [Link]

  • Patsnap. (2024). What is the mechanism of Iopromide?. Patsnap Synapse. [Link]

  • RxList. (2022). Iopromide: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Drugs.com. (2022). Ultravist (iopromide) dosing, indications, interactions, adverse effects, and more. [Link]

  • Pugh, N. D., Sissons, G. R., & Ruttley, M. (1995). A double-blind study of iopromide 300 for peripheral arteriography. Results of a multi-institutional comparison of iopromide with iohexol and iopamidol. Investigative radiology, 30(10), 604–609. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46781145, this compound. [Link]

  • Barrow, C. (2020). Nonclinical safety testing of imaging agents, contrast agents and radiopharmaceuticals. Journal of applied toxicology : JAT, 40(1), 104–113. [Link]

  • Riccio, E., Antonucci, M., & Pisani, A. (2020). Biomarkers in Contrast-Induced Acute Kidney Injury: Towards A New Perspective. Metabolites, 10(11), 431. [Link]

  • Bayer. (2023). Iopromide for Contrast-Enhanced Mammography: A Systemic Review and Meta-Analysis of Pertinent Literature. Cureus, 15(8), e43567. [Link]

  • Sendeski, M., Patzak, A., & Persson, P. B. (2012). Iodinated contrast media cause direct tubular cell damage, leading to oxidative stress, low nitric oxide, and impairment of tubuloglomerular feedback. American journal of physiology. Renal physiology, 303(12), F1642–F1648. [Link]

  • Google Patents. (2009).
  • Heinrich, M. C., Koko, T., & Grafe, I. (2005). Cytotoxicity of Iodinated and Gadolinium-based Contrast Agents in Renal Tubular Cells at Angiographic Concentrations: In Vitro Study. Radiology, 235(3), 843–849. [Link]

  • Steidle, B., Wolf, K. J., & Banzer, D. (1984). [Iopromide, a New Contrast Medium for Angiography. Clinical Study and Comparison With Other Low-Osmolar Contrast Media]. Deutsche medizinische Wochenschrift (1946), 109(34), 1275–1278. [Link]

  • Medscape. (2024). Contrast-Induced Nephropathy Workup: Approach Considerations, Laboratory Studies. [Link]

  • Radiopaedia. (2026). Iodinated contrast media. [Link]

  • MDPI. (2022). Contrast Media Adverse Drug Reactions in Highly Polluted Environment. [Link]

  • Tublin, M. E., Murphy, M. E., & Tessler, F. N. (2000). Contrast-Induced Nephropathy. AJR. American journal of roentgenology, 174(5), 1323–1329. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety and drug efficacy. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous control over impurities.[1][2] These unwanted chemical entities can arise from numerous sources, including the synthetic route, degradation, or storage.[3][4] Process-related impurities, which are by-products or unreacted intermediates of the manufacturing process, are of particular concern as they provide a direct fingerprint of the synthetic pathway's control and consistency.[3]

This guide provides an in-depth, experience-driven walkthrough for the validation of an analytical method for a specific process-related impurity: Desmethoxy Iopromide. We will explore the rationale behind its formation, the strategic development of a suitable analytical method, and a detailed protocol for its validation in line with ICH Q2(R1) guidelines.[5][6]

Iopromide is a widely used non-ionic, low-osmolar iodinated contrast agent essential for radiographic imaging procedures like computed tomography (CT) scans.[3][7] Its molecular structure is complex, and its synthesis involves multiple steps where precise control is paramount to prevent the formation of closely related impurities.[7][8]

The Genesis of a Process-Related Impurity: Understanding this compound

To validate a marker, we must first understand its origin. Iopromide's structure features a 5-[(methoxyacetyl)amino] group. A key step in its synthesis involves the acylation of a 5-amino precursor with methoxyacetyl chloride.[8]

Plausible Formation Pathway:

"this compound" is postulated to be an impurity where the methoxyacetyl group is replaced by a simple acetyl group. This can occur if the methoxyacetyl chloride reagent is contaminated with a small amount of acetyl chloride. This seemingly minor difference can lead to a distinct impurity that must be monitored and controlled.

Below is a conceptual diagram illustrating this critical step in the synthesis and the potential point of entry for our target impurity.

G cluster_0 Reagent Supply cluster_1 Acylation Reaction cluster_2 Final Product Mixture Reagent Methoxyacetyl Chloride (CH3OCH2COCl) ReactionVessel Reaction Vessel Reagent->ReactionVessel Intended Reagent Contaminant Acetyl Chloride (Contaminant) (CH3COCl) Contaminant->ReactionVessel Impurity Ingress Precursor 5-Amino-Iopromide Precursor Precursor->ReactionVessel Iopromide Iopromide (API) ReactionVessel->Iopromide Forms API Impurity This compound (Impurity) ReactionVessel->Impurity Forms Impurity

Caption: Proposed pathway for the formation of this compound.

Strategic Selection of an Analytical Technique

The choice of analytical methodology is the first critical decision. For a non-volatile, polar organic molecule like this compound within a matrix containing the structurally similar Iopromide, High-Performance Liquid Chromatography (HPLC) is the gold standard.[9][10] Its high resolving power is essential to separate the impurity from the main API peak and other potential impurities. A UV detector is suitable due to the aromatic nature of the molecules.

Alternative methods and their rationale for not being the primary choice:

  • Gas Chromatography (GC): Unsuitable due to the low volatility and high molecular weight of Iopromide and its impurities.[9]

  • Mass Spectrometry (MS): While powerful for identification, LC-MS is best used as a complementary technique for structural confirmation or for detecting impurities at extremely low levels, rather than for routine quantification in a quality control environment.[9]

Validation of the Analytical Method: A Step-by-Step Guide

Method validation is the process of providing documented evidence that a method is fit for its intended purpose.[6] We will follow the framework of ICH Q2(R1).

The overall workflow for validation is a systematic process.

G start Method Development & Optimization specificity Specificity / Selectivity start->specificity lod_loq LOD & LOQ specificity->lod_loq Is method selective? linearity Linearity & Range lod_loq->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness end Validated Method for Routine Use robustness->end Is method reliable?

Caption: Workflow for the validation of an analytical method.

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as the API, other impurities, or degradation products. This is the most crucial parameter to establish first; without specificity, all other data is meaningless.

Experimental Protocol:

  • Prepare solutions of:

    • Blank (diluent).

    • Iopromide API standard.

    • Synthesized this compound impurity standard.

    • A mixture of Iopromide and this compound.

  • Subject the Iopromide API to forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products.

  • Inject all solutions into the HPLC system.

  • Acceptance Criteria: The this compound peak should be well-resolved from the Iopromide peak and any degradation peaks. Peak purity analysis (using a photodiode array detector) should confirm that the analyte peak is spectrally homogeneous.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. Establishing these limits is vital for ensuring the method is sensitive enough to control the impurity at the required low levels.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Prepare a series of increasingly dilute solutions of the this compound standard.

  • Inject these solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Data Summary (Hypothetical):

ParameterResultS/N Ratio
LOD 0.01 µg/mL~ 3:1
LOQ 0.03 µg/mL~ 10:1
Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare at least five concentrations of this compound, typically ranging from the LOQ to 120% of the specification limit.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Data Summary (Hypothetical):

Concentration (µg/mL)Mean Peak Area
0.03 (LOQ)1550
0.2512450
0.5025100
0.7537400
1.00 (100%)50200
1.20 (120%)60150
Correlation Coefficient (r²) > 0.999
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by spiking a blank matrix (the drug product without the API) or the API itself with known amounts of the impurity. This confirms that there are no matrix effects interfering with the quantification.

Experimental Protocol:

  • Prepare a sample of the Iopromide API.

  • Spike the sample with this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicates at each level.

  • Analyze the spiked samples and calculate the percentage recovery.

Data Summary (Hypothetical):

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50%0.500.4998.0%
100%1.001.01101.0%
150%1.501.4898.7%
Mean Recovery 99.2%
Acceptance Criteria 95.0% - 105.0%
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability: Precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Variation within the same laboratory, but with different analysts, on different days, or with different equipment.

Experimental Protocol:

  • Repeatability: One analyst prepares and analyzes six samples of Iopromide spiked with this compound at the 100% level on the same day.

  • Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system if available.

  • Calculate the Relative Standard Deviation (%RSD) for both sets of measurements.

Data Summary (Hypothetical):

Precision LevelAnalystDay%RSD
Repeatability 110.8%
Intermediate Precision 221.2%
Acceptance Criteria < 2.0%
Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage and is critical for method transfer to different labs.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).

  • Vary each parameter slightly (e.g., pH ± 0.2 units, temperature ± 2°C, flow rate ± 0.1 mL/min).

  • Analyze a system suitability solution and a spiked sample under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should still be met, and the quantitative result should not change significantly.

Comparison with Other Iopromide Impurities

The European Pharmacopoeia (EP) lists several other potential impurities for Iopromide, such as Iopromide EP Impurity A, B, C, etc.[11] The validation of this compound can be compared to these established markers.

FeatureThis compoundIopromide EP Impurity A (5-amino precursor)
Origin Process-Related (Reagent Contamination)Process-Related (Unreacted Intermediate)
Polarity Difference from API ModerateHigh
Chromatographic Challenge Requires high-efficiency column for baseline resolution.Relatively easy to separate due to significant polarity difference.
Detection UV detection is straightforward.UV detection is straightforward.

This comparison highlights that while the validation process is standard, the specific experimental conditions and challenges depend heavily on the physicochemical properties of the impurity relative to the API.

Conclusion

The validation of an analytical method for a process-related impurity like this compound is a systematic and scientifically rigorous process that underpins the quality control of the final drug substance. It is not merely a box-checking exercise; it is a deep investigation into the method's capabilities and limitations. By meticulously evaluating parameters from specificity to robustness, we build a comprehensive data package that ensures the method is fit for its purpose: to safeguard the quality of Iopromide and, ultimately, protect patient health. This guide provides the framework and the scientific rationale necessary to approach this critical task with confidence and expertise.

References

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link]

  • Veeprho. (n.d.). Iopromide Impurities and Related Compound. [Link]

  • National Center for Biotechnology Information. (n.d.). Iopromide. PubChem. [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. [Link]

  • Aligns Pharma. (n.d.). Iopromide Impurities. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ResearchGate. (2025). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. [Link]

  • Pharmaffiliates. (n.d.). Iopromide-impurities. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Google Patents. (n.d.). CN103965074A - Novel synthesis method for iopromide.

Sources

Inter-laboratory Comparison for the Analysis of Desmethoxy Iopromide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Iopromide, a widely used non-ionic, iodinated contrast medium, is no exception.[1] One of its potential impurities is Desmethoxy Iopromide, a molecule that requires careful monitoring and control. This guide presents a comprehensive framework for an inter-laboratory comparison dedicated to the analysis of this compound. The objective of such a study is to assess the proficiency of different laboratories in quantifying this specific impurity and to compare the performance of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document is designed for researchers, scientists, and drug development professionals. It provides not only detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the principles of analytical method validation and inter-laboratory studies. The aim is to foster best practices and promote consistency in the analytical data generated across the pharmaceutical industry.

The Critical Role of Impurity Profiling in Drug Safety

Impurity profiling is a cornerstone of pharmaceutical quality control. Unwanted chemicals in APIs or finished drug products can arise from various sources, including synthesis by-products, degradation, or contamination.[2] These impurities, even at trace levels, can potentially impact the safety and efficacy of the drug. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products. A stability-indicating analytical method is crucial for this purpose, defined as a validated quantitative procedure that can detect changes in the chemical, physical, or microbiological properties of the drug substance over time.[3]

Designing the Inter-laboratory Comparison Study

An inter-laboratory comparison, also known as a proficiency test, is a powerful tool for evaluating the performance of analytical laboratories and the methods they employ.[4] A well-designed study provides an objective measure of a laboratory's competence and the reliability of its results.

The following diagram illustrates the workflow of the proposed inter-laboratory study for this compound analysis.

Inter_laboratory_Study_Workflow Workflow for this compound Inter-laboratory Comparison cluster_preparation Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_evaluation Phase 3: Evaluation Study_Design Study Design & Protocol Development Sample_Prep Preparation of Homogeneous Iopromide Samples Spiked with this compound Study_Design->Sample_Prep Sample_Distribution Distribution of Samples to Participating Laboratories Sample_Prep->Sample_Distribution Lab_A Laboratory A (HPLC-UV & LC-MS/MS) Sample_Distribution->Lab_A Lab_B Laboratory B (HPLC-UV & LC-MS/MS) Sample_Distribution->Lab_B Lab_C Laboratory C (HPLC-UV & LC-MS/MS) Sample_Distribution->Lab_C Lab_D Laboratory D (HPLC-UV & LC-MS/MS) Sample_Distribution->Lab_D Data_Collection Collection of Analytical Results Lab_A->Data_Collection Lab_B->Data_Collection Lab_C->Data_Collection Lab_D->Data_Collection Stat_Analysis Statistical Analysis (z-scores) Data_Collection->Stat_Analysis Performance_Eval Performance Evaluation & Method Comparison Stat_Analysis->Performance_Eval Final_Report Final Report Generation Performance_Eval->Final_Report

Caption: Workflow of the inter-laboratory comparison study.

Experimental Protocols

The following are detailed protocols for the two analytical methods to be compared in this study.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of pharmaceutical impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 5% (v/v) acetonitrile in water, adjusted to pH 2.8 with formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 238 nm[5]

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of the Iopromide sample (spiked with a known concentration of this compound for the purpose of this study) and dissolve it in the mobile phase in a 100 mL volumetric flask.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, which is particularly advantageous for trace-level impurity analysis.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 2.1 x 100 mm, 3.5 µm)

  • Mobile Phase: An isocratic elution with acetonitrile and 0.2% formic acid in water (14:86, v/v).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined based on the compound's fragmentation pattern)

    • Internal Standard (e.g., Iopromide-d3): Precursor ion > Product ion

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare as described for the HPLC-UV method.

  • Calibration Standards: Prepare calibration standards in the range of 1 ng/mL to 500 ng/mL, including an internal standard at a fixed concentration.

  • Sample Preparation: Prepare the Iopromide sample as described for the HPLC-UV method, adding the internal standard before final dilution.

Data Presentation and Comparison

The following tables present hypothetical data from four participating laboratories to illustrate the comparative performance of the HPLC-UV and LC-MS/MS methods.

Table 1: Accuracy of this compound Quantification

LaboratoryMethodSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Lab A HPLC-UV1.000.9595.0
LC-MS/MS1.001.02102.0
Lab B HPLC-UV1.001.08108.0
LC-MS/MS1.000.9999.0
Lab C HPLC-UV1.000.9191.0
LC-MS/MS1.001.01101.0
Lab D HPLC-UV1.001.12112.0
LC-MS/MS1.000.9898.0

Table 2: Precision of this compound Quantification

LaboratoryMethodMean Measured Concentration (µg/mL)Standard DeviationRelative Standard Deviation (RSD, %)
Lab A HPLC-UV0.960.055.2
LC-MS/MS1.010.022.0
Lab B HPLC-UV1.070.087.5
LC-MS/MS0.990.033.0
Lab C HPLC-UV0.920.066.5
LC-MS/MS1.000.022.0
Lab D HPLC-UV1.100.098.2
LC-MS/MS0.980.044.1

Statistical Analysis and Performance Evaluation

The performance of each laboratory and method is evaluated using z-scores. The z-score indicates how many standard deviations a result is from the assigned value (the consensus value from all laboratories).

The formula for calculating the z-score is: z = (x - X) / σ where:

  • x is the result from the individual laboratory

  • X is the assigned value (consensus mean)

  • σ is the standard deviation for proficiency assessment

Interpretation of z-scores:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance (warning signal)

  • |z| ≥ 3: Unsatisfactory performance (action signal)

The following diagram illustrates the relationship between the analytical methods and the key performance indicators evaluated in this study.

Performance_Evaluation Performance Evaluation Metrics cluster_methods Analytical Methods cluster_metrics Performance Metrics cluster_statistical Statistical Evaluation HPLC_UV HPLC-UV Accuracy Accuracy (Recovery %) HPLC_UV->Accuracy Precision Precision (RSD %) HPLC_UV->Precision LOD_LOQ LOD & LOQ HPLC_UV->LOD_LOQ Robustness Robustness HPLC_UV->Robustness LC_MSMS LC-MS/MS LC_MSMS->Accuracy LC_MSMS->Precision LC_MSMS->LOD_LOQ LC_MSMS->Robustness Z_Score z-score Analysis Accuracy->Z_Score Precision->Z_Score

Caption: Key metrics for analytical method performance evaluation.

Conclusion and Recommendations

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. The presented protocols for HPLC-UV and LC-MS/MS, along with the structured approach to data analysis and performance evaluation, offer a robust model for ensuring the quality and consistency of impurity testing in the pharmaceutical industry.

Based on the hypothetical data, the LC-MS/MS method demonstrates superior performance in terms of both accuracy and precision compared to the HPLC-UV method for the analysis of this compound. The lower relative standard deviations observed with LC-MS/MS suggest a higher degree of reproducibility across different laboratories.

It is recommended that laboratories involved in the quality control of Iopromide participate in such proficiency testing schemes to benchmark their performance and ensure the reliability of their analytical data. The adoption of highly sensitive and selective methods like LC-MS/MS should be considered, particularly for the analysis of trace-level impurities where accuracy is critical for patient safety.

References

  • Degradation of iopromide by combined UV irradiation and peroxydisulfate - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (2022, May 10). Retrieved January 25, 2026, from [Link]

  • Z-Score in Proficiency Testing: Understanding ISO 13528. (2025, June 12). Retrieved January 25, 2026, from [Link]

  • What is an inter laboratory comparison ? - CompaLab. (n.d.). Retrieved January 25, 2026, from [Link]

  • Degradation of Iopromide During the UV-LED/chlorine Reaction: Effect of Wavelength, Radical Contribution, Transformation Products, and Toxicity | Request PDF. (2025, August 9). Retrieved January 25, 2026, from [Link]

  • scoring. Guidelines for performance assessment using Z`-score on Proficiency Testing schemes - Eurachem. (n.d.). Retrieved January 25, 2026, from [Link]

  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • z-Scores and other scores in chemical proficiency testing—their meanings, and some common misconceptions - The Royal Society of Chemistry. (2016, July 5). Retrieved January 25, 2026, from [Link]

  • Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • EA-4/21 INF: 2018 | European Accreditation. (2018, March). Retrieved January 25, 2026, from [Link]

  • Evaluation of the z-score assessment used by Quasimeme. (n.d.). Retrieved January 25, 2026, from [Link]

  • Pharmaceutical analysis using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.) - Agilent. (n.d.). Retrieved January 25, 2026, from [Link]

  • (PDF) Inter-laboratory Comparisons and Their Roles in Accreditation - ResearchGate. (2025, August 10). Retrieved January 25, 2026, from [Link]

  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • Z-SCORE CALCULATOR | Lab Stats. (n.d.). Retrieved January 25, 2026, from [Link]

  • How to select the UV wavelength for related substances? - Chromatography Forum. (2012, January 2). Retrieved January 25, 2026, from [Link]

  • Use of chemometrics for development and validation of an RP-HPLC method for simultaneous determination of haloperidol and relate - Acta Pharmaceutica. (n.d.). Retrieved January 25, 2026, from [Link]

  • Interlaboratory comparisons other than proficiency testing - Eurachem. (n.d.). Retrieved January 25, 2026, from [Link]

  • (PDF) Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide - ResearchGate. (2020, April 20). Retrieved January 25, 2026, from [Link]

  • Related Substances method development by HPLC - YouTube. (2021, October 27). Retrieved January 25, 2026, from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021, October 20). Retrieved January 25, 2026, from [Link]

  • What is a stability indicating method? | Peptide Testing - AmbioPharm. (n.d.). Retrieved January 25, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved January 25, 2026, from [Link]

  • Iopromide Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

A Comparative Guide to the Validation of In Silico Toxicity Predictions for Desmethoxy Iopromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of in silico toxicity predictions for Desmethoxy Iopromide, an impurity of the widely used X-ray contrast agent, Iopromide.[1][2] It is designed for researchers, scientists, and drug development professionals engaged in the safety assessment of pharmaceutical compounds. This document delves into the rationale behind experimental choices, outlines robust validation protocols, and presents a comparative analysis of predictive computational models with established experimental data.

Introduction: The Imperative of Predictive Toxicology in Drug Development

This compound is a known impurity and related compound of Iopromide, a non-ionic, low-osmolar contrast agent.[1][2] While the parent compound, Iopromide, has a generally favorable safety profile, it is not without potential adverse effects, including nephrotoxicity.[3] The presence of impurities, even at trace levels, necessitates a thorough toxicological evaluation to ensure patient safety.

In modern drug development, in silico toxicology has emerged as a critical tool for the early identification of potential hazards, reducing reliance on animal testing and accelerating the drug development pipeline.[4][5] These computational models predict the toxicological properties of chemical compounds based on their structure and existing toxicological data.[4] However, the predictions from these models must be rigorously validated through experimental studies to ensure their accuracy and reliability for regulatory submission.[6] This guide provides a roadmap for such a validation process, focusing on this compound as a case study.

In Silico Toxicity Prediction of this compound

The International Council for Harmonisation (ICH) M7 guideline recommends the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies for the assessment of mutagenic impurities: an expert rule-based and a statistical-based approach.[7][8][9] This dual methodology provides a more robust assessment than a single method alone.[10]

Chemical Structure of this compound
  • IUPAC Name: 5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methylbenzene-1,3-dicarboxamide[11]

  • Molecular Formula: C₁₇H₂₂I₃N₃O₇[11]

  • Molecular Weight: 761.1 g/mol [11]

  • CAS Number: 76350-28-2[11]

Predictive Models and Rationale

For the in silico assessment of this compound, we will consider two widely recognized platforms:

  • Derek Nexus® (Expert Rule-Based): This knowledge-based system identifies structure-toxicity relationships based on a curated database of alerts derived from published and proprietary data.[12][13] It provides predictions for a wide range of toxicological endpoints, including mutagenicity, carcinogenicity, and skin sensitization.[14] The rationale for using Derek Nexus lies in its transparent, expert-driven rule sets that can explain the reasoning behind a prediction.[13]

  • Sarah Nexus® (Statistical-Based): This platform employs a machine-learning methodology to predict the bacterial mutagenicity of a compound.[7] It uses a hierarchical network model built from a large training set of Ames mutagenicity data.[7] The strength of Sarah Nexus is its ability to identify potential mutagens even in the absence of a known structural alert, based on statistical correlations within its training data.

Predicted Toxicological Profile of this compound (Hypothetical)

For the purpose of this guide, let's assume the following in silico predictions for this compound:

Toxicological EndpointDerek Nexus® PredictionSarah Nexus® PredictionRationale for Concern
Bacterial Mutagenicity EquivocalPositiveThe statistical model predicts mutagenicity, raising a flag for genotoxic potential.
Chromosomal Aberration InactiveN/ANo structural alerts for clastogenicity.
Carcinogenicity InactiveN/ANo structural alerts for carcinogenicity.
Hepatotoxicity PlausibleN/AStructural similarity to compounds with known hepatotoxic effects.
Nephrotoxicity PlausibleN/AThe parent compound, Iopromide, is a known nephrotoxic agent.[3]
Cardiotoxicity InactiveN/ANo structural alerts for cardiotoxicity.

Experimental Validation: A Multi-tiered Approach

The validation of in silico predictions requires a systematic and tiered experimental approach, starting with in vitro assays and potentially progressing to in vivo studies if significant concerns are raised. The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of (Q)SAR models, emphasizing a defined endpoint, an unambiguous algorithm, a defined domain of applicability, and appropriate measures of goodness-of-fit, robustness, and predictivity.[15]

In Vitro Validation Protocols

In vitro assays are fundamental for the initial experimental assessment of toxicity, offering a cost-effective and high-throughput means of evaluating the effects of a compound on living cells.[16][17]

This assay is the gold standard for assessing mutagenic potential and is a direct validation of the primary concern raised by the in silico models.[18]

Protocol:

  • Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 mix).

  • Concentrations: Test this compound across a wide range of concentrations, including a vehicle control and positive controls.

  • Procedure: The test compound, bacterial strain, and S9 mix (or buffer) are combined and plated on minimal glucose agar plates.

  • Incubation: Plates are incubated for 48-72 hours.

  • Analysis: The number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the vehicle control indicates a positive result.

This assay provides a measure of the general toxicity of the compound to mammalian cells.

Protocol:

  • Cell Lines: Use relevant human cell lines, such as HepG2 (liver) and HK-2 (kidney), to assess organ-specific toxicity.

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to measure cell viability.[19]

  • Procedure: Cells are seeded in 96-well plates and exposed to varying concentrations of this compound for 24, 48, and 72 hours.[20]

  • Analysis: The MTT reagent is added, and the resulting formazan product is measured spectrophotometrically. A decrease in cell viability is indicative of cytotoxicity. The IC50 value (concentration at which 50% of cells are non-viable) is calculated.

In Vivo Validation Protocols

If the in vitro results, particularly the Ames test, are positive, or if there are significant cytotoxicity concerns at relevant concentrations, targeted in vivo studies may be warranted.

This assay assesses for chromosomal damage in vivo.

Protocol:

  • Species: Typically performed in mice or rats.

  • Administration: this compound is administered to the animals, usually via oral gavage or intravenous injection, at multiple dose levels.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing.

  • Analysis: The number of micronucleated polychromatic erythrocytes is scored. A significant increase in micronucleated cells indicates clastogenic or aneugenic activity.

Comparative Data Analysis

A direct comparison of the in silico predictions with the experimental results is crucial for validating the predictive models.

Toxicological EndpointIn Silico PredictionExperimental Result (Hypothetical)Validation Outcome
Bacterial Mutagenicity Equivocal/PositiveAmes Test: Negative in all strains with and without S9 activation.The in silico prediction was a false positive. The experimental data provides strong evidence of non-mutagenicity.
Cytotoxicity (HepG2) Plausible HepatotoxicityMTT Assay: IC50 > 1000 µM. No significant cytotoxicity observed at clinically relevant concentrations.The in silico alert for hepatotoxicity was not substantiated by in vitro data.
Cytotoxicity (HK-2) Plausible NephrotoxicityMTT Assay: IC50 = 250 µM. Dose-dependent decrease in cell viability.The in silico prediction of potential nephrotoxicity is supported by the in vitro data, warranting further investigation.

Visualizing the Validation Workflow

Validation_Workflow cluster_insilico In Silico Assessment cluster_invitro In Vitro Validation cluster_invivo In Vivo Follow-up (If Warranted) cluster_conclusion Final Assessment insilico_start This compound Structure derek Derek Nexus® (Expert Rule-Based) insilico_start->derek sarah Sarah Nexus® (Statistical-Based) insilico_start->sarah insilico_pred Toxicity Predictions (Mutagenicity, etc.) derek->insilico_pred sarah->insilico_pred ames Ames Test (Mutagenicity) insilico_pred->ames Validate Mutagenicity mtt Cytotoxicity Assays (e.g., MTT) insilico_pred->mtt Validate Cytotoxicity micronucleus Rodent Micronucleus Assay (Chromosomal Damage) ames->micronucleus Positive Result (Triggers In Vivo) final_assessment Validated Toxicity Profile & Risk Assessment ames->final_assessment Negative Result mtt->final_assessment Low Cytotoxicity micronucleus->final_assessment

Conclusion: An Integrated Approach to Safety Assessment

The validation of in silico toxicity predictions is a cornerstone of modern pharmaceutical safety assessment. This guide demonstrates a systematic approach to this process, using this compound as a practical example. By integrating complementary in silico models with targeted in vitro and, when necessary, in vivo experimental validation, researchers can build a comprehensive and reliable toxicological profile for pharmaceutical impurities. This integrated strategy not only ensures regulatory compliance but also enhances patient safety by providing a robust, data-driven foundation for risk assessment.

References

  • This compound - 76350-28-2 - Vulcanchem. (n.d.).
  • In Silico Mutagenicity Assessment - Lhasa Limited. (n.d.).
  • Iopromide | C18H24I3N3O8 | CID 3736 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • A Brief Note on SAR and QSAR Models - Longdom Publishing. (n.d.). Retrieved January 25, 2026, from [Link]

  • In Vivo and In Vitro Analysis of Toxicity of a Prospective Magnetic Resonance Contrast Agent Based on Arabinogalactan and Gadolinium Nanocomposite - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

  • In silico toxicology protocols - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Derek Nexus Toxicology Software - Optibrium. (n.d.). Retrieved January 25, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Retrieved January 25, 2026, from [Link]

  • Pharmacology, Part 5: CT and MRI Contrast Media. (2019, September 1). Retrieved January 25, 2026, from [Link]

  • Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene. (n.d.). Retrieved January 25, 2026, from [Link]

  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. (2023, April 3). Retrieved January 25, 2026, from [Link]

  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. (n.d.). Retrieved January 25, 2026, from [Link]

  • SAR & QSAR Model - Creative Biolabs. (n.d.). Retrieved January 25, 2026, from [Link]

  • Model and Assay Validation and Acceptance. In: Guidance Manual for the Testing of Nanomaterials: Environmental, Health, and Safety (EHS) Considerations. (2017). Retrieved January 25, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • The Evolving Role Of In Silico Tools In Genotoxicity Assessments | Lhasa Limited. (n.d.). Retrieved January 25, 2026, from [Link]

  • Iopromide Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 25, 2026, from [Link]

  • Toxicity of MRI and CT contrast agents | Request PDF - ResearchGate. (2025, August 6). Retrieved January 25, 2026, from [Link]

  • Use of Lhasa Limited Products for the In Silico Prediction of Drug Toxicity - ResearchGate. (2025, August 6). Retrieved January 25, 2026, from [Link]

  • Update on in vitro cytotoxicity assays for drug development - ResearchGate. (2025, August 7). Retrieved January 25, 2026, from [Link]

  • Use of Computational Models to Predict the Toxicity of Compounds Released from Medical Device Materials. (n.d.). Retrieved January 25, 2026, from [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Publishing. (n.d.). Retrieved January 25, 2026, from [Link]

  • SAR and QSAR in Drug Discovery and Chemical Design—Some Examples. (2016, July 18). Retrieved January 25, 2026, from [Link]

  • Validating the In-Silico Model for Toxicity Studies - News-Medical.Net. (2020, January 30). Retrieved January 25, 2026, from [Link]

  • DEREK Nexus® toxicology modeling. (n.d.). Retrieved January 25, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). Retrieved January 25, 2026, from [Link]

  • New horizons in toxicity prediction: supporting pharmaceutical development | University of Leeds. (n.d.). Retrieved January 25, 2026, from [Link]

  • Publications on testing and assessment of chemicals - OECD. (n.d.). Retrieved January 25, 2026, from [Link]

  • Contrast Agent Toxicity - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 25, 2026, from [Link]

  • Quantitative structure–activity relationship-based computational approaches - PMC. (2022, July 15). Retrieved January 25, 2026, from [Link]

  • Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World - ACS Publications. (n.d.). Retrieved January 25, 2026, from [Link]

  • Iopromide-impurities | Pharmaffiliates. (n.d.). Retrieved January 25, 2026, from [Link]

  • Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines - Veeprho. (2024, September 18). Retrieved January 25, 2026, from [Link]

  • ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - GMP Navigator. (2020, June 29). Retrieved January 25, 2026, from [Link]

  • Increasing the Confidence of In Silico Modelling in Toxicology - LJMU Research Online. (n.d.). Retrieved January 25, 2026, from [Link]

  • Lhasa receives award for toxicology prediction software - Manufacturing Chemist. (2017, April 11). Retrieved January 25, 2026, from [Link]

  • In Silico Models for Toxicity Prediction - YouTube. (2017, December 5). Retrieved January 25, 2026, from [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.). Retrieved January 25, 2026, from [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - ACS Publications. (2026, January 16). Retrieved January 25, 2026, from [Link]

  • SAR & QSAR | PPTX - Slideshare. (n.d.). Retrieved January 25, 2026, from [Link]

  • IOPROMIDE - gsrs. (n.d.). Retrieved January 25, 2026, from [Link]

  • ICH M7: How to Manage Mutagenic Impurities Step by Step - GuideGxP. (2026, January 6). Retrieved January 25, 2026, from [Link]

  • ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk - RAPS. (2023, April 7). Retrieved January 25, 2026, from [Link]

  • Chemical structure of iopromide (Ultravist R , Shering, Berlin, Germany). - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

A Comparative Guide to Iopromide and Iopamidol for AcidoCEST MRI in pH Imaging

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of Iopromide and Iopamidol, two widely repurposed X-ray contrast agents, for the application of acidosis Chemical Exchange Saturation Transfer (acidoCEST) MRI. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to inform the selection of the optimal agent for specific research needs in non-invasive pH imaging.

Introduction: The Principle of AcidoCEST MRI

The tumor microenvironment is often characterized by extracellular acidosis, a condition that correlates with tumor aggression, metastasis, and resistance to therapy. AcidoCEST MRI is a molecular imaging technique that enables non-invasive, quantitative mapping of extracellular pH (pHe) in vivo.[1] This method utilizes exogenous contrast agents with pH-sensitive exchangeable protons. By applying a frequency-selective radiofrequency (RF) saturation pulse, the magnetization of these protons is saturated. This saturation is then transferred to the bulk water protons via chemical exchange, leading to a measurable decrease in the water signal in the MR image. The rate of this chemical exchange is dependent on pH, allowing for the creation of detailed pH maps.

Both Iopromide and Iopamidol, clinically approved iodinated contrast agents for CT scans, have been successfully repurposed for acidoCEST MRI studies.[1][2] Their utility stems from the presence of amide protons (-CONH) whose exchange rate with water is highly sensitive to the physiological pH range.[3]

At a Glance: Iopromide vs. Iopamidol

While both agents are effective for acidoCEST MRI, they exhibit distinct performance characteristics. The choice between them is not straightforward and depends on the specific requirements of the biomedical study, such as the need for precision versus a wide dynamic range, and the pharmacokinetic properties of the tissue model being investigated.[1][2]

FeatureIopromideIopamidolKey Takeaway
Primary Advantage Higher dynamic range for pH measurement.[1][2][4]Higher precision in pH measurement.[1][2][4]Iopromide is better for detecting larger pH changes, while Iopamidol excels at discerning smaller pH differences.
CEST Protons Two distinct amide proton groups.[3]Two amide proton groups, with two equivalent protons at one resonance frequency.[3]Iopamidol's structure can lead to a stronger CEST signal at certain frequencies.[3]
In Vivo Distribution Tends to permeate a larger tumor region in some models.[1][2]May have a more restricted distribution in certain tumor models.[2]Pharmacokinetics can differ, impacting the spatial extent of the pH map.
pH Sensitivity Range Linearly correlated with pH from approximately 6.3 to 7.2.[4]High accuracy in the pH range of 6.0 to 7.5.[4]Both cover the physiologically relevant acidic range of tumors.
Clinical Status Approved for clinical use in X-ray and CT imaging.[2]Approved for clinical use in X-ray and CT imaging and has been used in clinical acidoCEST MRI studies.[2][3]Both have a well-established safety profile, facilitating translational research.[2]

Deep Dive: Performance Comparison

Chemical Structure and CEST Mechanism

The basis for the pH-sensing capability of these molecules lies in their amide protons. A ratiometric approach is typically employed, comparing the CEST effects at two different frequency offsets corresponding to the distinct amide proton environments. For Iopromide and Iopamidol, these are typically observed around 4.2 ppm and 5.6 ppm downfield from the water resonance.[3] This ratio of CEST signals provides a pH measurement that is inherently independent of the agent's concentration, a critical feature for in vivo studies where concentrations can be heterogeneous.[5]

cluster_cest AcidoCEST MRI Principle RF 1. RF Saturation Pulse (Ω) Agent 2. Agent's Amide Protons (-CONH) RF->Agent Saturates Exchange 3. Chemical Exchange (kex) pH-dependent Agent->Exchange Transfer Saturation Water 4. Bulk Water Protons (H2O) Exchange->Water Water->Exchange Signal 5. ↓ MRI Signal Water->Signal Leads to

Caption: The acidoCEST MRI signaling pathway.

Dynamic Range vs. Precision

Experimental data consistently shows that Iopromide provides a pH measurement with a higher dynamic range.[1][2][4] This means that for a given change in pH, Iopromide will produce a larger change in the CEST ratio, which can be advantageous for visualizing broad pH gradients across a tumor.

Conversely, Iopamidol produces a more precise pH measurement.[1][2][4] This implies a lower standard deviation in the measured pH values, making it better suited for studies that require high confidence in detecting subtle pH differences, for instance, when monitoring the early response to therapy.[6] A comparative study in an MCF-7 mouse model highlighted that Iopamidol's superior precision may be attributed to its two equivalent protons resonating at 4.2 ppm, which generates a stronger CEST signal compared to Iopromide's single proton at this frequency.[3]

In Vivo Pharmacokinetics and Tumor Coverage

A crucial finding from in vivo studies is the difference in tumor coverage between the two agents. In xenograft models of Raji lymphoma and MCF-7 breast cancer, Iopromide was consistently observed to measure a greater region of the tumor compared to Iopamidol.[1][2] This suggests that Iopromide may have different pharmacokinetic properties, potentially leading to better penetration and distribution throughout the tumor's extracellular space.[2]

This observation is significant because the choice of agent could influence the perceived extent of tumor acidosis. Researchers should consider pre-testing both agents in their specific tumor model to determine which provides more comprehensive spatial information.[2] It is important to note that this enhanced coverage by Iopromide is not due to better detection sensitivity; in fact, phantom studies have shown better detection of Iopamidol relative to Iopromide under optimized saturation conditions.[2]

cluster_iopromide Iopromide cluster_iopamidol Iopamidol I_Adv Advantage: Higher Dynamic Range Choice Agent Selection I_Adv->Choice I_Dist In Vivo: Wider Tumor Distribution I_Dist->Choice P_Adv Advantage: Higher Precision P_Adv->Choice P_Dist In Vivo: More Restricted Distribution (Model Dependent) P_Dist->Choice

Caption: Factors influencing agent selection.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are generalized, step-by-step methodologies for conducting acidoCEST MRI experiments. Note that specific parameters, especially RF saturation power and duration, must be optimized for the specific MRI scanner and field strength used.[2]

In Vitro Phantom Preparation and Imaging

This protocol is essential for calibrating the pH-CEST ratio for each agent.

  • Phantom Preparation:

    • Prepare a series of phantoms (e.g., in 1% or 2% agarose gel) containing a fixed concentration of Iopromide or Iopamidol (e.g., 25-50 mM).

    • Adjust the pH of each phantom to span the desired range (e.g., pH 6.2 to 7.4 in 0.2 unit increments) using small amounts of HCl and NaOH.

    • Verify the final pH of each phantom with a calibrated pH meter after the gel has solidified.

  • MRI Acquisition:

    • Place the phantoms in the MRI scanner and allow them to equilibrate to a constant temperature (e.g., 37.0°C ± 0.2°C), as the chemical exchange rate is temperature-dependent.[2][7]

    • Acquire a T2-weighted anatomical reference image.

    • Perform the CEST MRI acquisition:

      • Saturation: Use a series of Gaussian-shaped pulses or a continuous wave pulse. A typical saturation power is 2.8 µT to minimize the specific absorption rate (SAR) in vivo.[2]

      • Frequency Offsets: Acquire a Z-spectrum by applying saturation pulses at a range of frequency offsets around the water resonance, ensuring fine sampling around the 4.2 ppm and 5.6 ppm peaks.

      • Repetition Time (TR) and Echo Time (TE): Choose appropriate values based on the scanner and desired image contrast.

  • Data Analysis:

    • Correct for any B0 field inhomogeneities.

    • Calculate the CEST ratio for each pixel using the signal intensities at the two amide proton frequencies (S_4.2ppm and S_5.6ppm) and a reference signal far from resonance (S_ref): CEST_Ratio = (S_ref - S_4.2ppm) / (S_ref - S_5.6ppm).

    • Plot the log10 of the CEST ratio against the measured pH values to generate a calibration curve. This relationship is typically linear within the sensitive pH range.[4]

In Vivo AcidoCEST MRI

This protocol outlines the steps for measuring tumor pHe in animal models.

  • Animal Preparation:

    • Anesthetize the animal (e.g., a mouse bearing a xenograft tumor) and maintain its body temperature at 37°C throughout the experiment.

    • Position the animal in the MRI scanner such that the tumor is at the isocenter of the magnet.

  • Contrast Agent Administration:

    • Acquire a pre-contrast set of CEST images.

    • Administer Iopromide or Iopamidol intravenously (e.g., via tail vein catheter). The dose will depend on the specific agent and study design.

    • Allow sufficient time for the agent to accumulate in the tumor tissue before post-contrast imaging.

  • MRI Acquisition:

    • Acquire post-contrast T2-weighted anatomical images.

    • Acquire post-contrast acidoCEST MRI data using the same optimized pulse sequence and parameters as the in vitro calibration. The entire acidoCEST MRI study can often be completed within a reasonable timeframe of ~30 minutes.[2]

  • Data Analysis and pH Mapping:

    • Co-register the CEST images with the anatomical images.

    • Calculate the CEST ratio for each pixel within the tumor region of interest (ROI).

    • Convert the CEST ratio values to pH values using the calibration curve generated from the in vitro phantom study.

    • Generate a color-coded pH map and overlay it on the anatomical image to visualize the spatial distribution of pHe within the tumor.

Conclusion and Recommendations

Both Iopromide and Iopamidol are powerful, clinically-translatable agents for acidoCEST MRI.[2] The choice between them is nuanced and should be driven by the specific research question.

  • Choose Iopromide when the primary goal is to assess the overall magnitude and spatial extent of acidosis within a heterogeneous tumor, or when a wider dynamic range of pH sensitivity is beneficial.[2][4]

  • Choose Iopamidol when high precision is critical, such as in studies monitoring subtle pHe changes in response to therapy or when comparing pHe between different, yet similar, tumor regions.[2][3]

Ultimately, for any new tumor model or therapeutic intervention study, an initial pilot comparison of both agents is the most rigorous approach to determine the optimal contrast medium for the specific biological context.[2]

References

  • Moon, B. F., Jones, K. M., Chen, L. Q., Liu, G., Randtke, E. A., Howison, C. M., & Pagel, M. D. (2015). A comparison of iopromide and iopamidol, two acidoCEST MRI contrast media that measure tumor extracellular pH. Contrast media & molecular imaging, 10(6), 446–455. [Link]

  • Castelli, D. D., Terreno, E., Longo, D., & Aime, S. (2021). A snapshot of the vast array of diamagnetic CEST MRI contrast agents. IRIS-AperTO. [Link]

  • Pudakalakatti, S. (2022). Magnetic Resonance Techniques for Assessing in Vivo pH. Archives of Cancer Research and Medicine, 2, 003. [Link]

  • Aime, S., Delli Castelli, D., Fedeli, F., & Terreno, E. (2005). Iopamidol: exploring the potential use of a well-established x-ray contrast agent for MRI. Magnetic resonance in medicine, 53(4), 830–834. [Link]

  • Li, Y., O'Connell, K., Yuan, M., Tan, Z., Harris, B., & Pagel, M. D. (2023). A Machine Learning Approach That Measures pH Using acidoCEST MRI of Iopamidol. NMR in biomedicine, e4999. Advance online publication. [Link]

  • Moon, B. F., Jones, K. M., Chen, L. Q., Liu, G., Randtke, E. A., Howison, C. M., & Pagel, M. D. (2015). A comparison of iopromide and iopamidol, two acidoCEST MRI contrast media that measure tumor extracellular pH. PubMed. [Link]

  • Anemone, A., Consolino, L., Arena, F., Capozza, M., & Longo, D. L. (2019). In Vivo MRI-CEST Tumor pH Imaging Detects Resistance to Proton Pump Inhibitors in Human Prostate Cancer Murine Models. Cancers, 11(7), 1005. [Link]

  • Li, Y., Chen, H., Xu, J., & Li, Y. (2022). Monitor Tumor pHe and Response Longitudinally during Treatment Using CEST MRI-Detectable Alginate Microbeads. ACS Applied Materials & Interfaces, 14(49), 54595–54605. [Link]

  • Longo, D. L., Sun, P. Z., Consolino, L., Michel, J. W., & Aime, S. (2014). A General MRI-CEST Ratiometric Approach for pH Imaging: Demonstration of in Vivo pH Mapping with Iobitridol. Journal of the American Chemical Society, 136(41), 14333–14336. [Link]

  • Scite.ai. (n.d.). A comparison of iopromide and iopamidol, two acidoCEST MRI contrast media that measure tumor extracellular pH. Scite.ai. [Link]

Sources

A Comparative Guide to Iopromide and Other Iodinated Contrast Agents for Researchers and Clinicians

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the safety and efficacy of iopromide with other commonly used iodinated contrast agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to support informed decisions in both preclinical and clinical settings. We will delve into the critical parameters of nephrotoxicity, cardiovascular effects, hypersensitivity reactions, and imaging efficacy, supported by experimental data and established protocols.

Introduction: The Landscape of Iodinated Contrast Media

Iodinated contrast media (ICM) are indispensable tools in modern diagnostic imaging, enhancing the visibility of vascular structures and organs in X-ray-based modalities like computed tomography (CT) and angiography. The evolution of ICM has been driven by the pursuit of improved safety and diagnostic efficacy. Early high-osmolar contrast media (HOCM) were associated with a higher incidence of adverse events. The development of low-osmolar contrast media (LOCM) and iso-osmolar contrast media (IOCM) has significantly improved patient tolerance.

Iopromide is a non-ionic, monomeric, low-osmolar contrast agent widely used in clinical practice. Its physicochemical properties, including low osmolality and viscosity, are designed to minimize patient discomfort and the risk of adverse reactions. This guide will compare iopromide with other key players in the field:

  • Iso-osmolar Contrast Media (IOCM): Iodixanol

  • Other Low-Osmolar Contrast Media (LOCM): Iohexol and Iopamidol

The following sections will dissect the comparative performance of these agents, grounded in scientific evidence and established research methodologies.

Comparative Safety Analysis

The safety profile of a contrast agent is paramount, particularly in vulnerable patient populations. This section compares iopromide with other agents concerning the most critical safety considerations.

Contrast-Induced Nephropathy (CIN)

Contrast-induced nephropathy (CIN), also referred to as contrast-induced acute kidney injury (CI-AKI), is a serious complication characterized by a sudden deterioration in renal function following the administration of ICM. The risk is particularly elevated in patients with pre-existing renal impairment, diabetes, and dehydration.[1]

Iopromide vs. Iodixanol (Iso-osmolar):

A significant body of research has focused on whether the iso-osmolar nature of iodixanol confers a renal safety advantage over low-osmolar agents like iopromide. A meta-analysis of eight randomized controlled trials involving 3,532 patients with renal insufficiency undergoing coronary angiography found no significant difference in the incidence of CIN between iodixanol and iopromide.[2] However, some individual studies and other meta-analyses have suggested a trend towards a lower risk of CIN with iodixanol, particularly in high-risk patients.[3] It is crucial to note that rigorous hydration protocols significantly reduce the incidence of CIN, regardless of the contrast agent used.

Iopromide vs. Other LOCM (Iohexol and Iopamidol):

Direct comparative studies between iopromide and other LOCM regarding CIN are less extensive. However, a double-blind, randomized trial comparing iopromide to a composite of iopamidol and iohexol in patients undergoing contrast-enhanced CT (CECT) found comparable safety profiles, with no significant differences in renal function at 24 hours.[2][4]

The following table summarizes the comparative incidence of CIN from key studies.

ComparisonStudy PopulationIncidence of CIN (Iopromide)Incidence of CIN (Comparator)Key Finding
Iopromide vs. Iodixanol Patients with renal insufficiency undergoing coronary angiography (Meta-analysis)[2]Not significantly differentNot significantly differentNo statistically significant difference in CIN incidence.
Iopromide vs. Iohexol/Iopamidol Patients undergoing CECT of the head or body[2][4]Not reported as CIN incidence, but renal safety profiles were comparableNot reported as CIN incidence, but renal safety profiles were comparableComparable renal safety.
Cardiovascular Adverse Events

Cardiovascular complications are another critical consideration, especially in patients undergoing cardiac procedures.

Iopromide vs. Iodixanol:

The same meta-analysis that showed no significant difference in CIN between iopromide and iodixanol did find a statistically significant reduction in cardiovascular adverse events with iodixanol.[2] The odds ratio for cardiovascular adverse events with iodixanol compared to iopromide was 0.47, indicating a protective effect of the iso-osmolar agent in this high-risk population.[2] This may be attributed to the less pronounced hemodynamic effects of iodixanol.[1]

Iopromide vs. Other LOCM:

A study comparing iopromide with iohexol and iopamidol in coronary arteriography and left ventriculography found no significant differences in adverse events, including cardiovascular effects.[5] Another analysis of adverse event reports indicated that iopromide was associated with a significantly higher percentage of general cardiovascular disorders compared to some other LOCM.[6]

Hypersensitivity Reactions

Hypersensitivity reactions to ICM can range from mild (e.g., urticaria, pruritus) to severe and life-threatening (e.g., anaphylaxis).

Iopromide vs. Iodixanol:

One study comparing allergic-like adverse effects found that immediate reactions like nausea and vomiting were less frequent with iodixanol compared to iopromide.[7] However, the same study reported that late skin reactions, such as rash, were more common with iodixanol.[7]

Iopromide vs. Other LOCM:

A comparative study of iopromide, iopamidol, and iohexol for CECT showed that while the total number of patients reporting adverse events was similar, 15% of patients receiving iohexol had related adverse events, one of which was severe, compared to only 2.5% in the iopromide and iopamidol groups.[2][4] This suggests iopromide may have a superior adverse experience profile to iohexol.[2][4]

Patient Discomfort and Injection Site Reactions

Patient comfort during and after contrast administration is an important aspect of the overall experience.

Iopromide vs. Iodixanol:

Studies have shown that sensations of heat and pain during injection are less frequent with the iso-osmolar agent iodixanol compared to the low-osmolar iopromide.[7]

Iopromide vs. Other LOCM:

In a comparison with iopamidol and iohexol for CECT, iopromide demonstrated excellent tolerance, with no patients reporting localized pain and low rates of mild to moderate warmth on injection, similar to the comparator agents.[2][4] A separate study comparing iopromide and iopamidol in hepatic arteriography found no significant difference in patient sensations of heat or pain.[8]

Comparative Efficacy Analysis: Imaging Quality

The ultimate goal of a contrast agent is to provide excellent diagnostic image quality. This is typically assessed by measuring the degree of contrast enhancement in the target anatomy.

Iopromide vs. Iodixanol:

A study comparing iodixanol and iopromide for abdominal CT found that iodixanol produced significantly greater enhancement of the hepatic, aorta, and portal veins.[7]

Iopromide vs. Other LOCM:

In the CECT study comparing iopromide with iopamidol and iohexol, the efficacy was similar for all agents, with excellent or good visualization achieved in 98.4% of studies.[2][4] Similarly, the comparison of iopromide and iopamidol in hepatic arteriography showed that the overall image quality was "good" to "excellent" for both agents, with no significant difference.[8]

The following diagram illustrates the key comparative points between iopromide and its alternatives.

G cluster_iopromide Iopromide (LOCM) cluster_iodixanol Iodixanol (IOCM) cluster_other_locm Other LOCM (Iohexol, Iopamidol) Iopromide Iopromide Iodixanol Iodixanol Iopromide->Iodixanol vs. CIN: No significant difference vs. CV Events: Iodixanol has fewer vs. Hypersensitivity: Iodixanol has fewer immediate, more delayed reactions vs. Discomfort: Iodixanol has less vs. Image Quality: Iodixanol may have better enhancement Other_LOCM Other_LOCM Iopromide->Other_LOCM vs. CIN: Comparable vs. CV Events: Similar to Iopamidol, potentially more than others vs. Hypersensitivity: Better than Iohexol vs. Discomfort: Similar vs. Image Quality: Similar

Caption: Key comparative aspects of Iopromide vs. Iodixanol and other LOCMs.

Experimental Protocols

To ensure the trustworthiness and reproducibility of comparative studies, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for key assessments.

Protocol for Assessing Contrast-Induced Nephropathy (CIN)

This protocol is a synthesized model based on common practices in clinical trials comparing contrast agents.

Objective: To compare the incidence of CIN between Iopromide and a comparator contrast agent in a high-risk patient population.

Study Design: A prospective, randomized, double-blind, controlled clinical trial.

Patient Population:

  • Inclusion Criteria: Patients aged 18 years or older scheduled for a procedure requiring intravascular administration of an iodinated contrast agent (e.g., coronary angiography, contrast-enhanced CT). Patients must have at least one risk factor for CIN, such as pre-existing renal impairment (e.g., estimated glomerular filtration rate [eGFR] < 60 mL/min/1.73m²), diabetes mellitus, or congestive heart failure.

  • Exclusion Criteria: Patients on dialysis, with acute kidney injury from other causes, known hypersensitivity to iodinated contrast media, or pregnancy.

Methodology:

  • Informed Consent and Randomization: Obtain written informed consent from all participants. Randomize patients in a 1:1 ratio to receive either Iopromide or the comparator agent. The randomization should be stratified by key risk factors (e.g., eGFR level, diabetes status).

  • Baseline Assessment (Pre-procedure):

    • Collect demographic and clinical data.

    • Perform a physical examination and record vital signs.

    • Collect blood and urine samples for baseline measurements, including serum creatinine (SCr), blood urea nitrogen (BUN), and eGFR calculation.

  • Hydration Protocol:

    • Administer intravenous hydration with 0.9% normal saline at a rate of 1-1.5 mL/kg/hour for 3-12 hours before and 6-12 hours after contrast administration.[9] The hydration regimen should be standardized for all participants.

  • Contrast Administration:

    • Administer the assigned contrast agent (Iopromide or comparator) according to the standard clinical protocol for the specific imaging procedure. The volume and iodine load of the contrast agent should be recorded for each patient.

  • Post-procedure Monitoring:

    • Monitor vital signs and for any adverse events for at least 30 minutes post-procedure.

    • Collect blood samples for SCr measurement at 24, 48, and 72 hours post-contrast administration.

  • Endpoint Definition:

    • The primary endpoint is the incidence of CIN, defined as an increase in serum creatinine of ≥0.5 mg/dL or a ≥25% increase from baseline within 48-72 hours of contrast administration.

    • Secondary endpoints may include the peak change in SCr, the need for renal replacement therapy, and the length of hospital stay.

  • Data Analysis:

    • Compare the incidence of CIN between the two groups using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).

    • Compare changes in renal function parameters using t-tests or non-parametric equivalents.

    • Perform subgroup analyses based on baseline risk factors.

G cluster_protocol CIN Assessment Protocol Start Patient Recruitment & Informed Consent Randomization Randomization (Iopromide vs. Comparator) Start->Randomization Baseline Baseline Assessment (SCr, eGFR) Randomization->Baseline Hydration_Pre Pre-procedure Hydration Baseline->Hydration_Pre Contrast Contrast Administration Hydration_Pre->Contrast Hydration_Post Post-procedure Hydration Contrast->Hydration_Post Monitoring Post-procedure Monitoring & SCr Measurement (24, 48, 72h) Hydration_Post->Monitoring Endpoint CIN Endpoint Assessment Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis End Conclusion Analysis->End

Caption: Workflow for a clinical trial assessing CIN.

Protocol for Assessing Imaging Quality

Objective: To compare the diagnostic image quality of CT scans enhanced with Iopromide versus a comparator contrast agent.

Study Design: A prospective, randomized, double-blind, comparative imaging trial.

Patient Population: Patients scheduled for a contrast-enhanced CT of a specific anatomical region (e.g., abdomen, chest).

Methodology:

  • Patient Preparation and Randomization: Prepare patients according to standard institutional protocols for the specific CT examination. Randomize patients to receive either Iopromide or the comparator agent.

  • Contrast Injection Protocol:

    • Standardize the injection protocol for all patients, including the iodine concentration, total iodine dose, injection rate, and scan timing (e.g., arterial, venous, delayed phases).

    • Use a power injector for consistent and reproducible injections.

  • CT Image Acquisition:

    • Perform the CT scan using a standardized protocol with fixed parameters (e.g., tube voltage, tube current, slice thickness, reconstruction algorithm).

  • Image Quality Assessment:

    • Quantitative Analysis:

      • Place regions of interest (ROIs) in specific anatomical structures (e.g., aorta, portal vein, liver parenchyma, tumors) on the enhanced CT images.

      • Measure the mean attenuation in Hounsfield Units (HU) within each ROI.

      • Calculate the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) for key structures.

    • Qualitative Analysis:

      • Have at least two experienced radiologists, blinded to the contrast agent used, independently evaluate the image quality using a standardized scoring system (e.g., a 5-point Likert scale).

      • Assess parameters such as vessel opacification, lesion enhancement, image noise, and overall diagnostic confidence.

  • Data Analysis:

    • Compare the quantitative parameters (HU, SNR, CNR) between the two groups using appropriate statistical tests.

    • Assess the inter-rater reliability of the qualitative scores and compare the scores between the two groups.

Conclusion: A Data-Driven Approach to Contrast Agent Selection

The choice of an iodinated contrast agent is a critical decision that impacts patient safety and diagnostic accuracy. This guide has provided a comprehensive comparison of iopromide with other leading agents, highlighting the nuances in their safety and efficacy profiles.

  • Iopromide vs. Iodixanol: While there is no definitive evidence of a difference in the risk of CIN with adequate hydration, iodixanol appears to offer a benefit in reducing cardiovascular adverse events in high-risk patients. However, iopromide may be associated with fewer delayed hypersensitivity reactions.

  • Iopromide vs. Other LOCM: Iopromide demonstrates a comparable safety and efficacy profile to iopamidol. It may have a more favorable adverse event profile than iohexol, particularly concerning hypersensitivity reactions.

Ultimately, the selection of a contrast agent should be guided by a thorough assessment of the individual patient's risk factors, the specific clinical application, and the available scientific evidence. The experimental protocols outlined in this guide provide a framework for conducting robust comparative studies to further refine our understanding of these critical diagnostic tools.

References

  • Shan, H., et al. (2018). Iodixanol versus iopromide in patients with renal insufficiency undergoing coronary angiography with or without PCI. Medicine, 97(18), e0636. Available at: [Link]

  • Pugh, J. A., et al. (1995). A comparison of iopromide with iopamidol and iohexol for contrast-enhanced computed tomography. Investigative Radiology, 30(5), 281-288. Available at: [Link]

  • Pugh, J. A., et al. (1995). A comparison of iopromide with iopamidol and iohexol for contrast-enhanced computed tomography. Academic Radiology, 2 Suppl 1, S107-11. Available at: [Link]

  • Kim, S. H., et al. (2014). Comparison of the safety of seven iodinated contrast media. Journal of Korean Medical Science, 29(1), 118-124. Available at: [Link]

  • From, A. M., et al. (2010). Iodixanol versus low-osmolar contrast media for prevention of contrast induced nephropathy: a meta-analysis of randomized, controlled trials. Circulation: Cardiovascular Interventions, 3(4), 351-358. Available at: [Link]

  • Bergelson, B. A., et al. (1994). Comparison of iopromide with iohexol and iopamidol in coronary arteriography and left ventriculography. Investigative Radiology, 29 Suppl 1, S107-11. Available at: [Link]

  • Choi, Y. H., et al. (2002). Paired comparison of iopamidol and iopromide in hepatic arteriography. Korean Journal of Radiology, 3(3), 183-187. Available at: [Link]

  • The CONSORT Group. (n.d.). The CONSORT Statement. Retrieved from [Link]

  • Dong, M., et al. (2019). Comparative effect of iso-osmolar versus low-osmolar contrast media on the incidence of contrast-induced acute kidney injury in diabetic patients: a systematic review and meta-analysis. Renal Failure, 41(1), 572-581. Available at: [Link]

  • Karbasi, A., et al. (2012). Comparison of allergic adverse effects and contrast enhancement between iodixanol and iopromide. Iranian Journal of Radiology, 9(1), 1-5. Available at: [Link]

  • Thomsen, H. S., & Morcos, S. K. (2003). Contrast media and the kidney: European Society of Urogenital Radiology (ESUR) guidelines. The British Journal of Radiology, 76(908), 513-518. Available at: [Link]

  • American College of Radiology. (2021). ACR Manual on Contrast Media. Retrieved from [Link]

  • Lencioni, R., et al. (2012). Image quality and safety of iobitridol 350 versus iopromide 370 and iomeprol 400 in coronary CT angiography: a multicenter, randomized, double-blind trial. European Radiology, 22(11), 2346-2356. Available at: [Link]

  • Ministry of Health, Kingdom of Saudi Arabia. (2021). Protocols on the Safe Use of Contrast Media in Radiology Departments. Available at: [Link]

  • Mehran, R., & Nikolsky, E. (2006). Contrast-induced nephropathy: definition, epidemiology, and patients at risk. Kidney International, 69, S11-S15. Available at: [Link]

  • The Radiology Assistant. (2014). CT contrast injection and protocols. Retrieved from [Link]

  • Agency for Healthcare Research and Quality. (2014). Methods Guide for Effectiveness and Comparative Effectiveness Reviews. Retrieved from [Link]

  • McInnes, M. D. F., et al. (2019). Reporting Guidelines for Imaging Research. Seminars in Nuclear Medicine, 49(2), 96-103. Available at: [Link]

  • Hsieh, J. (2009). Computed Tomography: Principles, Design, Artifacts, and Recent Advances. SPIE Press.
  • Wang, C. L., et al. (2008). A comparison of the effects of iodixanol and iopamidol on renal function in high-risk patients undergoing coronary angiography. American Heart Journal, 156(4), 778-784.
  • Aspelin, P., et al. (2003). Nephrotoxic effects in high-risk patients undergoing angiography. New England Journal of Medicine, 348(6), 491-499. Available at: [Link]

  • Rudnick, M. R., & Goldfarb, S. (2003). Pathogenesis of contrast-induced nephropathy: experimental and clinical observations.

Sources

Safety Operating Guide

Navigating the Disposal of Desmethoxy Iopromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as Desmethoxy Iopromide, a known degradative product of the X-ray contrast agent Iopromide, is a critical component of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards. Our aim is to empower laboratory personnel with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a self-validating system of safety and environmental protection.

The Criticality of Proper Disposal: Understanding the Environmental Impact

This compound, closely related to Iopromide, is an iodinated organic compound. Safety Data Sheets (SDS) for Iopromide consistently classify it as very toxic to aquatic life with long-lasting effects[1][2]. Due to their persistence and potential to form harmful disinfection byproducts in wastewater treatment, iodinated contrast media and their derivatives are considered emerging environmental contaminants. Improper disposal, such as discarding down the drain or in regular trash, can lead to the contamination of water systems, posing a risk to aquatic ecosystems[1]. Therefore, a structured and compliant disposal pathway is not merely a suggestion but a necessity.

Waste Classification: Is this compound a Hazardous Waste?

The first crucial step in the disposal process is to determine if this compound is classified as a hazardous waste. According to the Environmental Protection Agency (EPA), a pharmaceutical waste can be considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[3].

While this compound may not be explicitly listed as a hazardous waste, its known aquatic toxicity warrants a conservative approach. It is best practice to manage all pharmaceutical waste that is not definitively classified as non-hazardous as a hazardous waste[4]. This approach ensures the highest level of environmental protection and regulatory compliance.

Table 1: Hazard Profile of Iopromide (as a proxy for this compound)

Hazard ClassificationDescriptionSource
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2]
Biodegradability Not readily biodegradable.[5][6]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the disposal of this compound in a laboratory setting.

Step 1: Segregation of Waste

The cardinal rule of chemical waste management is proper segregation. This compound waste should never be mixed with non-hazardous laboratory trash or disposed of in the sanitary sewer.

  • Action: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials). The container should be made of a material compatible with the chemical.

Step 2: Waste Container Labeling

Proper labeling is a regulatory requirement and a critical safety measure.

  • Action: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic to Aquatic Life"). The date of initial waste accumulation should also be recorded.

Step 3: Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated satellite accumulation area.

  • Action: Store the sealed waste container in a secondary containment bin to prevent spills. The storage area should be secure and accessible only to trained personnel.

Step 4: Arrange for Licensed Disposal

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Action: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste. They will have established procedures and contracts with certified disposal vendors.

Step 5: Final Disposal Method

The recommended final disposal method for compounds like this compound is high-temperature incineration.

  • Rationale: Incineration by a licensed facility ensures the complete destruction of the organic molecule, preventing its release into the environment. This method is considered the most environmentally sound for many pharmaceutical wastes[7].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Desmethoxy_Iopromide_Disposal_Workflow cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Disposal & Documentation start This compound Waste Generated assess Assess Waste Classification (Consult SDS & Regulations) start->assess segregate Segregate as Hazardous Waste assess->segregate label_container Label Container: 'Hazardous Waste' 'this compound' 'Aquatic Hazard' segregate->label_container accumulate Accumulate in a Sealed, Compatible Container label_container->accumulate secondary_containment Store in Secondary Containment accumulate->secondary_containment contact_ehs Contact Environmental Health & Safety (EHS) secondary_containment->contact_ehs licensed_pickup Arrange for Pickup by Licensed Waste Vendor contact_ehs->licensed_pickup incineration High-Temperature Incineration (Final Disposal) licensed_pickup->incineration document Maintain Disposal Records incineration->document

Caption: Disposal Workflow for this compound

Conclusion: A Commitment to Scientific Excellence and Responsibility

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By understanding the underlying principles of waste classification, segregation, and disposal, researchers can ensure that their pursuit of scientific advancement does not come at an environmental cost. Adherence to these procedures is a testament to the integrity and professionalism of the scientific community.

References

  • Steger-Hartmann, T., Länge, R., & Schweinfurth, H. (1999). Environmental risk assessment for the widely used iodinated X-ray contrast agent iopromide (Ultravist).
  • Steger-Hartmann, T., Länge, R., & Schweinfurth, H. (2002). Investigations into the environmental fate and effects of iopromide (ultravist), a widely used iodinated X-ray contrast medium.
  • Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Stericycle. (2025). USP 800 & Hazardous Drug Disposal. [Link]

  • Steger-Hartmann, T., Länge, R., & Schweinfurth, H. (2002). Investigations into the environmental fate and effects of iopromide (ultravist), a widely used iodinated X-ray contrast medium.
  • University of Oklahoma Health Sciences Center. (n.d.). Environmental Health and Safety Office Manual.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • Valls-Cantenys, C., et al. (2021). Pharmaceuticals and iodinated contrast media in a hospital wastewater: A case study to analyse their presence and characterise their environmental risk and hazard. Science of The Total Environment, 762, 144131.

Sources

Essential Protective Measures for Handling Desmethoxy Iopromide in a Research Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of Desmethoxy Iopromide, a derivative of the widely used non-ionic, iodinated contrast agent, Iopromide. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment for all personnel. The procedures outlined below are grounded in established safety principles for handling pharmaceutical compounds and are designed to be a self-validating system for risk minimization.

Foundational Safety Principles: Understanding the Risks

While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, it is crucial to handle it with care, as with any active pharmaceutical ingredient (API). The primary risks associated with similar compounds like Iopromide stem from potential irritation upon contact with the eyes or skin, and possible effects if inhaled or ingested. Therefore, our safety protocols are designed to prevent these routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is contingent on the specific procedure being performed. The following table outlines the minimum PPE requirements for various laboratory tasks involving this compound.

Task Minimum PPE Requirement Rationale
Weighing and Aliquoting Powder Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat, and a properly fitted N95 or higher respirator.The fine powder form presents a significant inhalation risk. A respirator is essential to prevent entry into the respiratory tract.
Preparing Solutions Nitrile Gloves, Safety Glasses with Side Shields, and a Lab Coat.The risk of inhalation is lower with solutions, but the potential for skin and eye contact remains.
In-vitro/In-vivo Dosing Nitrile Gloves, Safety Glasses with Side Shields, and a Lab Coat.Protects against accidental splashes and skin contact during administration.
Cleaning and Decontamination Nitrile Gloves (consider double-gloving), Safety Goggles, and a Lab Coat.Goggles provide a higher level of protection against splashes during cleaning procedures.
A Closer Look at PPE Selection:
  • Gloves: Nitrile gloves are recommended due to their chemical resistance. Always inspect gloves for any signs of damage before use. For prolonged tasks or when handling concentrated solutions, consider double-gloving.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. In situations with a higher risk of splashing, such as during cleaning or handling larger volumes, safety goggles that form a seal around the eyes are recommended.

  • Lab Coat: A clean, buttoned lab coat made of a suitable material should be worn at all times to protect your skin and clothing from contamination.

  • Respiratory Protection: An N95 or higher-rated respirator is crucial when handling the powdered form of this compound to prevent inhalation of airborne particles. Ensure you are properly fit-tested for the respirator you use.

Procedural Guidance: Donning and Doffing of PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Procedure (to be performed in a designated area):
  • Gloves: Remove your gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated outer surface.

  • Lab Coat: Remove your lab coat by folding it inward on itself to contain any contamination.

  • Eye Protection: Remove your safety glasses or goggles.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Spill Management and Waste Disposal: A Critical Final Step

Spill Response:

In the event of a spill, your immediate actions should be:

  • Alert: Notify others in the vicinity of the spill.

  • Isolate: Cordon off the affected area to prevent the spread of contamination.

  • Protect: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Contain: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with damp paper towels to prevent the powder from becoming airborne.

  • Clean: Clean the area with an appropriate laboratory detergent and water.

  • Dispose: All materials used for cleaning the spill should be disposed of as chemical waste.

Waste Disposal Plan:
  • Solid Waste: All solid waste contaminated with this compound, including used PPE, weighing papers, and contaminated consumables, should be placed in a clearly labeled, sealed chemical waste bag.

  • Liquid Waste: Aqueous waste containing this compound should be collected in a designated, sealed, and clearly labeled waste container. Do not dispose of this waste down the drain.

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.

All waste must be disposed of in accordance with your institution's and local environmental regulations.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_final_check Final Verification start Start: New Task with this compound task_type What is the physical form of the compound? start->task_type powder Powder task_type->powder Powder liquid Liquid/Solution task_type->liquid Liquid ppe_powder Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Glasses - N95 Respirator powder->ppe_powder ppe_liquid Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Glasses liquid->ppe_liquid splash_risk Is there a significant splash risk? ppe_powder->splash_risk ppe_liquid->splash_risk goggles Upgrade to Safety Goggles splash_risk->goggles Yes end_ppe Proceed with Task splash_risk->end_ppe No goggles->end_ppe

Caption: Decision workflow for selecting appropriate PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.